molecular formula C5H7BrN2O B2905109 4-bromo-3-methoxy-1-methyl-1H-pyrazole CAS No. 1350323-85-1

4-bromo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B2905109
CAS No.: 1350323-85-1
M. Wt: 191.028
InChI Key: GSGDRYZMVCJXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methoxy-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3-methoxy-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-methoxy-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methoxy-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDRYZMVCJXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and validated protocols over generic descriptions.

A Versatile C4-Functionalized Scaffold for Medicinal Chemistry


H

BrN

O

Executive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole represents a "privileged" heterocyclic building block, offering a distinct electronic profile compared to its widely used 3-amino or 3-methyl analogs. The presence of the electron-donating methoxy group at C3, combined with the electron-withdrawing bromine at C4, creates a unique "push-pull" electronic system. This scaffold is increasingly utilized in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands , where the methoxy group serves as a hydrogen bond acceptor while modulating the lipophilicity (LogD) of the core.

This guide details the physicochemical properties, validated synthetic routes, and critical reactivity profiles—specifically focusing on C4-lithiation and Pd-catalyzed cross-coupling—to facilitate its integration into drug discovery campaigns.

Physicochemical Profile & Structural Analysis[1][2]

The molecule features a pyrazole core fixed at the N1 position with a methyl group.[1][2] The C3-methoxy substituent exerts a mesomeric donating effect (+M), increasing electron density at the C4 position, which paradoxically stabilizes the oxidative addition step in cross-coupling reactions compared to electron-deficient analogs.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Molecular Weight 191.03 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Physical State Low-melting solid or viscous oilTypically crystallizes upon high-vacuum drying
Melting Point 45–50 °C (Predicted)Experimental data varies by purity; analogues typically melt <80°C
Boiling Point ~240 °C (at 760 mmHg)Extrapolated from 4-bromo-1-methylpyrazole
pKa (Conj.[3] Acid) ~2.1The N2 nitrogen is weakly basic
LogP 1.28 (Predicted)Favorable lipophilicity for CNS penetration
H-Bond Acceptors 3 (N2, OMe)OMe acts as a vector for solvent/protein interaction
Electronic Topography
  • C4-Position (Br): Activated for halogen-metal exchange and oxidative addition. The bond dissociation energy (C-Br) is lowered by the ortho-methoxy donation.

  • C5-Position (H): Acidic (pKa ~30). Susceptible to deprotonation by strong bases (e.g., n-BuLi, LDA) if the halogen-metal exchange is not kinetically prioritized.

  • N2-Nitrogen: Pyridine-like lone pair; capable of coordination to metals or H-bonding.

Synthetic Routes & Purity Profiling

To ensure reproducibility, we recommend the O-Methylation Route (Route A) over direct bromination of the ether, as it offers superior regiocontrol and purification ease.

Diagram 1: Synthesis & Impurity Flow

Synthesis Start 4-Bromo-1-methyl- 1H-pyrazol-3-ol Product 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole Start->Product O-Alkylation (Major) SideProd N2-Methylation (Quaternary Salt) Start->SideProd N-Alkylation (Minor) Reagent MeI / K2CO3 (DMF or Acetone) Reagent->Start

Caption: Route A prioritizes O-alkylation. N-alkylation side products are water-soluble and easily removed.

Detailed Protocol: Route A (O-Methylation)

Rationale: Starting from the 3-hydroxy precursor fixes the N1-methyl regiochemistry, preventing the formation of the isomeric 5-methoxy-1-methyl pyrazole.

  • Charge: To a suspension of 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) and K

    
    CO
    
    
    
    (1.5 eq) in anhydrous DMF (0.5 M concentration).
  • Addition: Cool to 0°C. Add Iodomethane (MeI) (1.2 eq) dropwise.

    • Critical Control: Exothermic reaction. Maintain internal temp <10°C to minimize N2-quaternization.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Dilute with water (5 volumes). Extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography (0–30% EtOAc in Hexanes).

    • Quality Check:

      
      H NMR must show a sharp singlet at ~3.90 ppm (OMe) and ~3.75 ppm (NMe).
      

Reactivity & Functionalization[4][6][7][8]

This scaffold is a "divergent intermediate." The choice of reagents dictates whether the reaction occurs at C4 (Br) or C5 (H).

Diagram 2: Divergent Reactivity Map

Reactivity Core 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki C4-C Bond Formation LiEx Lithium-Halogen Exchange (n-BuLi, -78°C) Core->LiEx Low Temp (< -70°C) CHAct C-H Activation (C5) (Pd(OAc)2, PivOH) Core->CHAct Direct C5-H Funct. Prod_Suzuki 4-Aryl-3-methoxy-pyrazole (Biaryl Scaffold) Suzuki->Prod_Suzuki Prod_Li C4-Lithio Species (Trappable with Electrophiles) LiEx->Prod_Li Prod_CH C5-Functionalized (Direct Arylation) CHAct->Prod_CH

Caption: The C4-Br is the primary reactive handle. C5-H activation requires specific directing group logic.

A. Lithium-Halogen Exchange (Li-Br)

The C4-Br bond is highly susceptible to exchange with n-BuLi. This is the preferred method for introducing formyl (DMF), carboxyl (CO


), or silyl groups.
  • Protocol:

    • Dissolve substrate in anhydrous THF under Ar. Cool to -78°C .

    • Add n-BuLi (1.1 eq) slowly down the side of the flask.

    • Stir for 15 min. Note: The lithio-species is stable at -78°C but can isomerize or decompose > -40°C.

    • Add electrophile (e.g., DMF for aldehyde).

  • Self-Validating Check: Quench a small aliquot with D

    
    O. NMR should show >95% deuterium incorporation at C4 and loss of the Br signal.
    
B. Suzuki-Miyaura Cross-Coupling

The 3-methoxy group accelerates oxidative addition relative to 3-unsubstituted pyrazoles due to electron donation.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd
    
    
    
    (dba)
    
    
    /XPhos are superior to Pd(PPh
    
    
    )
    
    
    .
  • Base: K

    
    PO
    
    
    
    (aq) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Insight: If coupling with heteroaryl boronic acids (e.g., pyridine-3-boronic acid), use SPhos Pd G3 to prevent catalyst poisoning by the pyrazole nitrogens.

Medicinal Chemistry Applications

Scaffold Hopping

The 3-methoxy-1-methylpyrazole motif is an effective bioisostere for:

  • 3-Amino-pyrazoles: Retains H-bond accepting capability (via OMe) but removes the H-bond donor, improving membrane permeability (P

    
    ).
    
  • Isoxazoles: Similar electronics but with improved metabolic stability against reductive ring opening.

Case Study: Kinase Inhibition

In the design of JAK inhibitors, replacing a phenyl ring with the 1-methyl-3-methoxypyrazole core often improves solubility and selectivity. The N2 nitrogen can interact with the hinge region of the kinase ATP-binding pocket, while the C4-substituent projects into the hydrophobic back pocket.

Handling & Safety Data

  • Hazards: Irritant (Skin/Eye). Not classified as acutely toxic, but organobromides should be treated as potential alkylating agents.

  • Storage: Store at 2–8°C under inert atmosphere. Light sensitive (bromine homolysis potential over long durations).

  • Stability: Stable to aqueous acid/base workups. The methyl ether is robust and requires harsh conditions (e.g., BBr

    
    ) for demethylation.
    

References

  • Synthesis of 3-alkoxypyrazoles: Kleizienė, N., et al. (2009). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[4][5][6] Molbank, 2009(4), M639.[5] Link(Validated protocol for O-methylation of 4-bromo-pyrazol-3-ols).

  • Cross-Coupling of Pyrazoles: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link(Establishes XPhos/Pd conditions for hindered pyrazoles).

  • Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium Reagents Bearing Electrophilic Groups." Accounts of Chemical Research, 15(10), 300-305. Link(Foundational mechanistic work on low-temp lithiation).

  • Pyrazole Physicochemical Properties: Elguero, J., et al. (2000). "Pyrazoles."[1][2][3][7][8][9] Comprehensive Heterocyclic Chemistry II, Vol 3. (Authoritative source on pyrazole pKa and reactivity trends).

Sources

An In-Depth Technical Guide to the Synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, methoxy, and methyl groups on the pyrazole core offers a versatile scaffold for the development of novel therapeutic agents. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and a framework for successful execution in a laboratory setting.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of commercially successful drugs. The pyrazole ring system serves as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of diverse substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The title compound, 4-bromo-3-methoxy-1-methyl-1H-pyrazole, is a valuable building block for further chemical elaboration, with the bromo substituent providing a convenient handle for cross-coupling reactions to introduce molecular complexity.

Proposed Synthetic Pathway

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole is most logically approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by functional group interconversion, and concluding with the regioselective introduction of the bromine atom. This pathway is designed for efficiency and control over the final product's structure.

Step 1: Synthesis of 1-methyl-1H-pyrazol-3-ol

The initial step involves the construction of the 1-methyl-pyrazol-3-ol ring system. This is achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] In this protocol, we will utilize a suitable β-ketoester and methylhydrazine.

Reaction Principle:

The reaction proceeds via an initial condensation between the more reactive ketone carbonyl of the β-ketoester and methylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to yield the stable pyrazol-3-ol tautomer.

Experimental Protocol:

Materials:

  • Diethyl malonate (or a suitable β-ketoester equivalent)

  • Sodium ethoxide

  • Methylhydrazine sulfate

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-3 hours.

  • After cooling to room temperature, a solution of methylhydrazine sulfate (1.0 eq) in water is added portion-wise.

  • The mixture is then refluxed for an additional 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 5-6 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Step 1
ReagentMolar Eq.Purpose
Diethyl malonate1.0β-dicarbonyl precursor
Sodium ethoxide1.0Base for enolate formation
Methylhydrazine sulfate1.0Nitrogen source for pyrazole ring
EthanolSolventReaction medium
Hydrochloric acid-Neutralization and precipitation

Step 2: O-Methylation of 1-methyl-1H-pyrazol-3-ol to yield 1-methyl-3-methoxypyrazole

With the pyrazol-3-ol core in hand, the next step is the methylation of the hydroxyl group to form the desired methoxy substituent. This is a standard Williamson ether synthesis.

Reaction Principle:

The hydroxyl group of the pyrazol-3-ol is first deprotonated by a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the ether linkage.

Experimental Protocol:

Materials:

  • 1-methyl-1H-pyrazol-3-ol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary: Step 2
ReagentMolar Eq.Purpose
1-methyl-1H-pyrazol-3-ol1.0Substrate
Sodium hydride1.2Base for deprotonation
Dimethyl sulfate1.1Methylating agent
Anhydrous DMFSolventReaction medium

Step 3: Regioselective Bromination of 1-methyl-3-methoxypyrazole

The final step is the introduction of a bromine atom at the C4 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for electron-rich heterocyclic systems.[2][3]

Reaction Principle:

The pyrazole ring is an electron-rich aromatic system, and the methoxy group at the C3 position further activates the ring towards electrophilic attack. The C4 position is the most electron-rich and sterically accessible position for electrophilic substitution. NBS serves as a source of electrophilic bromine, which attacks the C4 position to form a sigma complex, followed by the loss of a proton to restore aromaticity and yield the 4-bromo product.

Experimental Protocol:

Materials:

  • 1-methyl-3-methoxypyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-3-methoxypyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous sodium thiosulfate solution.

  • Add a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Data Summary: Step 3
ReagentMolar Eq.Purpose
1-methyl-3-methoxypyrazole1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating agent
AcetonitrileSolventReaction medium

Visualizing the Synthesis

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Bromination Diethyl_malonate Diethyl malonate Pyrazolol 1-methyl-1H-pyrazol-3-ol Diethyl_malonate->Pyrazolol 1. NaOEt, EtOH 2. Reflux Methylhydrazine Methylhydrazine sulfate Methylhydrazine->Pyrazolol Methoxypyrazole 1-methyl-3-methoxypyrazole Pyrazolol->Methoxypyrazole NaH, (CH3)2SO4 DMF Final_Product 4-bromo-3-methoxy- 1-methyl-1H-pyrazole Methoxypyrazole->Final_Product NBS, CH3CN

Caption: Overall synthetic route to 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Experimental Workflow

Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Bromination s1_start Combine Diethyl Malonate, NaOEt, and EtOH s1_reflux1 Reflux s1_start->s1_reflux1 s1_add_hydrazine Add Methylhydrazine s1_reflux1->s1_add_hydrazine s1_reflux2 Reflux s1_add_hydrazine->s1_reflux2 s1_concentrate Concentrate s1_reflux2->s1_concentrate s1_acidify Acidify with HCl s1_concentrate->s1_acidify s1_filter Filter and Dry s1_acidify->s1_filter s1_purify Recrystallize s1_filter->s1_purify s1_product 1-methyl-1H-pyrazol-3-ol s1_purify->s1_product s2_start Suspend NaH in DMF s1_product->s2_start s2_add_pyrazolol Add 1-methyl-1H-pyrazol-3-ol s2_start->s2_add_pyrazolol s2_add_dms Add Dimethyl Sulfate s2_add_pyrazolol->s2_add_dms s2_react Stir at RT s2_add_dms->s2_react s2_quench Quench with NaHCO3 s2_react->s2_quench s2_extract Extract with EtOAc s2_quench->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product 1-methyl-3-methoxypyrazole s2_purify->s2_product s3_start Dissolve Methoxypyrazole in CH3CN s2_product->s3_start s3_add_nbs Add NBS s3_start->s3_add_nbs s3_react Stir at RT s3_add_nbs->s3_react s3_quench Quench with Na2S2O3 s3_react->s3_quench s3_neutralize Neutralize with NaHCO3 s3_quench->s3_neutralize s3_extract Extract with CH2Cl2 s3_neutralize->s3_extract s3_dry Dry and Concentrate s3_extract->s3_dry s3_purify Column Chromatography s3_dry->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The three-step synthesis protocol detailed in this guide provides a reliable and efficient pathway to 4-bromo-3-methoxy-1-methyl-1H-pyrazole. By understanding the underlying chemical principles of each transformation, researchers can troubleshoot and adapt these procedures as needed. The final product serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The C4-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration.

References

  • Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505-3508. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Reviews, 2000, Vol. 100, No. 4. [Link]

  • Lee, K.-J., Kim, S. H., & Kim, S. (1990). A convenient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Journal of Heterocyclic Chemistry, 27(2), 243-245. [Link]

  • Foti, F., Grassi, G., & Risitano, F. (1999). First synthesis of a bromonitrilimine. Direct formation of 3-bromopyrazole derivatives. Tetrahedron Letters, 40(13), 2605-2606. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

Sources

physical characteristics of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

[1]

Executive Summary & Strategic Utility

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a trisubstituted pyrazole scaffold valued for its orthogonal reactivity. It serves as a "linchpin" intermediate in medicinal chemistry:

  • C4-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl groups.

  • C3-Methoxy: A hydrogen bond acceptor that modulates lipophilicity (LogP) and metabolic stability compared to a free hydroxyl group.

  • N1-Methyl: Fixes the tautomeric state of the pyrazole ring, preventing the promiscuous binding often seen with NH-pyrazoles.

This guide provides the physicochemical data, synthesis protocols, and analytical logic required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the specific regioisomer 1350323-85-1 .

PropertyValue / DescriptionContext for Researchers
CAS Number 1350323-85-1 Unique identifier for procurement/search.
Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol Monoisotopic Mass: 189.97 (⁷⁹Br) / 191.97 (⁸¹Br).
Physical State Low-melting Solid or Oil Often isolated as a viscous oil that may crystallize upon prolonged standing at 4°C.
Melting Point Predicted: 35–45 °CLow MP is typical for small N-methylated alkoxypyrazoles.
Boiling Point Predicted: ~230 °C (760 mmHg)High vacuum distillation is required for purification (e.g., 0.5 mmHg).
Density ~1.6 g/cm³High density due to the heavy bromine atom.
Solubility DMSO, DCM, MeOH, EtOAcHighly soluble in polar organic solvents; insoluble in water.
LogP (Calc) ~1.3Moderate lipophilicity; suitable for CNS-penetrant drug design.
pKa Non-ionizable (Neutral)The pyrazole nitrogens are non-basic due to electron withdrawal by Br and OMe.

Structural Characterization & Spectroscopy Logic

Accurate identification of this isomer is critical, as methylation of the precursor (4-bromo-1-methyl-1H-pyrazol-3-ol) can theoretically yield N-methylated byproducts (forming a zwitterionic species) or mixtures if the starting material regiochemistry is ambiguous.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct and self-validating.

  • H-5 (Pyrazole CH): Appears as a sharp singlet around 7.30 – 7.50 ppm .

    • Diagnostic: If this peak is a doublet, accidental coupling to a mis-assigned N-methyl or impurity is likely.

  • O-Methoxy (–OCH₃): Singlet at 3.90 – 4.05 ppm .

    • Chemical Shift Logic: Deshielded by the electronegative oxygen.

  • N-Methyl (–NCH₃): Singlet at 3.70 – 3.80 ppm .

    • Differentiation: The N-Me signal is typically upfield of the O-Me signal.

  • NOESY Correlation: A key 2D NMR experiment will show a strong NOE correlation between the N-Me group and the H-5 proton. The O-Me group will not show a correlation to H-5, confirming the regiochemistry (1-methyl vs 1-unsubstituted or 2-methyl isomers).

Mass Spectrometry (MS)[2][3][4][5][6]
  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z191 and 193 .

  • Fragmentation: Loss of the methyl group ([M-15]⁺) or the methoxy radical is common in EI-MS.

Experimental Protocols

Protocol A: Synthesis via O-Methylation (Recommended)

This route ensures the correct N-methylation pattern by starting from the pre-functionalized 4-bromo-1-methyl-1H-pyrazol-3-ol.

Reagents:

  • Precursor: 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-bromo-1-methyl-1H-pyrazol-3-ol in anhydrous DMF (0.5 M concentration) under Nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (solid) and stir at Room Temperature (RT) for 15 minutes.

    • Note: If using NaH, cool to 0°C before addition to manage H₂ evolution.

  • Alkylation: Add Methyl Iodide dropwise via syringe. The reaction is slightly exothermic.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product will be less polar (higher R_f) than the starting alcohol.

  • Workup: Quench with water. Extract 3x with Ethyl Acetate. Wash combined organics with Brine (to remove DMF). Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Protocol B: Quality Control Decision Tree

Before releasing the compound for downstream synthesis, apply this logic to verify purity.

QC_FlowStartIsolated Product(Oil/Solid)TLCTLC Analysis(30% EtOAc/Hex)Start->TLCSingleSpotSingle Spot?TLC->SingleSpotLCMSLC-MS AnalysisSingleSpot->LCMSYesRepurifyRepurify (Column)SingleSpot->RepurifyNo (Multiple Spots)BrPattern1:1 Ratio(191/193 m/z)?LCMS->BrPatternNMR1H NMR (CDCl3)BrPattern->NMRYesRejectReject (Wrong Isomer)BrPattern->RejectNo (De-brominated?)RegioCheckNOE: N-Me <-> H-5?NMR->RegioCheckReleaseRELEASE BATCH(Valid Intermediate)RegioCheck->ReleaseYesRegioCheck->RejectNo (N-alkylation?)

Caption: Analytical decision tree for validating the identity and purity of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the methoxy group stabilizes the ring, the C-Br bond can be light-sensitive over long periods.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).[2]

    • P-Statements: Avoid breathing dust/mist. Wear protective gloves/eye protection.[2]

    • Reactivity: Compatible with standard Suzuki coupling conditions (Base/Pd catalyst/Heat). Avoid strong Lewis acids which may cleave the methyl ether (demethylation).

References

  • MDPI. (2009).[3] Synthesis and Characterization of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[3] [Link]

  • PubChem. (2024).[2] 4-Bromo-1-methyl-1H-pyrazol-3-ol (Precursor Data). National Library of Medicine. [Link]

Technical Monograph: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1350323-85-1[1][2][3][4]

Executive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole is a highly specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its trisubstituted pyrazole core, it features three distinct functional handles: an electrophilic bromine at C4, an electron-donating methoxy group at C3, and a blocking methyl group at N1.

This architecture makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . The C4-bromide serves as a reliable entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methoxy group acts as a hydrogen bond acceptor or a masked hydroxyl group (bioisostere). This guide details the physicochemical profile, synthetic pathways, and validated reactivity protocols for this compound.[5]

Part 1: Identity & Physicochemical Profile[6][7]

The precise identification of regioisomers in pyrazole chemistry is critical due to the potential for annular tautomerism in non-methylated precursors. The N1-methyl group in this molecule locks the tautomeric state, ensuring regiochemical stability during subsequent transformations.

Chemical Identity Table
PropertySpecification
CAS Number 1350323-85-1
IUPAC Name 4-Bromo-3-methoxy-1-methyl-1H-pyrazole
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
SMILES CN1C=C(Br)C(OC)=N1
InChI Key GSGDRYZMVCJXPM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 45–50 °C (Typical range for this class)
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water

Part 2: Synthetic Pathways & Causality

The synthesis of 1350323-85-1 requires strict regiocontrol to avoid the formation of the N2-isomer or C5-brominated byproducts. Two primary routes are established in the field: Post-Cyclization Functionalization (Route A) and Direct Bromination (Route B).

Pathway Logic Diagram

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the critical "lock" step of N-methylation to prevent tautomeric mixtures.

SynthesisPathways Figure 1: Regioselective Synthesis Workflow via O-Methylation and C4-Bromination Precursor 3-Hydroxy-1-methyl-1H-pyrazole (Pyrazolone Core) Step1 O-Methylation (MeI / K2CO3) Precursor->Step1 Fixes Tautomer Intermediate 3-Methoxy-1-methyl-1H-pyrazole Step1->Intermediate Step2 Electrophilic Bromination (NBS / ACN) Intermediate->Step2 Regioselective at C4 Product 4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) Step2->Product

Detailed Synthetic Protocol (Route A: Bromination)

Context: This protocol assumes the starting material is 3-methoxy-1-methyl-1H-pyrazole. If starting from the hydroxy-pyrazole, O-methylation must be performed first using Methyl Iodide (MeI) and Potassium Carbonate (


) in Acetone.

Reagents:

  • Substrate: 3-Methoxy-1-methyl-1H-pyrazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) (0.1 M concentration)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-methoxy-1-methyl-1H-pyrazole and dry ACN. Cool the solution to 0°C in an ice bath. Causality: Cooling suppresses radical side-reactions and improves regioselectivity for the C4 position over the C5 position.

  • Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once. Causality: Exothermic control prevents thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LCMS.

  • Workup: Dilute with Ethyl Acetate. Wash with 10% aqueous

    
     to remove excess bromine/NBS. Wash with brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Part 3: Reactivity & Functionalization (The "Divergent" Approach)

The value of CAS 1350323-85-1 lies in its C4-Bromine atom.[2] In pyrazole chemistry, the C4 position is electron-rich but accessible to Palladium oxidative addition.

Validated Cross-Coupling Workflow

The following diagram maps the divergent synthesis capabilities of this scaffold.

ReactivityMap Figure 2: Divergent Functionalization Logic for Drug Discovery Core 4-Bromo-3-methoxy-1-methyl-1H-pyrazole (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd Catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd Catalyst) Core->Buchwald Demethylation Demethylation (BBr3 or Py-HCl) Core->Demethylation Prod_Suzuki 4-Aryl-3-methoxy-pyrazoles (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-3-methoxy-pyrazoles (GPCR Ligands) Buchwald->Prod_Buchwald Prod_OH 4-Bromo-3-hydroxy-1-methyl-pyrazole (Resorcinol Mimics) Demethylation->Prod_OH

Protocol: Suzuki-Miyaura Coupling (C4-Arylation)

Application: Synthesis of bi-aryl kinase inhibitors.

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Causality: Pd(0) species are oxygen-sensitive; failure to deoxygenate leads to homocoupling or catalyst death.

  • Loading: Add CAS 1350323-85-1 (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Causality: Water is required to solubilize the inorganic base and activate the boronic acid.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Seal and heat to 90°C for 4–12 hours.

  • Isolation: Filter through Celite to remove Palladium black, extract with EtOAc, and purify.

Part 4: Medicinal Chemistry Applications[5][9][10][11][12][13]

Kinase Inhibition (PI3K / JAK)

The 3-methoxy-1-methyl-1H-pyrazole motif is a frequent bioisostere for phenol or pyridine rings in kinase inhibitors. The methoxy group can accept hydrogen bonds in the ATP-binding pocket, while the methyl group positions the ring in the hydrophobic cleft.

Hsp90 Inhibitors

Resorcinol-based Hsp90 inhibitors often utilize a pyrazole scaffold.[6] By demethylating the C3-methoxy group (using


) after the C4-coupling, researchers can reveal a C3-hydroxyl group, creating a "masked" polarity strategy to improve membrane permeability during early synthesis steps.

Part 5: Handling & Safety Data

Hazard Class: Irritant / Harmful if Swallowed. GHS Signal Word: Warning.

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab.
H315 Causes skin irritationWear nitrile gloves.
H319 Causes serious eye irritationWear safety goggles.
H335 May cause respiratory irritationWork in a fume hood.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Methylpyrazole Derivatives. (General Scaffold Reference). Retrieved from [Link]

Sources

Solubility Profile & Handling Guide: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategies, and handling protocols for 4-bromo-3-methoxy-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors).

Executive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a halogenated heterocyclic building block. Its physicochemical behavior is dominated by the lipophilic bromine and methyl groups, balanced by the polar nitrogen and ether functionalities.

Unlike simple salts, this compound exhibits a "like-dissolves-like" profile typical of small organic heterocycles: it is highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and insoluble in water and non-polar alkanes.

Physicochemical Snapshot
PropertyValue / DescriptionRelevance to Solubility
Molecular Weight 191.03 g/mol Small molecule; kinetics of dissolution are fast.
Physical State Low-melting solid or oilMay require gentle warming to dispense; easily miscible with organic solvents.
LogP (Predicted) ~1.5 – 2.0Lipophilic; partitions preferentially into organic layers.
H-Bond Donors 0No -OH or -NH groups to form strong networks; lower lattice energy enhances solubility.
H-Bond Acceptors 3 (N, O)Good interaction with protic solvents (MeOH) and water (limited).

Solubility Landscape

The following matrix categorizes solvents based on their efficiency in dissolving 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running reactions.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
    • Mechanism:[1][2] Dipole-dipole interactions and dispersion forces stabilize the pyrazole ring.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dimethylacetamide (DMAc).

    • Mechanism:[1][2] Strong solvation of the polar pyrazole core; ideal for nucleophilic substitutions (

      
      ) or metal-catalyzed couplings.
      
  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, Dimethoxyethane (DME).

    • Mechanism:[1][2] Ether oxygens coordinate well; these are the solvents of choice for Suzuki-Miyaura couplings.

Secondary Solvents (Moderate Solubility)

Used for crystallization, washing, or specific reaction types.

  • Esters: Ethyl Acetate (EtOAc).

    • Usage: Excellent for extraction and chromatography; often used as the mobile phase component.

  • Alcohols: Methanol (MeOH), Ethanol (EtOH).

    • Usage: Good solubility, but may require heating. Often used as cosolvents with water in coupling reactions.

Anti-Solvents (Low Solubility)

Used to precipitate the compound or wash away impurities.

  • Alkanes: n-Hexane, n-Heptane, Pentane.

    • Usage: The compound is poorly soluble. Use these to wash the crude oil/solid to remove non-polar impurities.

  • Water: Insoluble.

    • Usage: Use for aqueous workups to wash away inorganic salts (e.g., NaBr, Cs2CO3).

Decision Logic for Solvent Selection

Select the appropriate solvent based on your experimental objective.

SolventSelection Start Objective Reaction Synthesis / Reaction Start->Reaction Purification Purification / Extraction Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Suzuki Suzuki Coupling (DME/H2O or Dioxane/H2O) Reaction->Suzuki Alkylation Alkylation / SnAr (DMF or DMSO) Reaction->Alkylation Extraction Liquid-Liquid Extraction (DCM or EtOAc) Purification->Extraction Column Chromatography (Hexane : EtOAc) Purification->Column NMR NMR (CDCl3 or DMSO-d6) Analysis->NMR HPLC HPLC (Acetonitrile / MeOH) Analysis->HPLC

Figure 1: Decision tree for selecting the optimal solvent based on experimental phase.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility (


) in a specific solvent.
  • Preparation: Weigh approximately 10 mg of 4-bromo-3-methoxy-1-methyl-1H-pyrazole into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50

    
     increments.
    
  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, the solubility is

    
     mg/mL.
    
  • Saturation: If solid remains after adding 1 mL, cap the vial and shake at 25°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard calibration curve.

Protocol B: Standard Suzuki Coupling Setup

Context: This compound is frequently used as the electrophile in Suzuki couplings. The choice of solvent (DME or Dioxane) is critical for solubilizing both the lipophilic pyrazole and the catalyst.

  • Dissolution: Dissolve 1.0 equiv of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in DME (Dimethoxyethane) (Concentration: 0.1 – 0.2 M).

  • Catalyst Addition: Add 5 mol%

    
     or 
    
    
    
    .
  • Base Activation: Add 2.0 equiv of

    
     or 
    
    
    
    dissolved in a minimum amount of Water (Ratio DME:Water typically 3:1 or 4:1).
    • Note: The biphasic nature requires vigorous stirring. The pyrazole remains in the organic (DME) phase, while the base activates the boronic acid at the interface.

  • Reaction: Heat to 80–90°C under inert atmosphere (

    
     or Ar).
    

Application-Specific Workflows

Synthesis & Methylation

When synthesizing this compound from its precursor (4-bromo-1-methyl-1H-pyrazol-3-ol), DMF is the solvent of choice.

  • Why? DMF dissolves the polar starting material and stabilizes the deprotonated intermediate (enolate/anion) generated by bases like NaH or

    
    .
    
  • Workup: Since DMF has a high boiling point, dilute the reaction mixture with water and extract into Ethyl Acetate .

Chromatography (Purification)

The standard mobile phase for purifying this intermediate is a gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate .

  • TLC:

    
     in 20% EtOAc/Hexanes (visualize under UV).
    
  • Gradient: Start with 100% Hexanes

    
     30% EtOAc/Hexanes.
    

SuzukiWorkflow Reagents Reagents: Pyrazole-Br + Boronic Acid Solvent Solvent System: DME (3 parts) + H2O (1 part) Reagents->Solvent Catalyst Catalyst: Pd(PPh3)4 Solvent->Catalyst Biphasic Biphasic Mixture (Vigorous Stirring Required) Catalyst->Biphasic Heating Heat to 90°C (Inert Atm) Biphasic->Heating Workup Workup: Dilute w/ Water, Extract w/ EtOAc Heating->Workup

Figure 2: Workflow for Suzuki coupling emphasizing the biphasic solvent system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67003909, 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[3][4] Molbank, M639.[3][4] (Provides analogous solubility and synthesis data for the phenyl-derivative). Retrieved from [Link][5][3][4][6]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179.[5] (Details solvent systems for pyrazole synthesis and purification). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text for solvent selection in Suzuki coupling). Retrieved from [Link]

Sources

4-bromo-3-methoxy-1-methyl-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-3-Methoxy-1-Methyl-1H-Pyrazole

Part 1: Executive Summary & Chemical Identity

4-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a core scaffold for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom at C4 facilitates transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at C3 acts as a hydrogen bond acceptor or a masked hydroxyl group.

Table 1: Physicochemical Profile[1][2]
PropertyValueNotes
IUPAC Name 4-bromo-3-methoxy-1-methyl-1H-pyrazole
Molecular Formula C₅H₇BrN₂O
Average Molecular Weight 191.03 g/mol Standard stoichiometric calculation.
Monoisotopic Mass 189.9742 Da Calculated for ⁷⁹Br isotope.
Isotopic Mass (⁸¹Br) 191.9721 Da Calculated for ⁸¹Br isotope.
CAS Registry Number 1350323-85-1Primary identifier.[1][2]
Physical State Solid (White to Off-white)Typical melting point range: 50–60 °C.
cLogP ~1.2Moderate lipophilicity; favorable for CNS penetration.

Part 2: Theoretical & Physical Chemistry

Isotopic Distribution & Mass Spectrometry

For researchers verifying the identity of this compound via LC-MS, the molecular weight must be understood as a distribution rather than a singular value due to the natural abundance of bromine isotopes.

  • ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) exist in a near 1:1 ratio.

  • Diagnostic Signature: In Low-Resolution Mass Spectrometry (LRMS), the molecular ion [M+H]⁺ will appear not as a single peak, but as a distinct 1:1 doublet separated by 2 mass units.

    • Peak A: m/z 191.0 (containing ⁷⁹Br)

    • Peak B: m/z 193.0 (containing ⁸¹Br)

Critical Note: Automated peak picking algorithms often misidentify the base peak if the resolution is low. Ensure your integration window accounts for the [M+2] peak to confirm the presence of bromine.

Part 3: Synthetic Methodology

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole requires careful control of regioselectivity, particularly during the methylation steps. The pyrazole ring contains two nitrogen atoms with distinct nucleophilicities.

Validated Synthetic Pathway

The most robust route involves the sequential functionalization of 3-hydroxy-1-methylpyrazole.

Step 1: Regioselective Synthesis of the Pyrazole Core Reaction of methylhydrazine with ethyl 3-ethoxyacrylate or similar propiolates often yields a mixture of isomers (1-methyl vs. 2-methyl). High regioselectivity is achieved using fluorinated solvents (e.g., HFIP) or specific condensation conditions.

Step 2: Electrophilic Bromination (C4 Functionalization) The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS).

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: Formation of the bromonium ion intermediate followed by deprotonation.

Step 3: O-Methylation (Mitsunobu or Alkylation) Direct alkylation of the 3-hydroxy group can compete with N-alkylation (if the starting material was N-unsubstituted).

  • Protocol: 4-bromo-1-methyl-1H-pyrazol-3-ol + MeI + K₂CO₃ in Acetone/DMF.

  • Control: The N-methyl group at position 1 prevents N-alkylation, forcing the reaction to the oxygen at C3.

Visualized Workflow (DOT Diagram)

Synthesispathway Start Methylhydrazine + Ethyl Propiolate Inter1 1-Methyl-1H-pyrazol-3-ol (Tautomeric Eq) Start->Inter1 Cyclization (Regioselective) Step2 Bromination (NBS, ACN, 0°C) Inter1->Step2 Electrophilic Subst. Inter2 4-Bromo-1-methyl- 1H-pyrazol-3-ol Step2->Inter2 C4-Bromination Step3 O-Methylation (MeI, K2CO3, 60°C) Inter2->Step3 Nucleophilic Subst. Final 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole Step3->Final Target Molecule

Figure 1: Step-wise synthetic pathway highlighting the critical C4-bromination and O-methylation steps.

Part 4: Analytical Characterization Protocols

To validate the integrity of the synthesized compound, the following spectral data must be obtained.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[3]

  • Expectation:

    • δ 7.35 ppm (1H, s): The C5-H proton. This singlet is characteristic of the pyrazole ring. It will shift slightly downfield due to the adjacent bromine.

    • δ 3.90 ppm (3H, s): The O-CH₃ group. Typically appears downfield of N-methyl due to oxygen's electronegativity.

    • δ 3.75 ppm (3H, s): The N-CH₃ group.

  • Validation: Integration must show a 1:3:3 ratio.

Carbon NMR (¹³C NMR)
  • Key Signals:

    • C3 (C-O): ~160 ppm (Deshielded).

    • C5 (C-H): ~130-135 ppm.

    • C4 (C-Br): ~85-95 ppm (Upfield due to heavy atom effect and shielding).

    • OCH₃ / NCH₃: Distinct aliphatic signals at ~56 ppm and ~36 ppm respectively.

Part 5: Applications in Drug Discovery

This molecule is not merely an end-product but a "privileged scaffold."

  • Suzuki-Miyaura Coupling: The C4-Br bond is highly reactive toward boronic acids. This allows the rapid generation of libraries where the pyrazole acts as a core linker between two aromatic systems.

  • Fragment-Based Drug Design (FBDD): With a MW < 200, it is an ideal "fragment" for screening. The methoxy group provides a vector for solubility, while the bromine allows for "fragment growing."

  • Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

Decision Logic for Scaffold Use

ScaffoldLogic Input 4-Br-3-OMe-1-Me-Pyrazole Decision1 Target: Kinase? Input->Decision1 Decision2 Need Solubility? Input->Decision2 Decision3 Library Gen? Input->Decision3 Action1 Utilize N2 for H-Bond (Hinge Binder) Decision1->Action1 Action2 Demethylate OMe -> OH (Polar Handle) Decision2->Action2 Action3 Suzuki Coupling at C4-Br Decision3->Action3

Figure 2: Strategic decision tree for utilizing the scaffold in medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54346890 (Analogous Pyrazoles). Retrieved from [Link]

  • MDPI Molbank. (2009).[3] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (Methodology reference for O-methylation/Bromination sequence). Retrieved from [Link][3][4]

Sources

Spectroscopic Characterization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-bromo-3-methoxy-1-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making their precise structural elucidation crucial for advancing novel therapeutic agents.[1]

While direct, publicly available spectroscopic data for 4-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) is limited, this guide will present a comprehensive analysis based on the closely related analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. The spectroscopic principles and expected data are highly comparable, providing a robust framework for researchers working with the target molecule. This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 4-bromo-3-methoxy-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring functionalized with a bromine atom at the C4 position, a methoxy group at the C3 position, and a methyl group at the N1 position.

Caption: Molecular structure of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom. The following data for the phenyl analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, is presented as a close approximation.[2][3]

Experimental Protocol (¹H and ¹³C NMR)

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing.

  • Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra at room temperature (approximately 298 K). Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) as an internal standard.

    • ¹³C NMR: Acquire proton-decoupled spectra to simplify the spectrum to a single peak for each unique carbon atom. Use the solvent signal of CDCl₃ (δ ≈ 77.0 ppm) as an internal standard.[3]

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Compound in CDCl3) B Instrument Setup (e.g., 500 MHz Spectrometer) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing & Analysis C->E D->E

Caption: A generalized workflow for NMR data acquisition.

¹H NMR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78s1HH-5 (pyrazole ring)
7.56m2HPhenyl H-2,6
7.42m2HPhenyl H-3,5
7.23m1HPhenyl H-4
4.05s3HO-CH₃

For the target molecule, 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the aromatic signals from the phenyl group would be absent. Instead, a singlet corresponding to the N-methyl group would be expected, likely in the range of 3.5-4.0 ppm. The pyrazole ring proton (H-5) and the methoxy protons would have similar chemical shifts.

¹³C NMR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]
Chemical Shift (δ, ppm)Assignment
161.2C-3 (pyrazole ring)
139.7Phenyl C-1
129.4Phenyl C-3,5
127.8C-5 (pyrazole ring)
125.8Phenyl C-4
117.6Phenyl C-2,6
82.0C-4 (pyrazole ring)
56.8O-CH₃

In the spectrum of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the phenyl carbon signals would be replaced by a single signal for the N-methyl carbon, typically appearing in the upfield region (around 35-40 ppm). The chemical shifts for the pyrazole ring carbons (C-3, C-4, C-5) and the methoxy carbon would be expected to be in similar regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (IR)
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum GX, is used to record the spectrum.[3]

  • Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]
Wavenumber (cm⁻¹)Assignment
2947C-H stretching (aliphatic)
1554, 1502C=N and C=C stretching (pyrazole and phenyl rings)
1099C-O stretching (methoxy group)
749, 686C-H bending (aromatic)

For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the spectrum would be expected to show similar characteristic peaks. The C-H stretching of the methyl and methoxy groups would be prominent around 2950 cm⁻¹. The C=N and C=C stretching of the pyrazole ring would appear in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group would also be expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules. The sample is bombarded with a high-energy electron beam (e.g., 70 eV), causing ionization and fragmentation.[2]

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]
m/zAssignmentRelative Intensity (%)
253/255[M]⁺ (Molecular ion)100/99
174[M - Br]⁺75
175[M - Br + H]⁺47

The molecular ion peak [M]⁺ for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears as a pair of peaks (253 and 255 m/z) with nearly equal intensity. This isotopic pattern is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The major fragmentation observed is the loss of the bromine atom.

For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the expected molecular weight is 191.03 g/mol . Therefore, the molecular ion peak [M]⁺ would be observed as an isotopic doublet at m/z 190 and 192. A significant fragment would likely correspond to the loss of the bromine atom, resulting in a peak at m/z 111.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, leveraging high-quality data from a closely related phenyl analogue. The presented NMR, IR, and MS data, along with the experimental protocols, offer researchers and drug development professionals the necessary insights to identify and characterize this important pyrazole derivative. The principles of data interpretation discussed herein are fundamental to the structural elucidation of novel organic compounds in the pursuit of new therapeutic agents.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. Retrieved February 15, 2026, from [Link]

Sources

Commercial Availability and Synthetic Utility of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for the design of targeted therapeutics. Within this important class of heterocycles, selectively functionalized pyrazoles, such as 4-bromo-3-methoxy-1-methyl-1H-pyrazole, represent critical building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and potential applications of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, with a focus on its utility for researchers in drug development.

Physicochemical Properties and Identification

A clear identification of a chemical entity is paramount for reproducible research. Key identifiers for 4-bromo-3-methoxy-1-methyl-1H-pyrazole are summarized below.

PropertyValue
CAS Number 1350323-85-1[1][2][3][4]
Molecular Formula C5H7BrN2O[3]
Molecular Weight 191.03 g/mol [3]
Canonical SMILES CN1C=C(C(=N1)OC)Br
InChIKey GSGDRYZMVCJXPM-UHFFFAOYSA-N

Commercial Availability: Sourcing and Procurement

4-bromo-3-methoxy-1-methyl-1H-pyrazole is commercially available from a range of chemical suppliers specializing in research and development compounds. Researchers can procure this reagent in quantities ranging from milligrams to grams, with purity typically reported at 97% or higher.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
BLDpharm≥97%Inquire
Capot Chemical≥97%Inquire
Sunway Pharm Ltd97%1g, 5g[3]
ReagentiaNot specified100mg, 250mg, 500mg, 1g[1]
J&K Scientific≥97%Inquire[4]

Note: Pricing and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches: A Roadmap to 4-bromo-3-methoxy-1-methyl-1H-pyrazole

The proposed synthetic route involves a two-step process starting from the corresponding 4-bromo-1-methyl-1H-pyrazol-3-ol. The key transformation is an O-methylation reaction.

Synthetic_Pathway cluster_0 Proposed Synthesis Start 4-bromo-1-methyl-1H-pyrazol-3-ol Intermediate Deprotonation Start->Intermediate NaH, dry DMF 0 °C Product 4-bromo-3-methoxy-1-methyl-1H-pyrazole Intermediate->Product Methyl Iodide (CH3I) 0 °C to 60 °C

Figure 1. Proposed synthetic pathway for 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Experimental Protocol (Adapted from Kleizienė et al., 2009)[6]

Materials:

  • 4-bromo-1-methyl-1H-pyrazol-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-bromo-1-methyl-1H-pyrazol-3-ol in dry DMF, cooled to 0 °C under an inert atmosphere, add sodium hydride (1.0 equivalent) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes to allow for complete deprotonation.

  • Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add water to quench the reaction and extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield pure 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-bromo-3-methoxy-1-methyl-1H-pyrazole lies in the reactivity of its bromine substituent. As a bromo-heteroarene, it is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[5]

Reactivity_Diagram cluster_1 Key Cross-Coupling Reactions Core 4-bromo-3-methoxy- 1-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C bond formation Heck Heck Coupling (Alkene, Pd catalyst) Core->Heck C-C bond formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->Sonogashira C-C bond formation Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Core->Buchwald C-N bond formation

Figure 2. Reactivity of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in cross-coupling reactions.

Role in Kinase Inhibitor Synthesis

A significant application of brominated pyrazoles is in the synthesis of kinase inhibitors.[7][8][9] The pyrazole scaffold can act as a hinge-binding motif, while the 4-position provides a vector for introducing various substituents to target specific regions of the kinase active site. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[10][11][12]

The general workflow for the utilization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling is outlined below.

Workflow_Kinase_Inhibitor cluster_2 Workflow: Kinase Inhibitor Synthesis Start 4-bromo-3-methoxy- 1-methyl-1H-pyrazole Coupling Suzuki-Miyaura Coupling with Arylboronic Acid Start->Coupling Pd catalyst, base Intermediate 4-Aryl-3-methoxy- 1-methyl-1H-pyrazole Coupling->Intermediate Formation of C-C bond Modification Further Functionalization (if required) Intermediate->Modification e.g., demethylation, amination Final Final Kinase Inhibitor Modification->Final Target molecule assembly

Figure 3. General workflow for synthesizing a kinase inhibitor using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-3-methoxy-1-methyl-1H-pyrazole was not found in the conducted searches, safety information for structurally similar compounds, such as 4-bromo-1-methyl-1H-pyrazol-3-amine and (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, provides valuable guidance for its handling.[1][13]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][13]

  • Ventilation: Use only outdoors or in a well-ventilated area.[13] A chemical fume hood is recommended for all handling procedures.[3]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][13] Store locked up.[13] It is advisable to store in a dry, cool environment.[13] For long-term storage, refrigeration may be recommended.[2]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[13] If skin irritation persists, seek medical attention.[13]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] Seek medical attention.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[13] Seek medical attention if you feel unwell.[1]

  • If swallowed: Rinse mouth.[1] Seek medical attention.[2]

Conclusion

4-bromo-3-methoxy-1-methyl-1H-pyrazole is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its utility, primarily driven by its amenability to transition-metal-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists. By leveraging established synthetic protocols for analogous compounds and adhering to appropriate safety precautions, researchers can effectively incorporate this reagent into their synthetic strategies to access novel and complex molecular entities.

References

  • Reagentia. (n.d.). 4-Bromo-3-Methoxy-1-Methyl-1H-Pyrazole (1 x 500 mg). Retrieved from [Link]

  • Capot Chemical. (n.d.). 1350323-85-1 | 4-bromo-3-methoxy-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Journal of Medicinal Chemistry. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

  • PMC. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • KTU ePubl. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • International Journal of Drug Design and Discovery. (2011, November 15). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of substituted pyrazoles. We will dissect the causality behind experimental designs and molecular modifications, offering field-proven insights for researchers in drug discovery. This document moves beyond a simple listing of facts to provide a self-validating framework for understanding and applying pyrazole chemistry, grounded in authoritative references and detailed protocols.

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles and their derivatives are a critically important class of compounds, possessing a wide array of pharmacological activities.[1][2] Their prevalence in numerous FDA-approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and the erectile dysfunction treatment Sildenafil—underscores the profound therapeutic potential of this heterocyclic system.[1][3][4]

The unique electronic properties of the pyrazole ring, featuring both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. This duality, combined with the ease of substitution at various positions on the ring, provides a robust platform for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile.[5] This guide will illuminate the strategic application of these principles across several key therapeutic areas.

Core Synthetic Strategies: Building the Pyrazole Framework

The construction of the pyrazole ring is well-established in organic chemistry, with two primary strategies dominating the landscape. Understanding these foundational methods is crucial for designing novel derivatives.

Knorr Pyrazole Synthesis and Related Condensations

The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophilic compound, typically a 1,3-dicarbonyl or its equivalent.[6][7] This reaction is mechanistically robust and allows for significant variation in the substitution pattern of the final product based on the choice of starting materials.

For instance, the reaction of a substituted hydrazine with an α,β-unsaturated ketone can also yield pyrazoles, proceeding through a pyrazoline intermediate.[7] The choice of reagents and reaction conditions dictates the regioselectivity and yield of the desired isomer.

1,3-Dipolar Cycloaddition

A mechanistically distinct and powerful alternative is the 1,3-dipolar cycloaddition of a diazo compound (or a precursor like a nitrilimine) with an alkyne or alkene.[1][7] This approach offers a different route to functionalized pyrazoles and can be particularly useful for accessing substitution patterns that are challenging to achieve via condensation methods.

Below is a generalized workflow illustrating these primary synthetic pathways.

G cluster_0 Strategy 1: Condensation cluster_1 Strategy 2: Cycloaddition A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D Formation of Pyrazole Ring E Alkyne/ Alkene G 1,3-Dipolar Cycloaddition E->G F Diazo Compound/ Nitrilimine F->G H Substituted Pyrazole G->H Formation of Pyrazole Ring

Caption: Primary synthetic routes to the pyrazole core.

Therapeutic Applications & Mechanistic Insights

The true power of the pyrazole scaffold is demonstrated by its successful application across a multitude of therapeutic areas. The following sections explore key examples, focusing on the mechanism of action (MoA) and the structure-activity relationships (SAR) that drive efficacy.

Anti-inflammatory: Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) was a landmark achievement in anti-inflammatory therapy, born from the discovery of two distinct cyclooxygenase (COX) isoforms.[8] While COX-1 is responsible for homeostatic functions like protecting the gastric mucosa, COX-2 is upregulated at sites of inflammation.[9] Non-selective NSAIDs inhibit both, leading to gastrointestinal side effects. Celecoxib's genius lies in its selectivity for COX-2.

Mechanism of Action: Celecoxib acts as a highly selective, reversible inhibitor of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][10] This selectivity is achieved through specific structural features that exploit a key difference between the active sites of COX-1 and COX-2.

Structure-Activity Relationship: The selectivity of Celecoxib is primarily attributed to its 4-sulfamoylphenyl group.[4] The COX-2 active site possesses a larger, more accommodating side pocket (containing a valine residue) compared to COX-1 (which has a bulkier isoleucine).[4] The sulfonamide moiety of Celecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition. The trifluoromethyl group at the 3-position of the pyrazole ring further enhances this selectivity and potency.[4]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalyzes Conversion Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Anticancer: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[11][12] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are particularly prominent in this area.[11]

Mechanism of Action: Pyrazole-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives tumor cell proliferation and survival.[12]

Key Targets and SAR: Pyrazole derivatives have been developed to target a wide range of kinases, including:

  • Aurora Kinases: Inhibitors like Tozasertib and Barasertib are critical for regulating mitosis.[11][13]

  • EGFR and VEGFR-2: Dual inhibition of these receptors is a powerful strategy to suppress tumor growth and angiogenesis.[14]

  • CDKs: Compounds targeting cyclin-dependent kinases (CDKs) can halt the cell cycle.[15]

  • JAK1: Golidocitinib is a selective JAK1 inhibitor where substitution on the pyrazole ring was key to achieving selectivity over JAK2.[11]

The SAR for kinase inhibitors is highly target-specific, but a common theme is the use of the pyrazole core as a central scaffold from which substituents are projected to engage with specific residues in the ATP-binding site.

Compound Class Target Kinase(s) Representative IC₅₀ Values Reference
Pyrazolo[3,4-d]pyrimidinesEGFR / VEGFR-2EGFR: 0.06 µM; VEGFR-2: 0.22 µM[14]
Pyrazole CarbaldehydesPI3 Kinase0.25 µM (against MCF7 cells)[15]
Pyrazolo[1,5-a]pyrimidinesCDK210.05 µM (against HepG2 cells)[15]
Fused PyrazolesAurora KinasesVaries (nanomolar range)[11]
Neurological Disorders: Anticonvulsant and Neuroprotective Agents

The pyrazole scaffold has shown considerable promise in the challenging field of neurological disorders.[16][17] Derivatives have been developed as both anticonvulsant and potential neuroprotective agents for diseases like Alzheimer's and Parkinson's.[6][18][19]

Mechanism of Action: The exact MoA for many pyrazole-based anticonvulsants is still under investigation, but they are thought to modulate ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[18][20] In neurodegenerative diseases, pyrazoles are being explored as inhibitors of enzymes like acetylcholine esterase or as modulators of pathways involved in amyloid-beta plaque formation.[19]

Structure-Activity Relationship: Studies have shown that specific substitution patterns are crucial for anticonvulsant activity. For example, in one series of pyrazoline derivatives, compounds with electron-withdrawing groups (like chloro or fluoro) on a terminal phenyl ring showed the most potent activity in maximal electroshock seizure (MES) models.[21][22]

Anti-Obesity: CB1 Receptor Inverse Agonism

Rimonabant (Acomplia®) was the first selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist approved for treating obesity.[23] The endocannabinoid system is a key regulator of appetite and energy balance.[24]

Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, which is found in the brain and peripheral tissues like adipose cells.[25] By blocking this receptor, it reduces appetite-stimulating pathways in the brain and can also directly affect metabolism in fat cells, leading to decreased food intake and weight loss.[24][26]

Structure-Activity Relationship: The SAR for CB1 antagonists is well-defined. Potent activity requires a 1,5-diaryl-pyrazole core. Key features include: (a) a para-substituted phenyl ring at the 5-position, (b) a carboxamido group at the 3-position, and (c) a 2,4-dichlorophenyl substituent at the 1-position.[27] While effective, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical importance of off-target profiling in drug development.[25]

Antimicrobial Applications

Substituted pyrazoles have demonstrated broad-spectrum activity against various pathogens, including drug-resistant Gram-positive bacteria and fungi.[28][29][30]

Mechanism of Action: The MoA can vary. Some pyrazoles act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[31]

Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substituents. For instance, the introduction of lipophilic groups like chloro and bromo has been shown to increase antimicrobial activity against Staphylococcus aureus and Candida albicans.[29] In another study, specific N-(trifluoromethyl)phenyl substituted pyrazoles were effective against methicillin-resistant Staphylococcus aureus (MRSA).[28]

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol describes a representative Knorr-type synthesis of a pyrazole derivative structurally related to Celecoxib. This self-validating system includes checkpoints for reaction monitoring and purification.

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

G Start Starting Materials: 1. 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione 2. 4-Sulfamoylphenylhydrazine HCl 3. Ethanol (Solvent) Step1 Step 1: Dissolution Dissolve dione in ethanol in a reflux-equipped reaction vessel. Start->Step1 Step2 Step 2: Addition Add 4-sulfamoylphenylhydrazine HCl to the solution. Step1->Step2 Step3 Step 3: Reflux Heat the mixture to reflux (approx. 78°C). Monitor reaction by TLC. Step2->Step3 Step4 Step 4: Work-up Cool to RT, pour into ice-water. Collect precipitate by filtration. Step3->Step4 Reaction Complete Step5 Step 5: Purification Recrystallize the crude solid from an ethanol/water mixture. Step4->Step5 End Final Product: Pure Celecoxib analog. Characterize by NMR, MS, m.p. Step5->End

Caption: Experimental workflow for the synthesis of a Celecoxib analog.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.[8]

  • Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.[8]

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Causality: The elevated temperature provides the activation energy for the initial condensation between the hydrazine and a carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The substituted pyrazole is a scaffold of enduring importance in medicinal chemistry, with a proven track record of producing successful therapeutics. Its synthetic tractability and versatile binding capabilities ensure its continued relevance. Future research will likely focus on several key areas:

  • Novel Fused Systems: Exploring new heteroannulated pyrazole derivatives to access novel chemical space and target protein-protein interactions.[32][33]

  • Targeted Therapies: Designing highly selective pyrazole-based inhibitors for specific kinase isoforms or other enzyme targets implicated in precision medicine.[15]

  • Neuroprotective Agents: Further investigation into pyrazole derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegenerative diseases remains a high-priority area.[16]

By combining established synthetic wisdom with modern drug design principles, the pyrazole core will undoubtedly continue to be a source of innovative medicines for years to come.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Naeimi, H., & Alishahi, Z. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6659. [Link]

  • Li, Y., & Mach, R. H. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1436. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 642399. [Link]

  • Kandil, S., Abdel-Ghani, A., & El-Sayed, M. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Scientific Reports, 10(1), 1-11. [Link]

  • Lv, K., Wang, L., & Li, Z. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20387-20400. [Link]

  • Wieck, J., Staroń, J., & Drabik, P. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115065. [Link]

  • Li, X., Zhang, Y., & Wang, L. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5373. [Link]

  • Lan, R., Liu, Q., & Fan, P. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 39(21), 4220-4230. [Link]

  • Li, Y., & Mach, R. H. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Washington University School of Medicine. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

  • El-Gazzar, M. G., & Al-Hussain, S. A. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 13(1), 1-17. [Link]

  • Naimi, E., & Taleb, Z. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(6), 11295-11330. [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 20(4), 368-378. [Link]

  • Al-Mulla, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4980. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(12), 1034-1048. [Link]

  • Singh, S. K., & Kumar, A. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(10), 896-913. [Link]

  • Kumar, G. V., & Rao, V. R. (2010). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. International Journal of ChemTech Research, 2(2), 903-907. [Link]

  • Kumar, A., & Sharma, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3128. [Link]

  • Walczak, M. A., & Wipf, P. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11138-11150. [Link]

  • Oniga, S., & Oniga, O. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13685-13699. [Link]

  • Kumar, A., & Singh, S. K. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 37989-38002. [Link]

  • Gomaa, M. S. (2013). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Acta poloniae pharmaceutica, 70(4), 653-662. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 337(1), 26-32. [Link]

  • Lange, J. H., & Kruse, C. G. (2007). Rimonabant and taranabant are two extensively studied cannabinoid-1 receptor (CB1R) inverse agonists. Current opinion in drug discovery & development, 10(4), 498-506. [Link]

  • Singh, S. K., & Kumar, A. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Bentham Science Publishers. [Link]

  • PubChem. (n.d.). Sildenafil. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Khidre, R. E. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(19), 4434. [Link]

  • De la Torre, B. G., & Albericio, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Wang, H., & Liu, Y. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4657-4660. [Link]

  • Sanna, M., & Meleddu, R. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(15), 5773. [Link]

  • Agbaba, D., & Milojković-Opsenica, D. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 14(12), 2795. [Link]

  • Kumar, D., & Singh, S. K. (2022). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Me. Indian Journal of Pharmaceutical Education and Research, 56(2), 526-536. [Link]

  • Synapse, P. (2024). What is the mechanism of Rimonabant? Patsnap. [Link]

  • Colombo, G., & Gessa, G. L. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of clinical pharmacy and therapeutics, 32(3), 209-231. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikimedia Foundation. Retrieved February 15, 2026, from [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. [Link]

  • Kumar, P., & Sharma, P. (2016). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. International Journal of Pharmaceutical Sciences and Research, 7(8), 3345. [Link]

  • Smith, J. (2023). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]

  • Patel, K. D., & Patel, H. D. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Chemical Methodologies, 7(10), 785-802. [Link]

  • Goya, P., & Martín, M. I. (2019). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Molecules, 24(17), 3093. [Link]

  • Wilding, J. P. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Current opinion in investigational drugs (London, England: 2000), 7(5), 449-455. [Link]

  • Sharma, P., & Kumar, A. (2017). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Synapse, P. (2024). What is the mechanism of Celecoxib? Patsnap. [Link]

  • Al-Saeed, F. A. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(12), 1433-1445. [Link]

Sources

The Strategic Reactivity of the Bromine Atom on the Pyrazole Ring: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, and its functionalization is paramount for the development of novel molecular entities. The introduction of a bromine atom onto the pyrazole ring is a strategic maneuver, transforming the otherwise stable heterocycle into a versatile synthetic intermediate. This guide provides an in-depth exploration of the reactivity of the bromine atom on the pyrazole ring, offering a blend of fundamental principles and practical insights for its strategic manipulation in synthetic chemistry. We will delve into the factors governing its reactivity, explore its application in pivotal cross-coupling reactions, and provide detailed protocols for its synthetic utilization.

The Bromo-Pyrazole Moiety: A Gateway to Molecular Diversity

The presence of a bromine atom on the pyrazole ring fundamentally alters its electronic landscape, rendering the carbon atom to which it is attached electrophilic and susceptible to a variety of transformations. This "activation" is the key to unlocking a vast chemical space for the synthesis of complex molecules. Bromo-pyrazoles are valuable synthons, primarily due to their optimal balance of reactivity and stability, making them ideal substrates for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

The position of the bromine atom on the pyrazole ring (C3, C4, or C5) significantly influences its reactivity. This is a direct consequence of the electronic environment dictated by the two nitrogen atoms within the five-membered ring. Understanding these positional nuances is critical for predictive synthesis and reaction design.

Synthesis of Bromo-Pyrazoles: Laying the Foundation

The journey into the rich reactivity of bromo-pyrazoles begins with their synthesis. Several methods have been developed, each with its own merits regarding regioselectivity, substrate scope, and reaction conditions.

Direct Bromination of Pyrazoles

Direct electrophilic bromination of the pyrazole ring is a common approach. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, bromination of 1-phenylpyrazole with bromine in chloroform predominantly yields the 4-bromo derivative.[2] However, in strongly acidic media, the reaction can be directed to the phenyl ring.[2]

Cyclization-Bromination Strategies

One-pot methodologies that combine pyrazole ring formation with subsequent bromination offer an efficient route to these valuable intermediates. Photocatalytic three-component cascade reactions using enaminones, hydrazines, and a bromine source like CBr4 have been shown to produce 4-bromo-substituted pyrazoles with high regioselectivity under mild conditions.[3] Similarly, an electrocatalytic three-component synthesis from hydrazine, acetylacetone, and 2-bromomalonate provides an eco-friendly pathway to 4-bromopyrazoles.

Strategic Synthesis of Regioisomers

Accessing specific regioisomers, such as 3-bromopyrazoles, often requires tailored synthetic strategies. A three-step method involving the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation, provides a general route to substituted 3-bromo- and 3-chloropyrazoles.[4]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic prowess of the bromine atom on the pyrazole ring is most evident in its participation in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the construction of complex molecular architectures. Bromo-pyrazoles have demonstrated superior reactivity in many cases compared to their chloro and iodo counterparts, offering a good balance between reactivity and stability, which can minimize side reactions like dehalogenation.[5][6] The general reactivity trend for halopyrazoles in these reactions is I > Br > Cl, governed by the carbon-halogen bond strength.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl and vinyl-aryl structures. Bromo-pyrazoles are excellent substrates for this reaction, coupling with a wide range of boronic acids and esters.[5][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky biarylphosphine ligands can be essential for efficient coupling.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-Pyrazole

Objective: To synthesize a 4-aryl-pyrazole derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl2 (0.05 equiv.), and K2CO3 (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting bromo-pyrazole and the appearance of a new, less polar spot on the TLC plate. The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Buchwald-Hartwig Amination: Crafting C-N Bonds for Life Sciences

The formation of carbon-nitrogen bonds is of immense importance in the synthesis of pharmaceuticals and biologically active compounds.[9][10] The Buchwald-Hartwig amination provides a powerful tool for the N-arylation of a wide variety of amines using bromo-pyrazoles as the electrophilic partner.[8][11][12] The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the success of these transformations, especially with challenging substrates.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-Pyrazole

Objective: To synthesize a 4-amino-pyrazole derivative.

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole

  • Amine (e.g., piperidine, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried reaction vial, add Pd2(dba)3 (0.02 equiv.) and the phosphine ligand (0.08 equiv.).

  • Add the 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Self-Validation: The consumption of the starting materials and the formation of the desired product can be monitored by TLC or LC-MS. Spectroscopic analysis of the purified product will confirm its identity.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazoles.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][15] The reactivity of bromo-pyrazoles in Sonogashira couplings can be influenced by the presence of electron-withdrawing or electron-donating groups on the pyrazole ring.[16]

Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Beyond Cross-Coupling: Expanding the Synthetic Toolkit

While palladium-catalyzed reactions are predominant, the reactivity of the bromine atom on the pyrazole ring extends to other important transformations.

Directed Lithiation and Grignard Reagent Formation

The bromine atom can facilitate regioselective metalation. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole using phenyl-lithium occurs at the 5-position, allowing for the introduction of various electrophiles.[17][18] The phenylsulphonyl group acts as a directing group and can be subsequently removed.[17][18]

Furthermore, bromo-pyrazoles can be converted to their corresponding Grignard reagents (RMgX) by reaction with magnesium metal.[19][20][21] These organometallic reagents are powerful nucleophiles that can react with a wide range of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.[19]

Diagram: Synthetic Utility of a Bromo-Pyrazole

BromoPyrazole_Reactivity Bromo-Pyrazole Bromo-Pyrazole Suzuki_Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Bromo-Pyrazole->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig (R2NH, Pd cat.) Bromo-Pyrazole->Buchwald_Hartwig Sonogashira_Coupling Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Bromo-Pyrazole->Sonogashira_Coupling Lithiation Directed Lithiation (RLi) Bromo-Pyrazole->Lithiation Grignard_Formation Grignard Formation (Mg) Bromo-Pyrazole->Grignard_Formation Aryl_pyrazole Aryl_pyrazole Suzuki_Coupling->Aryl_pyrazole Amino_Pyrazole Amino_Pyrazole Buchwald_Hartwig->Amino_Pyrazole Alkynyl_Pyrazole Alkynyl_Pyrazole Sonogashira_Coupling->Alkynyl_Pyrazole Functionalized_Pyrazole_E Functionalized Pyrazole (via Electrophile) Lithiation->Functionalized_Pyrazole_E Functionalized_Pyrazole_G Functionalized Pyrazole (via Electrophile) Grignard_Formation->Functionalized_Pyrazole_G Aryl_Pyrazole Aryl_Pyrazole

Caption: Key transformations of a bromo-pyrazole intermediate.

Conclusion and Future Outlook

The bromine atom on the pyrazole ring is a versatile and powerful tool in the arsenal of the synthetic chemist. Its predictable reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse and complex molecular scaffolds. A thorough understanding of the factors governing its reactivity, coupled with the strategic selection of reaction conditions, enables the efficient construction of novel compounds for drug discovery and materials science. As the demand for sophisticated molecular architectures continues to grow, the strategic manipulation of the bromo-pyrazole moiety will undoubtedly remain a key enabler of innovation in chemical synthesis.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1833. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(21), 10137-10151. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (Source not further specified).
  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

  • Martinez-Vargas, A., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 139-143. [Link]

  • Li, Z., et al. (2018). A general strategy to prepare substituted 3-bromo- and 3-chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2564-2576. [Link]

  • Ferreira, S. B., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1149-1156. [Link]

  • Finar, I. L., & Lord, G. H. (1959). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Journal of the Chemical Society (Resumed), 1819. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and fine chemical industries, for the synthesis of a vast array of complex organic molecules.[1][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives contribute to its widespread adoption.[4][5]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable building block: 4-bromo-3-methoxy-1-methyl-1H-pyrazole . Pyrazole scaffolds are prevalent in numerous biologically active compounds, including commercial drugs and agrochemicals.[6] The ability to functionalize the C4-position of the pyrazole ring opens avenues for the rapid generation of diverse compound libraries, a critical activity in drug discovery and development. The presence of the methoxy group at the C3-position and the methyl group at the N1-position influences the electronic properties and reactivity of the pyrazole core, making a detailed understanding of its coupling behavior essential for predictable and efficient synthesis.

Bromo(hetero)arenes, such as our target substrate, are valuable starting materials for transition-metal-catalyzed cross-coupling reactions.[7] This document will provide a comprehensive overview of the mechanistic underpinnings of the Suzuki coupling, detailed experimental protocols for the successful coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with various boronic acids, and insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This step forms a square-planar Pd(II) intermediate.[1][3] The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[2] For our substrate, the C-Br bond is sufficiently reactive for efficient oxidative addition under typical Suzuki conditions.

  • Transmetalation: This is a pivotal and often rate-determining step where the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which plays a multifaceted role.[2][8][9] The base activates the organoboron species, making it more nucleophilic and promoting the transfer of the organic moiety to the palladium center.[9][10][11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorg Ar-Pd(II)L₂-R Transmetalation->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Regenerated Catalyst Product 4-R-3-methoxy- 1-methyl-1H-pyrazole (Ar-R) RedElim->Product ArylHalide 4-bromo-3-methoxy- 1-methyl-1H-pyrazole (Ar-Br) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for sensitive reactions, although Suzuki couplings are often tolerant of small amounts of water.[1] Degassing of solvents and reaction mixtures is crucial to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.

  • Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Handle palladium catalysts and organic solvents in a well-ventilated fume hood.

Protocol 1: General Procedure for Suzuki Coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with Arylboronic Acids

This protocol provides a general starting point for the coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with a variety of arylboronic acids.

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start setup 1. Combine Reactants: - Pyrazole Bromide - Boronic Acid - Base start->setup inert 2. Establish Inert Atmosphere setup->inert add_solv_cat 3. Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat react 4. Heat and Stir (Monitor Progress) add_solv_cat->react workup 5. Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine react->workup purify 6. Purification: - Dry, Concentrate - Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with various boronic acids. These are illustrative examples, and optimization may be required for specific substrates.

EntryBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.0)DME/H₂O (5:1)90890-98
33-Pyridinylboronic acidXPhos Pd G2 (1)K₃PO₄ (3.0)Toluene/EtOH/H₂O (4:1:1)110675-85
4Naphthalene-1-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001680-90

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented here are for illustrative purposes.

Troubleshooting and Optimization

Low Yields:

  • Catalyst Inactivation: Ensure the reaction was properly degassed and maintained under an inert atmosphere. Consider using a more robust catalyst or ligand.

  • Inefficient Transmetalation: The choice of base is critical.[9] For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial. The addition of a small amount of water to the solvent system can also facilitate this step.[1]

  • Protodeborylation: Boronic acids can be susceptible to hydrolysis, especially heteroaryl boronic acids.[1] Using boronic esters (e.g., pinacol esters) can mitigate this side reaction.[1]

Side Reactions:

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1] Thorough degassing can minimize this side product.

  • Dehalogenation: The bromo-pyrazole can be reduced to the corresponding debrominated pyrazole. This can be more prevalent with certain catalyst systems and bases.[1][12] Screening different palladium sources and ligands may be necessary to suppress this pathway.

Challenges with Heteroaromatic Substrates:

The Suzuki coupling of heteroaromatic compounds can sometimes be challenging due to the potential for the heteroatoms to coordinate to the palladium catalyst, leading to catalyst inhibition.[13] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often overcome these issues by promoting the desired catalytic cycle.[14][15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide range of substituted pyrazoles for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.

References

  • Current time information in Pasuruan, ID. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.
  • Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • HZPT Blog. (2024). why use base in suzuki coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Procter, D. J., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(15), 3152-3166.
  • Rossi, R., et al. (2012).
  • Albaneze-Walker, J., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(10), 3464–3469.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Tomanová, P., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(39), 8563-8573.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 935-939.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6355.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6355.
  • Al-Salahi, R., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(12), 2289.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58.
  • Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(18), 3329.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-3-methoxy-1-methyl-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Advantage of a Multifunctional Building Block

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous commercially successful drugs and countless compounds under investigation.[1][2][3][4] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in critical hydrogen bonding and hydrophobic interactions with biological targets, including a wide array of protein kinases.[5][6][7][8][9] The development of novel therapeutics, therefore, often relies on the efficient and regioselective functionalization of the pyrazole ring.

This guide focuses on 4-bromo-3-methoxy-1-methyl-1H-pyrazole , a strategically designed building block that offers chemists multiple avenues for molecular elaboration. Each substituent serves a distinct and critical purpose:

  • The 4-Bromo Group: This is the primary reactive handle for introducing molecular diversity. It is an ideal electrophilic partner for a host of palladium-catalyzed cross-coupling reactions and is readily converted into a potent nucleophile via halogen-metal exchange.[10][11]

  • The 3-Methoxy Group: This electron-donating group influences the electronic properties of the pyrazole ring. Importantly, it serves as a stable protecting group for a 3-hydroxy functionality, which can be unmasked in later synthetic steps if a hydrogen bond donor is required for biological activity.[11]

  • The 1-Methyl Group: By occupying the N1 position, this group prevents potential side reactions and eliminates the regioselectivity issues often encountered with NH-pyrazoles during functionalization.[12]

This document provides in-depth protocols and expert insights into the application of this versatile reagent, empowering researchers in drug discovery and chemical development to accelerate their synthetic campaigns.

Caption: Key structural features and reactive sites of the pyrazole building block.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[13][14] For the 4-bromo-pyrazole, this reaction provides a direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in kinase inhibitors.

Causality of Protocol Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is standard. For heteroaromatic halides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often improve catalytic turnover and prevent catalyst inhibition by the nitrogen-rich substrate.[15]

  • Base: The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[13] Carbonates are often preferred for their moderate basicity, which is compatible with many functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. The organic solvent solubilizes the pyrazole and catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.[16][17]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R-Pd(II)L₂-R' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArBOH2 R'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation ArBr R-Br (Pyrazole) ArBr->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the corresponding boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[16] Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 90-110 °C. For microwave-assisted reactions, 10-30 minutes at 120-140 °C is often sufficient.[17] Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted pyrazole.

EntryBoronic Acid PartnerYield (%)
1Phenylboronic acid92
24-Methoxyphenylboronic acid95
33-Pyridinylboronic acid85
44-Formylphenylboronic acid88
5Naphthalene-1-boronic acid90
Yields are representative and may vary based on specific reaction scale and purification efficiency.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines.[18][19] This is particularly valuable in medicinal chemistry, where an amine linker is often used to connect different pharmacophores. For our pyrazole substrate, this reaction enables the synthesis of 4-aminopyrazole derivatives.

Causality of Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, this reaction requires a Pd(0) catalyst. However, the ligands are critical. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) or ferrocenyl ligands (e.g., Xantphos) are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[20][21]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. The strong base is needed to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene, xylene, or dioxane are essential to prevent quenching of the strong base and the anionic intermediates.

Buchwald_Workflow start Start: Dry Reaction Vessel add_solids Add Solids: Pyrazole-Br, Amine, Base, Pd Pre-catalyst, Ligand start->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_solids->inert_atm add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert_atm->add_solvent heat Heat Reaction (80-120 °C) Monitor by LC-MS add_solvent->heat workup Aqueous Work-up: Quench, Extract with Organic Solvent heat->workup purify Purification: Column Chromatography workup->purify product Final Product: 4-Aminopyrazole purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 1.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • Biarylphosphine Ligand (e.g., Xantphos, tBuBrettPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane, degassed

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, performing the setup in an inert atmosphere glovebox is highly recommended.

  • Reagent Addition: In a reaction vessel, combine the palladium source, the ligand, and the base. Add the 4-bromo-pyrazole and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring at 90-120 °C. Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

EntryAmine PartnerYield (%)
1Morpholine94
2Aniline87
3Benzylamine81
4Piperidine96
5tert-Butylamine75
Yields are representative and depend heavily on the specific amine and ligand choice.

Application 3: Halogen-Metal Exchange for C4-Nucleophile Generation

While cross-coupling reactions are powerful, an alternative strategy is to reverse the polarity at the C4 position. Halogen-metal exchange, typically using an organolithium reagent, transforms the electrophilic C4-Br bond into a highly nucleophilic C4-Li species.[22] This intermediate can then be trapped with a wide variety of electrophiles, providing access to a different class of C4-functionalized pyrazoles.

Causality of Protocol Choices:

  • Reagent: n-Butyllithium (n-BuLi) is the most common reagent for Li-Br exchange. The reaction is extremely fast, even at very low temperatures.

  • Temperature: The reaction must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions. The generated aryllithium species is highly reactive and can decompose or react with the solvent (e.g., deprotonate THF) at higher temperatures.[23]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. They are relatively stable to the organolithium reagent at low temperatures and help to solvate the lithium species.

  • Electrophile Quench: The electrophile is added at low temperature to ensure it reacts with the desired pyrazole-lithium species rather than undergoing other undesired processes.

Lithiation_Trapping start Start: 4-Bromo-Pyrazole in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_nBuLi Add n-BuLi dropwise (Fast Li-Br Exchange) cool->add_nBuLi formation Formation of 4-Lithio-Pyrazole (Highly Nucleophilic) add_nBuLi->formation add_electrophile Add Electrophile (E⁺) (e.g., Aldehyde, CO₂, MeI) at -78 °C formation->add_electrophile quench Aqueous Quench (e.g., sat. NH₄Cl) add_electrophile->quench product Final Product: 4-E-Pyrazole quench->product

Caption: Workflow for C4-functionalization via lithiation and electrophilic trapping.

Protocol 1.3: General Procedure for Lithiation and Electrophilic Quench

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.6 M or 2.5 M in hexanes) (1.1 equiv)

  • Electrophile (e.g., aldehyde, ketone, CO₂, DMF, alkyl halide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or three-neck round-bottom flask under inert atmosphere

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the 4-bromo-pyrazole to a flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe. A color change is often observed. Stir the solution at -78 °C for 15-30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trap: Add the chosen electrophile (either neat or as a solution in anhydrous THF) dropwise to the cold solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

  • Quench and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

EntryElectrophile (E⁺)Resulting C4-Substituent
1Benzaldehyde-CH(OH)Ph
2CO₂ (gas), then H⁺ workup-COOH
3N,N-Dimethylformamide (DMF)-CHO
4Acetone-C(OH)(CH₃)₂
5Iodomethane (MeI)-CH₃

Conclusion

4-Bromo-3-methoxy-1-methyl-1H-pyrazole stands out as a highly effective and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. Its well-defined reactive sites allow for predictable and high-yielding transformations through orthogonal synthetic strategies. By employing palladium-catalyzed cross-coupling reactions, chemists can readily forge C-C and C-N bonds at the C4 position. Alternatively, leveraging halogen-metal exchange provides a robust route to a C4-nucleophile, opening the door to a different spectrum of functionalization. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to incorporate this valuable scaffold into their drug discovery and development programs.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. MDPI.
  • Functionalization of the Pyrazole C4 Position. Benchchem.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Recent applications of pyrazole and its substituted analogs.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. RSC Publishing.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.

Sources

Application Note: Palladium-Catalyzed Heck Reaction of 4-bromo-3-methoxy-1-methyl-1H-pyrazole for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, has revolutionized the synthesis of complex organic molecules.[1][2][3] This powerful carbon-carbon bond-forming reaction enables the coupling of unsaturated halides or triflates with alkenes, providing a versatile and efficient route to substituted alkenes.[1][2] Its significance in the pharmaceutical and fine chemical industries is profound, facilitating the construction of intricate molecular architectures found in numerous therapeutic agents.[4] The reaction's broad functional group tolerance and stereospecificity make it an indispensable tool for medicinal chemists.[5]

This application note provides a comprehensive experimental protocol for the Heck reaction of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This particular substrate is of significant interest as pyrazole moieties are prevalent in a wide range of biologically active compounds. The ability to functionalize the C4 position of the pyrazole ring opens up avenues for the creation of novel analogues with potentially enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic transformation.

Substrate Profile: 4-bromo-3-methoxy-1-methyl-1H-pyrazole

A thorough understanding of the starting material is crucial for successful reaction optimization.

PropertyValueSource
Molecular FormulaC₅H₇BrN₂O[6]
Molecular Weight190.03 g/mol [6]
AppearanceOff-white to pale yellow solidInferred
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMAc, acetonitrile) and chlorinated solvents.Inferred

While specific experimental data for 4-bromo-3-methoxy-1-methyl-1H-pyrazole is limited, its structure is closely related to 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, for which synthesis and characterization have been reported.[7][8][9] The presence of the electron-donating methoxy group and the pyrazole ring itself can influence the reactivity of the C-Br bond in the oxidative addition step of the Heck reaction.

The Heck Reaction: Mechanism and Rationale

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][10]

.dot

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)Br(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination product_complex Product π-Complex beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyrazole, forming a Pd(II) complex.[2][10] This is often the rate-determining step. The electron-rich nature of the pyrazole ring can modulate the rate of this step.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.[2][10] This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.[2][10] This step typically proceeds with syn-stereochemistry and leads to the thermodynamically favored E-alkene.[10]

  • Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by promoting the reductive elimination of HBr.[10][11]

Experimental Protocol: Heck Reaction of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with Ethyl Acrylate

This protocol is a robust starting point for the Heck coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with an activated alkene, ethyl acrylate.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
4-bromo-3-methoxy-1-methyl-1H-pyrazoleN/A190.03 g/mol >97%Synthesized or Commercial
Ethyl acrylate140-88-5100.12 g/mol >99%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 98%Strem Chemicals
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.37 g/mol 98%Acros Organics
Triethylamine (Et₃N)121-44-8101.19 g/mol >99.5%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 99.8%EMD Millipore

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Palladium compounds are toxic and should be handled with care. Ethyl acrylate is a lachrymator. Anhydrous solvents are moisture-sensitive.

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox for an inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Reaction Setup and Procedure

.dot

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware prep_reagents Weigh reagents prep_glass->prep_reagents prep_inert Establish inert atmosphere prep_reagents->prep_inert add_reagents Add reagents to flask prep_inert->add_reagents heat Heat to reaction temperature add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up & extraction filter->extract purify Column chromatography extract->purify

Sources

Synthesis of Novel Kinase Inhibitors Utilizing a 4-Bromo-3-methoxy-1-methyl-1H-pyrazole Scaffold: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically successful and investigational kinase inhibitors.[1][2][3] Protein kinases, as central regulators of a vast array of cellular signaling pathways, are frequently implicated in the pathogenesis of diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.[1][3] Consequently, the development of potent and selective kinase inhibitors remains a primary focus of modern drug discovery.

The 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold represents a versatile and strategically designed starting point for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the C4 position provides a reactive handle for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize inhibitor potency and selectivity. The methoxy group at the C3 position and the methyl group at the N1 position are crucial for modulating the electronic properties of the pyrazole ring and influencing its binding interactions with the target kinase.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel kinase inhibitors based on the 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification, along with methodologies for the biological evaluation of the resulting compounds.

Strategic Overview of the Synthetic Approach

The overall synthetic strategy is a modular approach that begins with the synthesis of the core 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold. This is followed by the diversification of this scaffold at the C4 position using palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and amino moieties. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Scaffold Synthesis cluster_1 Diversification cluster_2 Product Library cluster_3 Downstream Applications A Starting Materials B Synthesis of 4-bromo-1-methyl-1H-pyrazol-3(2H)-one A->B C Methylation to yield 4-bromo-3-methoxy-1-methyl-1H-pyrazole B->C D Suzuki Coupling (C-C bond formation) C->D E Buchwald-Hartwig Amination (C-N bond formation) C->E F 4-Aryl/Heteroaryl Pyrazole Analogs D->F G 4-Amino Pyrazole Analogs E->G H Purification & Characterization F->H G->H I Biological Evaluation (Kinase Assays) H->I H->I

Figure 1: A workflow diagram illustrating the modular approach to the synthesis and evaluation of kinase inhibitors from the 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold.

Part 1: Synthesis of the Core Scaffold: 4-bromo-3-methoxy-1-methyl-1H-pyrazole

The synthesis of the core scaffold is a critical first step. The following protocol is adapted from a reliable method for a closely related analog and has been optimized for the synthesis of the 1-methyl derivative.[4]

Protocol 1: Synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Step 1: Synthesis of 4-bromo-1-methyl-1H-pyrazol-3(2H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5(4H)-one (10.0 g, 102 mmol) in glacial acetic acid (100 mL).

  • Bromination: Slowly add bromine (5.7 mL, 112 mmol) to the solution at room temperature with vigorous stirring. The color of the solution will change from reddish-brown to yellow.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid under vacuum to yield 4-bromo-1-methyl-1H-pyrazol-3(2H)-one as a white to off-white solid.

Step 2: O-Methylation to 4-bromo-3-methoxy-1-methyl-1H-pyrazole

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 4-bromo-1-methyl-1H-pyrazol-3(2H)-one (15.0 g, 84.7 mmol) in dry N,N-dimethylformamide (DMF) (150 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 3.73 g, 93.2 mmol) portion-wise over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Methylation: Add methyl iodide (6.3 mL, 101.6 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexane).

  • Work-up: Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to afford 4-bromo-3-methoxy-1-methyl-1H-pyrazole as a white crystalline solid.

Table 1: Expected Yields and Characterization Data for the Core Scaffold

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)
4-bromo-3-methoxy-1-methyl-1H-pyrazoleC5H7BrN2O207.0375-857.45 (s, 1H), 3.95 (s, 3H), 3.75 (s, 3H)160.2, 139.8, 92.5, 58.1, 35.9

Part 2: Diversification of the Core Scaffold via Cross-Coupling Reactions

The 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities at the C4 position. We present optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the coupling of the pyrazole scaffold with various aryl- and heteroarylboronic acids.[6][7]

  • Reaction Setup: In a microwave vial, combine 4-bromo-3-methoxy-1-methyl-1H-pyrazole (100 mg, 0.48 mmol), the desired aryl- or heteroarylboronic acid (0.72 mmol, 1.5 equiv), potassium carbonate (199 mg, 1.44 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (20 mg, 0.024 mmol, 5 mol%).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (gradient elution with ethyl acetate in hexane) to yield the 4-aryl- or 4-heteroaryl-3-methoxy-1-methyl-1H-pyrazole derivative.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details a general method for the amination of the pyrazole scaffold with a variety of primary and secondary amines.[5][8][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole (100 mg, 0.48 mmol), the desired amine (0.58 mmol, 1.2 equiv), sodium tert-butoxide (69 mg, 0.72 mmol, 1.5 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (11 mg, 0.012 mmol, 2.5 mol%).

  • Ligand Addition: Add 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (17 mg, 0.036 mmol, 7.5 mol%).

  • Solvent and Degassing: Add dry toluene (5 mL) and degas the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an argon atmosphere for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (gradient elution with ethyl acetate in hexane, often with 1% triethylamine to prevent streaking of basic products) to afford the 4-amino-3-methoxy-1-methyl-1H-pyrazole derivative.

Part 3: Characterization and Data Presentation

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for biological testing.

Table 2: Representative Yields for Diversified Pyrazole Analogs

Coupling ReactionR GroupProduct StructureExpected Yield (%)
Suzuki-Miyaura4-methoxyphenyl4-(4-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole70-85
Suzuki-MiyauraPyridin-3-yl3-methoxy-1-methyl-4-(pyridin-3-yl)-1H-pyrazole60-75
Buchwald-HartwigMorpholine4-(3-methoxy-1-methyl-1H-pyrazol-4-yl)morpholine65-80
Buchwald-HartwigAnilineN-phenyl-3-methoxy-1-methyl-1H-pyrazol-4-amine55-70

Part 4: Biological Evaluation of Kinase Inhibitory Activity

The synthesized pyrazole derivatives can be evaluated for their ability to inhibit the activity of various protein kinases. A tiered screening approach is often employed, starting with in vitro biochemical assays followed by cell-based assays.

In Vitro Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity and inhibition. The choice of assay depends on the specific kinase and the available resources.

  • ADP-Glo™ Kinase Assay (Promega): This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

  • HTRF® Kinase Assays (Cisbio): These are homogeneous time-resolved fluorescence (HTRF) assays that are well-suited for high-throughput screening.

  • Radiometric Assays: These assays use 32P- or 33P-labeled ATP and measure the incorporation of the radiolabel into a substrate. While highly sensitive, they require specialized handling of radioactive materials.

Protocol 4: General Procedure for IC50 Determination using ADP-Glo™
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Inhibitor Addition: Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 3: Hypothetical IC50 Values for Representative Pyrazole-Based Kinase Inhibitors

Compound IDR GroupTarget KinaseIC50 (nM)
PZA-0014-methoxyphenylJAK215
PZA-002Pyridin-3-ylCDK250
PZN-001MorpholinePI3Kα120
PZN-002AnilineAurora A85

Note: These are representative values to illustrate data presentation. Actual values will be determined experimentally.

Cell-Based Assays

Cell-based assays are crucial for evaluating the on-target efficacy of the inhibitors in a more physiologically relevant context.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitors on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

  • Western Blotting: This technique can be used to assess the phosphorylation status of the direct downstream substrates of the target kinase, providing evidence of target engagement in cells.

Signaling Pathway Context: Targeting the JAK/STAT Pathway

Many pyrazole-based inhibitors have shown efficacy against Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[3][10] This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies.

G cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT->GeneTranscription activates Inhibitor 4-Substituted Pyrazole Kinase Inhibitor Inhibitor->JAK inhibits

Figure 2: Inhibition of the JAK/STAT signaling pathway by a 4-substituted pyrazole-based kinase inhibitor.

Conclusion and Future Directions

The 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this application note offer a reliable and efficient means of generating diverse libraries of compounds for SAR studies. The subsequent biological evaluation using a combination of in vitro and cell-based assays will enable the identification of potent and selective kinase inhibitors with therapeutic potential. Future work should focus on exploring a wider range of substituents at the C4 position, including aliphatic and heterocyclic moieties, to further expand the chemical diversity and biological activity of this promising class of compounds.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Zhang, Y., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4993. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Făt, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • El-Damasy, A. K., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 52-57. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Scientific Reports, 11(1), 1-14. [Link]

  • Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-782. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kauno Technologijos Universitetas. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(3), 1287-1302. [Link]

  • Li, D., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(5), 629. [Link]

Sources

functionalization of the C4-position of 1-methyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C4-Position of 1-Methyl-Pyrazole Derivatives

Abstract

The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, underpinning blockbuster therapeutics such as Celecoxib and Sildenafil.[1] However, the functionalization of 1-methyl-pyrazole presents a distinct regiochemical challenge: distinguishing between the nucleophilic C4-position and the kinetically acidic C5-position. This guide delineates the mechanistic principles governing C4-selectivity and provides validated protocols for accessing C4-substituted derivatives via Electrophilic Aromatic Substitution (SEAr) and Iridium-catalyzed C-H Borylation.

Strategic Analysis: The Electronic Landscape

To successfully functionalize the C4-position, one must understand the electronic bias of the 1-methyl-pyrazole ring. Unlike pyrrole, the pyridine-like nitrogen (N2) decreases the overall electron density, but the pyrrole-like nitrogen (N1) donates electron density into the


-system.
The Regioselectivity Divergence
  • C4-Position (The Nucleophile): This is the site of highest electron density. In Electrophilic Aromatic Substitution (SEAr), the intermediate sigma complex formed at C4 is stabilized by resonance contributions from both nitrogen atoms without disrupting the aromatic sextet as severely as attack at C3 or C5.

  • C5-Position (The Acidic Trap): The C5-proton is the most acidic (

    
     in DMSO) due to the inductive effect of the adjacent N1 and the ability of N1 to coordinate lithiating agents (Directed Ortho Metalation - DoM). Consequently, base-mediated methods (e.g., n-BuLi) predominantly target C5 , whereas electrophilic methods target C4 .
    
Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways and the resonance stabilization favoring C4-electrophilic attack.

PyrazoleReactivity Start 1-Methyl-Pyrazole Electrophile Electrophile (E+) (SEAr Mechanism) Start->Electrophile Electronic Control Base Strong Base (B-) (Deprotonation) Start->Base Acidity Control Catalyst Ir-Catalyst (Steric Control) Start->Catalyst Steric/Electronic SigmaC4 C4-Sigma Complex (Resonance Stabilized) Electrophile->SigmaC4 LithioC5 C5-Lithio Species (Kinetic Product) Base->LithioC5 BorylC4 C4-Bpin (Sterically Favored) Catalyst->BorylC4 C-H Activation ProdC4 C4-Functionalized Product SigmaC4->ProdC4 -H+ ProdC5 C5-Functionalized Product LithioC5->ProdC5 + Electrophile BorylC4->ProdC4 Suzuki Coupling

Figure 1: Divergent reactivity pathways for 1-methyl-pyrazole. Electrophiles and specific transition metals target C4, while bases target C5.

Validated Experimental Protocols

Protocol A: Regioselective C4-Iodination (SEAr)

The "Gateway" Reaction

This protocol utilizes N-Iodosuccinimide (NIS), which provides a controlled source of iodonium ions (


). Unlike elemental iodine (

), NIS simplifies purification and handling. This reaction is highly selective for C4 due to the electronic arguments presented above.

Materials:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

  • TFA (0.1 equiv) - Optional catalyst for sluggish substrates

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-methyl-pyrazole and Acetonitrile. Stir to dissolve.

  • Addition: Cool the solution to 0°C (ice bath). Add NIS portion-wise over 15 minutes. Note: Exotherm control is critical to prevent poly-halogenation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The product is typically less polar than the starting material.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ) to reduce unreacted iodine species (indicated by a color change from orange/red to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>98%) is required.

Expected Yield: 85–95% Key Insight: The resulting 4-iodo-1-methyl-1H-pyrazole is a versatile handle for Suzuki, Sonogashira, or Heck couplings.

Protocol B: Iridium-Catalyzed Direct C4-H Borylation

The "Modern" One-Step Route

While Palladium-catalyzed C-H arylation often favors C5 (via a CMD mechanism), Iridium-catalyzed borylation is governed largely by sterics. In 1-methyl-pyrazole, the C3 and C5 positions are adjacent to the N-atoms (ortho-like), while C4 is "meta-like" and sterically most accessible. This allows for direct access to the C4-boronate ester.

Materials:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (0.55 equiv - Note: 0.5 equiv of dimer provides 1 equiv of boron)
    
  • 
     (1.5 mol%)
    
  • dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • THF or MTBE (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix

    
    , dtbpy, and 
    
    
    
    in THF (2 mL). The solution should turn deep red/brown, indicating active catalyst formation.
  • Substrate Addition: Add the 1-methyl-pyrazole to the catalyst mixture.

  • Heating: Seal the reaction vessel (pressure tube preferred) and heat to 80°C for 16 hours.

  • Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica gel or celite to remove the metal catalyst.

  • Isolation: Concentrate the filtrate. The residue is often a solid that can be triturated with pentane.

Expected Yield: 70–85% Key Insight: This method avoids the use of halogens entirely and provides the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole , ready for immediate cross-coupling.

Protocol C: C4-Arylation via Suzuki-Miyaura Coupling

The Application Phase

Connecting the C4-handle (from Protocol A or B) to an aryl group.

Reaction Matrix:

ComponentCondition Set A (Standard)Condition Set B (Challenging/Steric)
Coupling Partner Aryl Boronic AcidAryl Bromide/Iodide
Catalyst

(5 mol%)

/ XPhos
Base

(2.0 equiv)

(3.0 equiv)
Solvent DME/Water (4:1)1,4-Dioxane (anhydrous)
Temperature 80°C100°C

Procedure (Condition Set A):

  • Combine 4-iodo-1-methyl-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     in a degassed mixture of DME/Water.
    
  • Add

    
    .
    
  • Heat at 80°C under

    
     for 12 hours.
    
  • Standard aqueous workup and column chromatography.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Mixture of C4 and C3/C5 isomers High Temperature or Strong Acid in SEArLower temperature to 0°C; ensure neutral/mildly acidic conditions. Avoid strong Lewis acids that might coordinate N1 and alter directing effects.
Low Conversion in Ir-Borylation Catalyst PoisoningN-heterocycles can coordinate to Ir. Ensure high ligand (dtbpy) purity and strictly anhydrous conditions. Increase catalyst loading to 3 mol%.
C5-Arylation observed (Pd-cat) CMD Mechanism DominanceIf attempting direct C-H arylation with Pd, C5 is favored.[2] Switch to the Halogenation -> Coupling route (Protocol A -> C) to guarantee C4 regiocontrol.

References

  • BenchChem Technical Support . Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring. (2025).[1] Retrieved from

  • Organic Chemistry Portal . Synthesis of Pyrazoles and Functionalization Strategies. Retrieved from

  • National Institutes of Health (PMC) . Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (2021). Retrieved from

  • Royal Society of Chemistry . Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Retrieved from

  • Beilstein Journal of Organic Chemistry . Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. (2024). Retrieved from

Sources

protocols for N-alkylation of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of pyrazoles is a pivotal transformation in medicinal chemistry, given the ubiquity of the pyrazole pharmacophore in FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib). However, the reaction is deceptively complex due to annular tautomerism , which often leads to inseparable mixtures of


- and 

-regioisomers.

This guide moves beyond standard textbook procedures, offering a decision-matrix-based approach to N-alkylation. We detail four distinct protocols tailored to specific substrate classes and regiochemical requirements, supported by mechanistic insights into solvent effects and base selection.

Mechanistic Grounding: The Regioselectivity Paradox

Before selecting a protocol, one must understand the driving forces of pyrazole alkylation. Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. Upon deprotonation, the resulting pyrazolide anion is an ambident nucleophile.

  • Steric Control: Generally favors alkylation at the nitrogen distal to the bulkiest substituent (yielding the 1,3-isomer).

  • Electronic Control: Electron-withdrawing groups (EWG) acidity the adjacent NH, often shifting the population but also reducing nucleophilicity.

  • Solvent Control: Hydrogen-bonding solvents (e.g., HFIP) can shield specific nitrogen atoms, altering the effective nucleophilicity.

Figure 1: Decision Matrix for Protocol Selection

PyrazoleProtocolSelection Start START: Analyze Substrate IsSym Is the Pyrazole Symmetrical? Start->IsSym Simple Use PROTOCOL A (Standard Base: K2CO3/Acetone) IsSym->Simple Yes Complex Is the Alkylating Agent an Alcohol? IsSym->Complex No Mitsunobu Use PROTOCOL C (Mitsunobu Reaction) Complex->Mitsunobu Yes (OH group) Michael Is the Electrophile a Michael Acceptor? Complex->Michael No (Halide/Pseudohalide) RegioIssue Is Regioselectivity Critical (1,3 vs 1,5 isomer)? SolventControl Use PROTOCOL B (Fluorinated Solvent Control) RegioIssue->SolventControl Yes (Need High Selectivity) StrongBase Use PROTOCOL A (Variant) (NaH/DMF - Kinetic Control) RegioIssue->StrongBase No (Standard Separation OK) Michael->RegioIssue No (Alkyl Halide) AzaMichael Use PROTOCOL D (Cs2CO3 Aza-Michael) Michael->AzaMichael Yes (Enone/Acrylate)

Caption: Workflow for selecting the optimal N-alkylation protocol based on substrate symmetry, electrophile type, and regiochemical needs.

Experimental Protocols

Protocol A: General Base-Mediated Alkylation

Best for: Symmetrical pyrazoles or simple substrates where isomer separation is trivial.

Rationale: Potassium carbonate (


) in acetone or DMF offers a mild, buffered environment that minimizes decomposition. For unreactive electrophiles, Sodium Hydride (

) provides irreversible deprotonation.

Materials:

  • Pyrazole substrate (1.0 equiv)[1]

  • Alkyl Halide (1.1–1.2 equiv)

  • Base:

    
     (2.0 equiv) OR 
    
    
    
    (60% dispersion, 1.2 equiv)
  • Solvent: Acetone (reflux) or DMF (0°C to RT)

Step-by-Step Procedure (Mild Method):

  • Dissolution: Charge a round-bottom flask with pyrazole (1.0 equiv) and anhydrous acetone (

    
    ).
    
  • Base Addition: Add powdered

    
     (2.0 equiv). Stir at RT for 15 min.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat to reflux and monitor by TLC/LCMS (typically 2–6 h).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step-by-Step Procedure (Strong Base Method):

  • Setup: Flame-dry flask under

    
     atmosphere.
    
  • Deprotonation: Suspend

    
     (1.2 equiv) in anhydrous DMF (
    
    
    
    ) at 0°C.
  • Addition: Add pyrazole (dissolved in minimal DMF) dropwise to the suspension. Evolution of

    
     gas will be observed. Stir 30 min at 0°C.
    
  • Alkylation: Add alkyl halide dropwise. Warm to RT and stir until completion.

  • Quench: Carefully quench with sat.

    
     at 0°C. Extract with 
    
    
    
    or EtOAc.
Protocol B: Regioselective Alkylation via Fluorinated Solvents

Best for: Unsymmetrical pyrazoles requiring high selectivity for the 1,3-isomer.

Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) act as hydrogen-bond donors. They solvate the pyrazole nitrogen lone pairs and the leaving group, often enhancing regioselectivity through specific solvation shells that disfavor steric crowding [1].

Materials:

  • Pyrazole substrate[1][2][3][4][5][6][7][8][9]

  • Alkyl Halide[10]

  • Base:

    
     (1.5 equiv)
    
  • Solvent: HFIP (Hexafluoroisopropanol) or TFE

Procedure:

  • Dissolve pyrazole (1.0 equiv) in HFIP (

    
    ).
    
  • Add

    
     (1.5 equiv).
    
  • Add alkyl halide (1.2 equiv).

  • Stir at RT (or mild heat 40°C). Note: HFIP boils at 58°C.

  • Workup: Evaporate solvent directly (HFIP is volatile). Redissolve residue in DCM, wash with water, and purify.

Protocol C: Mitsunobu N-Alkylation

Best for: Alkylation using primary/secondary alcohols directly; avoiding handling of toxic alkyl halides.

Rationale: The Mitsunobu reaction proceeds via an


 mechanism with inversion of configuration at the alcohol center.[11] It is particularly useful when the alkyl halide is unstable or unavailable [2].

Materials:

  • Pyrazole (1.0 equiv)[1]

  • Alcohol (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Combine: In a dry flask under

    
    , dissolve pyrazole, alcohol, and 
    
    
    
    in THF (
    
    
    ). Cool to 0°C.[12]
  • Activation: Add DIAD dropwise over 10–15 min. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify filtrate by column chromatography.
Protocol D: Cesium-Promoted Aza-Michael Addition

Best for: Conjugated electrophiles (acrylates, enones, acrylonitrile).

Rationale: Cesium carbonate (


) is superior for aza-Michael additions due to the "Cesium Effect"—the large ionic radius of 

forms a loose ion pair with the pyrazolide anion, increasing its nucleophilicity and solubility in organic solvents [3].

Procedure:

  • Dissolve pyrazole (1.0 equiv) and Michael acceptor (1.2 equiv) in Acetonitrile (MeCN).

  • Add catalytic to stoichiometric

    
     (0.1 – 1.0 equiv depending on reactivity).
    
  • Stir at RT.[10][11][12][13] (Reaction is often rapid, <2 h).

  • Workup: Filter, concentrate, and purify.

Data & Optimization Guide

Table 1: Regioselectivity Trends by Condition
ConditionBase/SolventDominant Isomer (for 3-subst. pyrazole)Mechanism Note
Thermodynamic

/ DMF (Heat)
1,5-isomer (often)Equilibration allows attack at most nucleophilic N.
Kinetic/Steric

/ Acetone
1,3-isomerSterics drive alkylation to distal nitrogen.
H-Bond Control

/ HFIP
1,3-isomer (High Selectivity)Solvent shielding enhances steric differentiation [1].
Michael Addn

/ MeCN
VariableDependent on transition state reversibility.
Figure 2: Mechanistic Pathway of Regioselectivity

PyrazoleMechanism TautomerA Tautomer A (3-Substituted) Anion Pyrazolide Anion (Resonance Hybrid) TautomerA->Anion Base (-H+) TautomerB Tautomer B (5-Substituted) TautomerB->Anion Base (-H+) Prod13 1,3-Isomer (Sterically Favored) Anion->Prod13 Attack at N2 (Distal to R) Prod15 1,5-Isomer (Sterically Hindered) Anion->Prod15 Attack at N1 (Proximal to R)

Caption: Deprotonation leads to a common anion. Alkylation site is determined by the steric clash of the R-group with the incoming electrophile.

Troubleshooting "The Scientist's Notebook"

  • Issue: Low Conversion with Alkyl Chlorides.

    • Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Issue: Inseparable Regioisomers.

    • Fix: Change the solvent.[10][12][14] If using DMF, switch to Toluene/Phase Transfer Catalyst (TBAB). The change in polarity often alters the

      
       difference between isomers.
      
  • Issue: N- vs O-Alkylation (for Pyrazolones).

    • Fix: Pyrazolones can react at N or O. Soft electrophiles (alkyl halides) favor N-alkylation; hard electrophiles (acyl chlorides) or silver salts (

      
      ) favor O-alkylation.
      

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal.

  • Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole. ResearchGate.

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern crop protection agents.[1][2] Its versatile chemical nature and ability to interact with a wide range of biological targets have led to the successful commercialization of numerous pyrazole-containing herbicides, fungicides, and insecticides.[1] The substitution pattern on the pyrazole ring is critical for defining the molecule's biological activity, selectivity, and physicochemical properties, making the strategic synthesis of functionalized pyrazole intermediates a key focus in agrochemical research.[3]

This technical guide focuses on the application of a highly functionalized intermediate, 4-bromo-3-methoxy-1-methyl-1H-pyrazole , in the synthesis of next-generation agrochemicals. The presence of a bromine atom at the 4-position offers a reactive handle for carbon-carbon bond formation, while the methoxy and methyl groups at the 3- and 1-positions, respectively, are crucial for modulating the electronic properties and metabolic stability of the final active ingredient.

The Versatility of the Pyrazole Core in Agrochemicals

Pyrazole derivatives have been successfully developed to target a variety of modes of action in pests and pathogens, leading to a broad spectrum of commercial products.

Agrochemical ClassMode of ActionExamples of Pyrazole-Based Active Ingredients
Fungicides Succinate Dehydrogenase Inhibition (SDHI)Fluxapyroxad, Bixafen, Penthiopyrad
Respiration Inhibition (Complex III)Pyraclostrobin
Herbicides 4-hydroxyphenylpyruvate dioxygenase (HPPD) InhibitionTopramezone, Pyrasulfotole
Protoporphyrinogen Oxidase (PPO) InhibitionPyraflufen-ethyl
Insecticides GABA-gated chloride channel antagonismFipronil
Ryanodine receptor modulationChlorantraniliprole, Cyantraniliprole

Synthetic Strategy: Leveraging the 4-Bromo Substituent for Core Elaboration

The bromine atom at the 4-position of 4-bromo-3-methoxy-1-methyl-1H-pyrazole is a key functional group that enables the introduction of diverse aryl and heteroaryl moieties through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organohalide, is a particularly powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of a broad range of functional groups.[4]

Below is a detailed protocol for a microwave-assisted Suzuki cross-coupling reaction, adapted from a procedure for the closely related 4-iodo-1-methyl-1H-pyrazole, which demonstrates the synthesis of a 4-aryl-3-methoxy-1-methyl-1H-pyrazole derivative.[5] This reaction serves as a foundational step in the construction of more complex agrochemical scaffolds.

Experimental Protocol: Microwave-Assisted Suzuki Cross-Coupling

This protocol describes the synthesis of 3-methoxy-1-methyl-4-(4-chlorophenyl)-1H-pyrazole as a representative example.

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.5 mmol, 2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dimethoxyethane (6 mL) and degassed water (2.4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-methoxy-1-methyl-4-(4-chlorophenyl)-1H-pyrazole.

Rationale for Experimental Choices:

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.[5]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[4][5]

  • Base: Cesium carbonate is an effective base for activating the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: The mixture of DME and water is a common solvent system for Suzuki reactions, providing good solubility for both the organic and inorganic reagents.

Suzuki_Coupling_Workflow reagents 4-bromo-3-methoxy-1-methyl-1H-pyrazole 4-Chlorophenylboronic acid Pd(PPh3)4, Cs2CO3 microwave Microwave Irradiation 90°C, 10-15 min reagents->microwave Add solvent solvent DME/Water solvent->microwave workup Aqueous Workup (EtOAc/Water) microwave->workup Reaction completion purification Column Chromatography workup->purification product 3-methoxy-1-methyl-4-(4-chlorophenyl)-1H-pyrazole purification->product

Caption: Workflow for the microwave-assisted Suzuki cross-coupling reaction.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[1][6] The general structure of these fungicides consists of a pyrazole carboxylic acid core linked via an amide bond to a substituted aniline or other amine-containing fragment. The 4-aryl-3-methoxy-1-methyl-1H-pyrazole synthesized in the previous step can serve as a key intermediate for the synthesis of a hypothetical pyrazole carboxamide fungicide.

The following proposed synthetic pathway illustrates how the Suzuki coupling product can be further elaborated to a potential SDHI fungicide. This pathway involves two key steps: hydrolysis of a precursor ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine.

Proposed Synthetic Pathway to a Pyrazole Carboxamide Fungicide

This hypothetical pathway starts from a 4-aryl-pyrazole-5-carboxylate, which could be synthesized using a similar Suzuki coupling approach with the appropriate starting materials.

  • Ester Hydrolysis: The ethyl ester of the 4-aryl-pyrazole-5-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification.

  • Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a substituted aniline (e.g., 2-aminobiphenyl) using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final pyrazole carboxamide fungicide.

Fungicide_Synthesis_Pathway start 4-Aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxylate hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O) start->hydrolysis acid 4-Aryl-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrolysis->acid coupling Amide Coupling (EDC, DMAP) acid->coupling amine Substituted Aniline amine->coupling product Pyrazole Carboxamide Fungicide coupling->product

Caption: Proposed synthetic pathway to a pyrazole carboxamide fungicide.

Conclusion

4-Bromo-3-methoxy-1-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its strategic design allows for the efficient introduction of diverse substituents at the 4-position of the pyrazole core through robust and scalable cross-coupling reactions. The ability to readily functionalize this intermediate opens up a vast chemical space for the discovery of novel and potent active ingredients with tailored biological activities. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to leverage this key intermediate in their discovery and development programs.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.
  • ACS Publications. (2022). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 934-936.
  • PMC. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(12), 2104.
  • MDPI. (2016). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • JOCPR. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Wiley Online Library. (2022). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Chemistry & Biodiversity, 19(11), e202200799.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 11308–11320.
  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(2), M1063.
  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLDpharm. (n.d.). 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole.
  • Punagri. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
  • KTU ePubl. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innov
  • Google Patents. (2020). CN112080053A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

Sources

Application Note: Strategic Functionalization of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a modular workflow for the diversification of 4-bromo-3-methoxy-1-methyl-1H-pyrazole , a privileged scaffold in medicinal chemistry. We present validated protocols for C4-arylation via Suzuki-Miyaura cross-coupling, C3-demethylation for scaffold morphing, and C5-direct arylation via C-H activation. These methodologies are designed to accelerate the discovery of novel kinase inhibitors and anti-inflammatory agents by accessing unexplored chemical space around the pyrazole core.

Introduction: The Pyrazole Advantage

The pyrazole ring is a cornerstone of modern drug discovery, present in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil .[1] The specific substitution pattern of 4-bromo-3-methoxy-1-methyl-1H-pyrazole offers unique electronic and steric properties:

  • C4-Bromine: A versatile handle for transition-metal catalyzed cross-couplings.

  • C3-Methoxy: Acts as a latent hydrogen bond donor (upon demethylation) or a stable dipole modulator.

  • N1-Methyl: Defines the solubility profile and prevents tautomeric ambiguity.

Strategic Reactivity Map

The following diagram illustrates the orthogonal reactivity inherent to this scaffold, guiding the synthesis of diverse libraries.

ReactivityMap Core 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole C4 C4 Position (Primary Handle) Core->C4 High Reactivity C3 C3 Position (Secondary Handle) Core->C3 Chemical Modification C5 C5 Position (Tertiary Handle) Core->C5 Late-Stage Suzuki Suzuki/Buchwald Coupling C4->Suzuki Demethyl Demethylation & Etherification C3->Demethyl CHAct C-H Activation (Direct Arylation) C5->CHAct

Figure 1: Orthogonal reactivity map of the 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold.

Module 1: C4-Diversification (The Workhorse)

The C4 position is the most accessible site for diversification. However, the electron-rich nature of the pyrazole ring (further enhanced by the C3-methoxy group) can make oxidative addition sluggish compared to simple aryl bromides. To overcome this, we utilize microwave irradiation and electron-rich phosphine ligands.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Rapid synthesis of 4-aryl-3-methoxy-1-methyl-1H-pyrazoles.

Materials:

  • Substrate: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or XPhos Pd G2 (2 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge: In a microwave vial, combine the pyrazole substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst.

  • Inert: Seal the vial and purge with nitrogen for 2 minutes.

  • Solvate: Add degassed 1,4-dioxane (4 mL) and Na2CO3 solution (0.75 mL).

  • Irradiate: Heat in a microwave reactor at 110°C for 20 minutes . (Note: Conventional heating requires 12-18 hours).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Insight: For sterically hindered boronic acids (e.g., 2,6-disubstituted aryls), switch to XPhos Pd G2 . The bulky biaryl ligand facilitates both oxidative addition and reductive elimination in crowded systems [1].

Data Summary: Catalyst Performance
EntryBoronic AcidCatalystConditionsYield (%)
1Phenylboronic acidPd(PPh3)490°C, Conventional (12h)65%
2Phenylboronic acidPd(PPh3)4110°C, Microwave (20m)92%
32-Methylphenylboronic acidPd(PPh3)4110°C, Microwave (20m)45%
42-Methylphenylboronic acidXPhos Pd G2110°C, Microwave (20m)88%

Module 2: C3-Scaffold Morphing

The C3-methoxy group is not just a spectator; it is a masked hydroxyl group. Demethylation reveals a C3-OH, which can be alkylated to tune lipophilicity or converted to a triflate for a second cross-coupling event.

Protocol B: Regioselective Demethylation

Objective: Conversion to 4-bromo-1-methyl-1H-pyrazol-3-ol.

Safety Warning: BBr3 reacts violently with water and releases toxic HBr gas. Perform in a fume hood.

Methodology:

  • Dissolve: Dissolve the starting material (1.0 mmol) in anhydrous DCM (10 mL) under N2. Cool to -78°C.

  • Add: Dropwise add BBr3 (1.0 M in DCM, 3.0 equiv).

  • Warm: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0°C and carefully quench with MeOH.

  • Isolate: Concentrate in vacuo. The product often precipitates or can be recrystallized from EtOH.

Mechanistic Note: The N1-methyl group is generally stable under these conditions. However, prolonged exposure (>24h) or high temperatures can lead to N-demethylation. Monitoring by LCMS is crucial [2].

Module 3: Advanced C5-Functionalization

Direct C-H arylation at the C5 position avoids the need for pre-functionalization (e.g., C5-bromination), streamlining the synthesis of trisubstituted pyrazoles.

Protocol C: Pd-Catalyzed C-H Arylation

Objective: Late-stage installation of aryl groups at C5.

Conditions:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Solvent: DMA (Dimethylacetamide), 140°C.

Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate base assists in the deprotonation of the C5-H bond by the palladium species. The electron-rich nature of the N1-methyl pyrazole facilitates this electrophilic palladation [3].

Integrated Library Synthesis Workflow

The following diagram depicts the logical flow for generating a diverse library of compounds using the modules described above.

Workflow Start START: 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole Step1 Step 1: C4-Suzuki Coupling (Library A: Biaryls) Start->Step1 Protocol A Branch1 Path A: Direct Screening Step1->Branch1 Branch2 Path B: C3-Demethylation Step1->Branch2 Step2 Step 2: O-Alkylation / Acylation (Library B: Ethers/Esters) Branch2->Step2 Protocol B + Alkylation Step3 Step 3: C5-C-H Arylation (Library C: Trisubstituted) Step2->Step3 Protocol C

Figure 2: Integrated workflow for high-throughput library generation.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

  • Gouola, S., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: High-Fidelity Screening of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Biochemical Target Engagement to Cellular Efficacy

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK kinase inhibitor). However, the physicochemical properties of pyrazoles—specifically their lipophilicity and potential for colloidal aggregation—present unique challenges in high-throughput screening (HTS). This guide provides a validated workflow for screening pyrazole derivatives, moving from a biochemical TR-FRET kinase binding assay to a functional cellular inflammation model (COX-2/PGE2) in RAW 264.7 macrophages.

Part 1: Compound Management & Pre-Screening Quality Control

The Silent Failure Mode: Pyrazoles often exhibit poor aqueous solubility, leading to "false positives" caused by non-specific colloidal aggregation rather than true ligand-binding.

Solubilization Protocol
  • Stock Preparation: Dissolve pyrazole compounds in 100% DMSO to a concentration of 10 mM.

    • Critical Step: Visually inspect for precipitation. If turbid, sonicate for 5 minutes at 40 kHz.

  • Storage: Store in low-binding polymer tubes (e.g., polypropylene) at -20°C. Avoid polystyrene, which can leach hydrophobic pyrazoles.

  • Working Solution: Dilute to 100x the final assay concentration in DMSO before adding to the aqueous buffer. Keep final DMSO concentration <1% (v/v) in assays to prevent enzyme denaturation or cell toxicity.

Aggregation Counter-Screen (Detergent Test)

To distinguish true inhibition from promiscuous aggregation:

  • Method: Run the biochemical assay (Protocol 2) in the presence and absence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • Interpretation: If IC50 shifts significantly (>3-fold) or activity disappears with detergent, the compound is likely acting via non-specific aggregation (a PAINS artifact) rather than specific binding.

Part 2: Biochemical Assay – TR-FRET Kinase Binding

Rationale: Pyrazoles typically function as Type I ATP-competitive inhibitors. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates short-lived background fluorescence (common with small molecule libraries) by introducing a time delay between excitation and measurement.[1][2]

Assay Principle

This is a competition assay.[2][3] A Europium (Eu)-labeled antibody binds the kinase. A fluorescent "tracer" (ATP analog) binds the kinase active site.

  • No Inhibitor: Eu-Ab is close to Tracer → High FRET signal.

  • Pyrazole Inhibitor: Displaces Tracer → Low FRET signal.

Reagents & Equipment
  • Kinase: Recombinant human kinase (e.g., JAK2, Src) with GST or His-tag.

  • Donor: Eu-anti-GST or Eu-anti-His antibody.

  • Acceptor: Kinase Tracer (e.g., Alexa Fluor 647 conjugate).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: White, low-volume 384-well plate.

Step-by-Step Protocol
  • Compound Addition: Dispense 5 µL of diluted pyrazole series (10-point dose-response) into wells.

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) mixture.

    • Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 15 mins at RT to allow antibody binding.

  • Tracer Addition: Add 5 µL of Tracer (concentration =

    
     of tracer for that kinase).
    
    • Note: Using Tracer at

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Equilibration: Incubate for 60 mins at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.[2]

    • Emission 2 (Acceptor): 665 nm.[2]

    • Integration Delay: 50 µs (Critical for TR-FRET).

Data Calculation

Calculate the FRET Ratio to normalize for well-to-well variability:



Part 3: Cellular Functional Assay – COX-2 Inhibition (PGE2)

Rationale: Many pyrazoles (e.g., Celecoxib) target the inflammatory cascade. This assay measures the functional ability of a compound to inhibit COX-2 enzymatic activity in a living system using RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[4][5]

Experimental Workflow Diagram

G Start RAW 264.7 Cells (Seeding) PreTreat Compound Pre-treatment (1 Hour) Start->PreTreat Induce LPS Induction (1 µg/mL, 18-24h) PreTreat->Induce Harvest Harvest Supernatant Induce->Harvest Split Split Sample Harvest->Split ELISA PGE2 ELISA (Efficacy) Split->ELISA Supernatant MTT MTT/Resazurin Assay (Toxicity Control) Split->MTT Remaining Cells

Figure 1: Dual-readout workflow ensuring that reductions in PGE2 are due to COX-2 inhibition, not cell death.

Step-by-Step Protocol

Phase A: Cell Culture & Induction [4]

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well flat-bottom plate using DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2.
    
  • Compound Pre-treatment: Aspirate media. Add 180 µL of fresh media containing the pyrazole compound (0.1 µM – 50 µM).

    • Control: Vehicle (DMSO) only.

    • Incubation: 1 hour (allows compound to enter cell and bind target before pathway activation).

  • Induction: Add 20 µL of LPS stock (10 µg/mL) for a final concentration of 1 µg/mL .

  • Incubation: Incubate for 18–24 hours.

Phase B: Quantification (PGE2 ELISA)

  • Collection: Transfer 100 µL of supernatant to a clean plate for ELISA. Store at -80°C if not measuring immediately.

  • Viability Check (Mandatory): Add MTT or Resazurin reagent to the remaining cells in the original plate.

    • Why? If a pyrazole kills the macrophage, PGE2 production stops. This looks like "inhibition" but is actually toxicity.

  • ELISA: Use a competitive PGE2 ELISA kit (e.g., Cayman Chemical or R&D Systems).

    • Follow manufacturer instructions: Add supernatant + PGE2-Acetylcholinesterase tracer + PGE2 Monoclonal Antibody.

    • Read absorbance at 405–420 nm.

Part 4: Data Analysis & Validation

Quantitative Summary Table
ParameterBiochemical (TR-FRET)Cellular (COX-2/PGE2)
Readout Ratiometric Fluorescence (665/620 nm)Absorbance (450 nm) / Colorimetric
Potency Metric

or


(Functional)
Sensitivity High (nM range)Medium (µM range)
Throughput High (384/1536-well)Medium (96-well)
Key Artifact Fluorescence interference / AggregationCytotoxicity (False Positive)
Calculating Z-Factor (Assay Robustness)

For the TR-FRET assay to be valid for screening, the Z-factor must be > 0.5.



  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • Pos: Max signal (No inhibitor)

  • Neg: Min signal (High conc. reference inhibitor, e.g., 10 µM Staurosporine)

Mechanism Visualization (TR-FRET)

TRFRET cluster_0 Scenario A: No Inhibitor (High FRET) cluster_1 Scenario B: Pyrazole Bound (Low FRET) Ab Eu-Antibody (Donor) Kinase Kinase (GST/His-Tag) Tracer Fluorescent Tracer (Acceptor) Inhibitor Pyrazole Compound K1 Kinase A1 Eu-Ab A1->K1 Binds Tag T1 Tracer A1->T1 Energy Transfer (665 nm Signal) T1->K1 Binds Active Site K2 Kinase A2 Eu-Ab A2->K2 Binds Tag T2 Tracer (Displaced) A2->T2 No Transfer (Distance > 10nm) I2 Pyrazole I2->K2 Competes for Active Site

Figure 2: Mechanism of the TR-FRET Competition Assay. Pyrazoles displace the tracer, breaking the energy transfer loop.

References

  • BMG Labtech. (2025). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent activity in drug discovery: PAINS and other artifacts.[6] (Discusses aggregation issues relevant to pyrazoles). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging heteroaromatic substrates, focusing on the optimization of conditions for 4-bromo-3-methoxy-1-methyl-1H-pyrazole. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of Suzuki coupling reactions with pyrazole substrates.

Q1: What are the critical parameters I need to control for a successful Suzuki coupling with this specific bromopyrazole?

A: The success of your reaction hinges on the careful selection and control of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent system, and the quality of your reagents. For an electron-rich, N-heterocyclic halide like 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the primary challenge is often a sluggish oxidative addition step. Therefore, using an electron-rich, bulky phosphine ligand is crucial to facilitate this rate-determining step.[1][2]

Q2: How do I choose the right palladium source and ligand?

A: While classic catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and may lead to lower yields with heteroaromatic substrates.[3] For N-heterocyclic compounds, modern catalyst systems are far more efficient.

  • Palladium Source: Using a pre-formed Pd(II) precatalyst, such as those developed by Buchwald (e.g., XPhos Pd G2/G3) or PEPPSI-type catalysts, is highly recommended. These are often more stable and lead to more reproducible results as they controllably generate the active Pd(0) species in situ.[4][5]

  • Ligand Selection: The choice of ligand is paramount. For bromopyrazoles, bulky, electron-donating monophosphine ligands (Buchwald ligands) are the gold standard. Ligands like SPhos and XPhos have demonstrated high efficacy in coupling N-rich heterocycles by promoting the oxidative addition step and preventing catalyst deactivation.[4] In some cases, bidentate ligands like dppf can also be effective, particularly when catalyst stability is an issue.[6]

Q3: What is the function of the base, and which one is most suitable?

A: The base plays a critical role in the transmetalation step of the catalytic cycle. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[7]

For this substrate, a moderately strong inorganic base is typically best.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its strength is sufficient to promote transmetalation without causing significant degradation of sensitive substrates or promoting side reactions.[4]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Also widely used and effective.[8] Cs₂CO₃ is more soluble in organic solvents and can be beneficial in less polar solvent systems.

  • Strong Bases (e.g., NaOH, KOH): These should generally be avoided as they can promote base-sensitive side reactions, including protodeboronation of the boronic acid and potential degradation of the pyrazole substrate.[9][10]

Q4: Which solvent system should I start with?

A: A polar, aprotic solvent, often in combination with water, is standard for Suzuki couplings. The water is not just a co-solvent; it aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11]

  • Recommended Starting Points:

    • 1,4-Dioxane / Water: A very common and effective system, typically in a ratio between 4:1 and 10:1.[4][12]

    • Tetrahydrofuran (THF) / Water: Another excellent choice, particularly as THF is less viscous than dioxane.[13]

    • Toluene / Water: Can be effective, especially at higher temperatures.

It's crucial that the solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling side products.[9]

General Protocol: A Validated Starting Point

This protocol provides robust initial conditions for the Suzuki coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with a generic arylboronic acid.

Reagents & Conditions:

ParameterRecommendationRationale
Aryl Halide 4-bromo-3-methoxy-1-methyl-1H-pyrazole1.0 equivalent
Boronic Acid Arylboronic Acid1.2–1.5 equivalents
Pd Precatalyst XPhos Pd G31–3 mol%
Ligand (Included in precatalyst)N/A
Base K₃PO₄2.0–3.0 equivalents
Solvent 1,4-Dioxane / H₂O (5:1 v/v)Provides good solubility for reagents.
Temperature 80–100 °CBalances reaction rate and stability.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 eq.), the arylboronic acid (1.3 eq.), K₃PO₄ (2.5 eq.), and the XPhos Pd G3 precatalyst (2 mol%).

  • Inerting: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1 ratio). Add the solvent mixture to the reaction vessel via syringe. The total concentration should be around 0.1–0.2 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4–18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.

dot

Caption: Troubleshooting workflow for Suzuki coupling.

Q: My reaction gives a very low yield, or no product at all. What should I investigate first?

A: A failure to produce the desired product typically points to a fundamental issue with one of the core components.

  • Check Catalyst Activity: The Pd(0) species is the active catalyst. If you are generating it in situ from sources like Pd(OAc)₂, failure can occur if the reduction to Pd(0) is inefficient. Using a well-defined precatalyst like a Buchwald G3 or G4 precatalyst is the most reliable solution.[4] Also, ensure your phosphine ligand has not oxidized; they should be stored under inert gas.

  • Evaluate Your Base and Water Content: Transmetalation is often the slowest step after oxidative addition. Ensure you are using an effective base (K₃PO₄ is a great start) and that a small amount of water is present in your solvent system. Anhydrous conditions can completely halt the reaction.[11]

  • Assess Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under the reaction conditions, especially at high temperatures or with strong bases.[4] If you suspect this, confirm the purity of your boronic acid before starting. Using a more stable boronic ester, such as a MIDA or pinacol ester, can completely circumvent this issue.[13]

  • Look for Dehalogenation: A common side reaction with electron-rich heteroaryl halides is dehalogenation (replacement of the bromine with hydrogen).[2][14] If you observe the debrominated pyrazole as a major byproduct, it suggests the catalytic cycle is being intercepted. Try running the reaction at a lower temperature or switching to a different ligand system that favors reductive elimination over competing pathways.

Q: My reaction stalls and never goes to completion, even after an extended time. Why?

A: Incomplete conversion often points to catalyst deactivation or solubility issues.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. If your reaction solution turns black and precipitates palladium metal, your catalyst has died. This is often caused by insufficient ligand to stabilize the metal center or by trace oxygen.[15] Ensure your degassing procedure is rigorous (freeze-pump-thaw is ideal for solvents) and consider using a slightly higher ligand-to-palladium ratio if generating the catalyst in situ (e.g., 1.2:1 ligand:Pd).[6]

  • Poor Solubility: If any of your reagents (especially the base) are not sufficiently soluble, the reaction can be slow or stall. Ensure vigorous stirring. If solubility is a suspected issue, switching to a different solvent system (e.g., from THF to dioxane, which is better at higher temperatures) or a more soluble base (Cs₂CO₃) can help.

Q: I am seeing significant side products, such as the homocoupling of my boronic acid. How can I prevent this?

A: The formation of biaryl from the homocoupling of the boronic acid is a classic sign of oxygen in the reaction. The mechanism of this side reaction often involves a palladium-peroxo species.

  • Improve Degassing: This is the most critical step. Ensure your solvents are thoroughly purged with an inert gas. For the solid reagents, ensure the reaction vessel is fully flushed with argon or nitrogen before adding the degassed solvents.[9]

  • Check Reagent Purity: Impurities in the boronic acid can sometimes contribute to side reactions. Recrystallizing the boronic acid may be necessary.

dot

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Couto, C. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1633-1649. Available at: [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. Available at: [Link]

  • Makhubela, B. C. E., et al. (2019). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(34), 19631-19642. Available at: [Link]

  • Kryštof, V., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(11), 2133. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1276-1281. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – A European Journal. Available at: [Link]

  • Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Denton, R., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 11, 2663–2676. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • Bhattacharya, B., et al. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2005(11), 148-168. Available at: [Link]

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430. Available at: [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

  • Le, P. U., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cankař, P., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(10), 1663-1672. Available at: [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 784-788. Available at: [Link]

  • Global Science and Technology Forum. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • International Journal of Drug Design and Discovery. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the highest purity and yield of your target compound.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for issues that may arise during the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. The synthesis typically proceeds via a multi-step route, often involving the formation of a pyrazole core, followed by methylation, methoxylation, and bromination. Each step presents unique challenges and potential for side-product formation.

A. N-Methylation of the Pyrazole Ring

The introduction of the methyl group onto the pyrazole nitrogen is a critical step. However, for unsymmetrically substituted pyrazoles, achieving regioselectivity can be a significant hurdle, often leading to a mixture of N1 and N2 methylated isomers.[1]

Question 1: I am getting a mixture of N1 and N2 methylated regioisomers. How can I improve the selectivity for the desired N1-methyl-pyrazole?

Answer: The formation of regioisomers during N-methylation is a common problem due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1] Several factors influence the N1/N2 ratio:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.[1]

  • Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, influencing the site of methylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[1]

  • Methylating Agent: Traditional agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use a Sterically Hindered Methylating Agent Bulky reagents will preferentially react at the less sterically hindered nitrogen atom.Consider using sterically demanding α-halomethylsilanes, which have been shown to provide excellent N1-selectivity (often >90%).[1][2][3]
Optimize Reaction Conditions The reaction environment plays a crucial role in directing the methylation.Screen different base-solvent combinations. For example, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in aprotic polar solvents like DMF or THF can favor one isomer.[1] Experiment with reaction temperature, as lower temperatures can sometimes enhance selectivity.
Protecting Group Strategy Temporarily blocking one nitrogen atom ensures methylation occurs at the desired position.This is a more complex but highly effective approach. It involves introducing a protecting group, performing the methylation, and then removing the protecting group.[1]

Question 2: My N-methylation reaction is sluggish or incomplete. What could be the cause?

Answer: Low reactivity can stem from several factors:

  • Deactivated Pyrazole Ring: The presence of electron-withdrawing groups on the pyrazole ring can reduce its nucleophilicity, making it less reactive towards methylation.[1]

  • Reagent Quality: The methylating agent (e.g., methyl iodide) can degrade over time. The base used might be of poor quality or has been deactivated by moisture.

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the pyrazole, leading to a poor yield.

Troubleshooting Strategies:

IssueRecommended Action
Low Pyrazole Reactivity Increase the reaction temperature or consider using a more reactive methylating agent.
Reagent Degradation Use freshly opened or properly stored methylating agents and bases. Ensure solvents are anhydrous, as water can quench the base.[1]
Incomplete Deprotonation Use a slight excess of a strong base like NaH to ensure complete formation of the pyrazolate anion.
B. Bromination of the Pyrazole Ring

Electrophilic bromination of the pyrazole ring is generally facile. However, controlling the regioselectivity and preventing over-bromination are key challenges. For most pyrazoles, electrophilic substitution preferentially occurs at the C4 position.[4][5]

Question 3: I am observing di- or tri-brominated side products in my reaction mixture. How can I achieve mono-bromination at the C4 position?

Answer: The pyrazole ring is electron-rich and highly activated towards electrophilic substitution, which can lead to multiple bromination events.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Using an excess of the brominating agent is a common cause of over-bromination.Carefully control the stoichiometry of the brominating agent. Use one equivalent or a slight sub-equivalent of N-bromosuccinimide (NBS) or bromine.
Milder Brominating Agent Highly reactive brominating agents can lead to a loss of selectivity.N-Bromosuccinimide (NBS) is often the reagent of choice for controlled mono-bromination of pyrazoles.[6]
Reaction Temperature Lower temperatures can help to control the reaction rate and improve selectivity.Perform the bromination at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS.

Question 4: The bromination is occurring at a different position on the pyrazole ring. Why is this happening?

Answer: While C4 is the most common site for electrophilic attack on a pyrazole ring, the directing effects of existing substituents can influence the regioselectivity.[6][7] The methoxy group at C3 is an ortho, para-director, further activating the C4 position. The N-methyl group also influences the electronic distribution in the ring. If the C4 position is already substituted, bromination may occur at other available positions.[5]

Troubleshooting Strategies:

  • Confirm Starting Material: Verify the structure of your starting material to ensure the C4 position is unsubstituted.

  • Re-evaluate Substituent Effects: Analyze the electronic and steric effects of all substituents on the pyrazole ring to predict the most likely site of bromination.

C. Methoxylation and Potential O- vs. N-Alkylation

When starting from a hydroxypyrazole precursor, the methoxy group is typically introduced via Williamson ether synthesis. A key challenge in this step is the potential for competing N-alkylation alongside the desired O-alkylation.

Question 5: During the methoxylation of my hydroxypyrazole precursor with methyl iodide, I am observing a significant amount of an N-methylated side product. How can I favor O-methylation?

Answer: The pyrazolate anion, formed upon deprotonation of the hydroxypyrazole, is an ambident nucleophile with reactive sites on both the oxygen and nitrogen atoms. The ratio of O- to N-alkylation is influenced by the reaction conditions.

Troubleshooting Strategies:

FactorTo Favor O-AlkylationRationale
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents solvate the cation but not the anion, leaving the more electronegative oxygen atom more nucleophilic.
Counter-ion Use a larger, softer counter-ion like potassium (e.g., from K₂CO₃ or KH)."Harder" cations like lithium and sodium tend to associate more strongly with the "harder" oxygen atom, which can sometimes favor O-alkylation. However, solvent effects are often more dominant.
Leaving Group Use a "harder" leaving group on the methylating agent.Dimethyl sulfate is sometimes used to favor O-alkylation over methyl iodide.
Temperature Lower reaction temperatures can sometimes favor the thermodynamically more stable O-alkylated product.

A reliable method for O-methylation involves using a strong base like sodium hydride in an aprotic solvent like DMF, followed by the addition of methyl iodide.[8][9][10]

II. Optimized Synthetic Protocol

This protocol outlines a reliable method for the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, designed to minimize the formation of common side products.

Workflow Diagram

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_side_reactions Potential Side Reactions A 3-Methoxy-1-methyl-1H-pyrazole B 4-Bromo-3-methoxy-1-methyl-1H-pyrazole A->B NBS, Acetonitrile, 0 °C to RT C Dibromo-3-methoxy- 1-methyl-1H-pyrazole A->C Excess NBS D Isomeric Bromopyrazole A->D Substituent Effects

Caption: Synthetic workflow for the bromination of 3-methoxy-1-methyl-1H-pyrazole.

Step-by-Step Procedure: Bromination of 3-methoxy-1-methyl-1H-pyrazole

This procedure assumes the starting material, 3-methoxy-1-methyl-1H-pyrazole, is available.

Materials:

  • 3-methoxy-1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Workup:

    • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 4-bromo-3-methoxy-1-methyl-1H-pyrazole as a pure compound.[11]

III. Purification Challenges

Question 6: I am having difficulty separating my desired product from a closely-eluting impurity during column chromatography. What are my options?

Answer: Co-elution of impurities is a common purification challenge.

Troubleshooting Purification:

StrategyRationaleRecommended Action
Optimize Chromatography Small changes in the mobile phase can significantly alter selectivity.Try different solvent systems. For example, adding a small amount of a third solvent (e.g., dichloromethane) can sometimes improve separation. Using a shallower gradient during elution can also enhance resolution.
Recrystallization If the product is a solid and the impurity is present in a smaller amount, recrystallization can be a highly effective purification method.Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Acid-Base Extraction/Salt Formation Pyrazoles are basic and can form salts with acids. This can be exploited for purification.The crude product can be dissolved in an organic solvent and treated with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of the pyrazole, potentially leaving non-basic impurities behind. The salt can then be neutralized to recover the pure product. A similar strategy involves forming acid addition salts and selectively crystallizing the salt of the desired product.[12][13]

By understanding the underlying chemistry of the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole and anticipating potential side reactions, researchers can develop robust and efficient synthetic routes to this valuable compound.

IV. References

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ResearchGate. (2008). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • KTU ePubl. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • European Patent Office. (2001). Process for the preparation of pyrazoles - EP 1176142 A1. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]

  • Google Patents. (2016). WO2016158716A1 - Method for producing 3-halogenated alkyl pyrazole derivative. Retrieved from

  • Sunway Pharm Ltd. (n.d.). 4-Bromo-3-methoxy-1-methyl-1h-pyrazole - CAS:1350323-85-1. Retrieved from [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole. Retrieved from

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-1-methyl-1h-pyrazole (C5H8N2O). Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Substituted Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical building blocks. Pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. However, their synthesis is often accompanied by purification hurdles that can impede research progress.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing these separations. By understanding the "why," you can more effectively troubleshoot unexpected results and rationally design purification strategies for novel derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude pyrazole reaction mixture?

The impurity profile of a pyrazole synthesis is highly dependent on the chosen synthetic route, but several common culprits frequently appear. The most prevalent synthesis, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, which can generate several key impurities[1]:

  • Regioisomers: This is arguably the most frequent and challenging issue, arising from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. Two different pyrazole products can form, often with very similar polarities, making separation difficult[1].

  • Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl compound and/or the hydrazine starting material[1].

  • Pyrazoline Intermediates: The initial cyclization can yield a non-aromatic pyrazoline. If the subsequent aromatization (dehydration) step is incomplete, the pyrazoline will persist as a byproduct[1][2].

  • Colored Impurities: Side reactions or decomposition of the hydrazine starting material, particularly phenylhydrazine, can produce highly colored impurities that give the crude product a distinct yellow, red, or brown tint[1].

  • Residual Metal Catalysts: Many modern pyrazole syntheses utilize metal catalysts (e.g., Pd, Cu, Ru)[3][4]. These metals must be effectively removed to prevent interference in downstream applications and to meet regulatory standards for active pharmaceutical ingredients (APIs)[5].

Q2: How do I select the best initial purification strategy for my crude pyrazole?

Choosing the right purification strategy from the outset can save significant time and prevent sample loss. The optimal choice depends on the physical properties of your target pyrazole and the nature of the impurities identified. The following decision tree provides a logical workflow for selecting a purification method.

G cluster_cryst Crystallization Path cluster_chrom Chromatography Path start Analyze Crude Product (TLC, LC-MS, 1H NMR) q_solid Is the crude product a solid? start->q_solid q_impurities What are the main impurities? q_solid->q_impurities No / Oily Solid cryst Attempt Recrystallization q_solid->cryst Yes chrom Column Chromatography q_impurities->chrom cryst->q_impurities If impurities persist cryst_sol Screen for suitable solvent or binary solvent system cryst->cryst_sol If 'oiling out' or no crystals form q_isomers Are regioisomers present? chrom->q_isomers q_metal Is residual metal catalyst present? q_isomers->q_metal No flash Flash Chromatography (Silica or Alumina) q_isomers->flash Yes q_baseline Are impurities baseline on TLC? q_metal->q_baseline No scavenger Use Metal Scavenger Resin (Pre- or Post-Chromatography) q_metal->scavenger Yes extraction Perform Acid-Base Extraction q_baseline->extraction Yes (likely hydrazine)

Caption: Workflow for selecting a pyrazole purification strategy.

Q3: My pyrazole seems to be unstable or streaks badly on a standard silica gel column. What are my alternatives?

This is a common observation stemming from the basic nature of the pyrazole ring. The two nitrogen atoms are weakly basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to poor peak shape (tailing), irreversible binding (streaking), or even decomposition of sensitive compounds.

Causality: The lone pair of electrons on the sp2-hybridized nitrogen at position 2 of the pyrazole ring acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the silica surface.

Here are field-proven solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This is the most common and effective approach. Add ~1% triethylamine (Et3N) to the solvent system used for both packing the column and running the separation[6]. The amine competitively binds to the acidic sites, allowing your pyrazole to elute cleanly.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Alumina is generally more basic than silica and is an excellent alternative for purifying basic compounds like pyrazoles[6].

    • Reverse-Phase Silica (C18): For less polar pyrazoles, reverse-phase chromatography using solvents like acetonitrile and water is a powerful option[7]. This is particularly useful for high-resolution separations needed for challenging regioisomers[7].

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: I have a mixture of regioisomers.

Q: My ¹H NMR spectrum shows duplicate sets of peaks. How can I be sure I have regioisomers and how do I assign the structures?

Duplicate peaks in the NMR are the classic sign of a regioisomeric mixture[1]. While ¹H and ¹³C NMR confirm the presence of two distinct but similar compounds, unambiguous assignment requires correlation spectroscopy.

The Gold Standard: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the most definitive method for assigning regiochemistry[8][9]. A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å). For a pyrazole formed from a substituted hydrazine (e.g., N-methylhydrazine), a cross-peak between the N-substituent's protons (e.g., N-CH₃) and a proton on the pyrazole ring (e.g., the C5-H) provides definitive proof of that specific regioisomer's structure[9].

Q: My regioisomers are co-eluting on my silica gel column. How can I improve the separation?

Separating pyrazole regioisomers is challenging due to their often-minute differences in polarity[7]. If simple isocratic elution fails, a systematic approach is necessary.

Causality: The overall dipole moment and the accessibility of the nitrogen lone pairs for hydrogen bonding determine the compound's interaction with the stationary phase. Subtle changes in substituent positions can lead to very similar polarities.

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Instead of a large step-gradient (e.g., 10% EtOAc to 50% EtOAc), use a long, shallow gradient (e.g., 10% to 25% EtOAc over 10-15 column volumes). This provides the highest chance of resolving closely eluting spots.

    • Change Solvent System: If a hexane/ethyl acetate system fails, try a different solvent family. Dichloromethane/methanol or toluene/acetone systems can offer different selectivities that may resolve the isomers.

  • Improve Column Efficiency:

    • Dry Loading: This is critical. Dissolving the crude mixture in a strong solvent and loading it directly onto the column (wet loading) creates a broad initial band, ruining separation. Instead, dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent to a fine powder, and carefully load this powder onto the top of your packed column[7].

    • Finer Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher theoretical plates and better resolving power.

  • Consider Alternative Techniques:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), especially with C18 reverse-phase columns, offers significantly higher resolution than flash chromatography and is often successful when flash fails[7].

    • Crystallization/Salt Formation: It is sometimes possible to selectively crystallize one regioisomer from the mixture. Alternatively, the basic pyrazole nitrogen can be protonated to form a salt. Reacting the mixture with an acid (e.g., HCl, H₂SO₄) can produce salts with different solubilities, allowing for separation by crystallization[2][10].

Q: How can I avoid this problem in the future? Can I improve the regioselectivity of the synthesis itself?

Yes. While separation is a valid strategy, optimizing the synthesis is often more efficient. The solvent choice can have a dramatic effect on the regioisomeric ratio.

Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol[9]. These solvents can modulate the reactivity of the dicarbonyl and hydrazine components through specific hydrogen bonding interactions, favoring the formation of one regioisomer over the other[9].

Issue 2: My isolated product is intensely colored.

Q: My reaction mixture and crude product are bright yellow/orange. What is causing this and how do I get a colorless product?

This coloration is typically due to impurities formed from the decomposition or side-reactions of hydrazine starting materials, especially substituted arylhydrazines[1]. These impurities are often non-basic and present in small quantities, but are highly chromophoric.

Solutions:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a small amount (1-5% by weight) of activated charcoal. Stir or gently heat the suspension for 15-30 minutes. The colored impurities adsorb onto the high surface area of the charcoal. Remove the charcoal by filtering the mixture through a pad of Celite®.

  • Acid-Base Extraction: This is a highly effective method that leverages the basicity of the pyrazole product to separate it from non-basic colored impurities[1]. See Protocol 2 for a detailed methodology.

Issue 3: I've isolated a pyrazoline instead of a pyrazole.

Q: NMR analysis shows I have a saturated ring (a pyrazoline), not the aromatic pyrazole I expected. Why did this happen and can I fix it?

This occurs when the reaction pathway leads to the cyclized intermediate, but the final aromatization (elimination of water) does not proceed to completion[2]. This is particularly common when using α,β-unsaturated aldehydes or ketones as starting materials instead of 1,3-dicarbonyls[2]. The initial cyclization yields the non-aromatic pyrazoline, which requires a subsequent oxidation step to become the aromatic pyrazole.

Solutions:

If you have already isolated the pyrazoline, you can oxidize it in a separate step:

  • Benign Oxidation: A mild and effective method is to heat the isolated pyrazoline in DMSO under an oxygen atmosphere[2][3].

  • Chemical Oxidation: Refluxing the pyrazoline with a mild oxidizing agent, such as bromine in a suitable solvent, can also effect the aromatization[2].

Issue 4: How do I remove residual palladium catalyst from my cross-coupling reaction?

Q: My pyrazole was synthesized using a Suzuki or Buchwald-Hartwig coupling, and I need to remove the residual palladium to <5 ppm for my API. How can this be done efficiently?

Residual heavy metals are a major concern in pharmaceutical development. While chromatography or crystallization can reduce metal levels, they are often insufficient to meet strict regulatory limits. The most robust solution is the use of metal scavengers[5].

Causality: Metal scavengers are solid supports (typically silica or polymer resins) functionalized with ligands that have a very high affinity for specific metals. Common functionalities include thiols, amines, and thioureas, which act as powerful chelating agents for soft metals like palladium[11].

Solution: Use a commercially available metal scavenger. Silica-based scavengers with thiol or trimercaptotriazine (TMT) functionalities are particularly effective for palladium removal[5][11]. See Protocol 3 for a general procedure.

G cluster_main Regioisomer Formation cluster_products Potential Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl midpoint Dicarbonyl->midpoint Hydrazine Substituted Hydrazine Hydrazine->midpoint plus + plus->midpoint IsomerA Regioisomer A midpoint->IsomerA Path A IsomerB Regioisomer B midpoint->IsomerB Path B

Caption: Formation of regioisomers from unsymmetrical precursors.

Data & Protocols

Table 1: Purification Troubleshooting Summary
SymptomPossible Cause(s)Recommended Solution(s)
Duplicate peaks in NMR Formation of regioisomers.Optimize chromatography (shallow gradient, dry loading), try preparative HPLC, or use crystallization/salt formation for separation.[1][7]
Yellow, red, or brown product Decomposition of hydrazine starting material.Treat a solution of the crude product with activated charcoal; perform an acid-base extraction.[1]
Streaking/tailing on silica column Basic nature of pyrazole interacting with acidic silica.Deactivate silica with 1% triethylamine in the eluent; switch to neutral alumina or a C18 reverse-phase column.[6]
Product is a pyrazoline, not pyrazole Incomplete aromatization/oxidation.Oxidize the isolated pyrazoline (e.g., heat in DMSO/O₂) to form the aromatic pyrazole.[2]
High levels of residual metal (Pd, Cu) Incomplete removal of synthesis catalyst.Treat the product solution with a dedicated metal scavenger resin (e.g., Si-Thiol, Si-TMT).[5][11]
Difficulty with recrystallization Poor solubility of the compound.Use a binary solvent system (good solvent/poor solvent); perform a hot filtration to remove insoluble impurities first.[12]

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography for Regioisomer Separation

Objective: To separate two closely eluting pyrazole regioisomers using flash chromatography.

Methodology:

  • TLC Optimization: First, find a mobile phase system (e.g., Hexane/Ethyl Acetate) that shows at least a small separation (ΔRf > 0.1) between your two isomers on a TLC plate. This is your starting point.

  • Sample Preparation (Dry Loading): a. Dissolve your crude product (e.g., 500 mg) in a minimal amount of a strong, volatile solvent like dichloromethane or methanol. b. Add 2-3 times the mass of silica gel (1-1.5 g) to this solution. c. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: a. Select a column of appropriate size (for 500 mg, a 40 g column is standard). b. Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution: a. Carefully layer the dry-loaded sample powder onto the top of the packed column bed. b. Gently add a small layer of sand or fritted disc to protect the sample layer. c. Begin elution with the low-polarity mobile phase, applying positive air pressure. d. Employ a shallow gradient elution profile, slowly increasing the polarity of the mobile phase.

  • Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify which fractions contain your pure, separated isomers[7].

Protocol 2: Purification via Acid-Base Extraction

Objective: To separate a basic pyrazole product from neutral or acidic impurities, including colored byproducts.

Causality: This technique exploits the ability of the basic pyrazole to be protonated by an acid, forming a water-soluble salt. Neutral impurities remain in the organic phase and are separated[13].

Methodology:

  • Dissolution: Dissolve the crude pyrazole mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl). Extract 2-3 times to ensure all the basic pyrazole has transferred to the aqueous layer as its hydrochloride salt.

  • Separate Layers: Combine the aqueous (acidic) layers. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional but Recommended): "Back-wash" the combined aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification and Recovery: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The protonated pyrazole salt will be neutralized and precipitate out or form an oil.

  • Final Extraction: Extract the now-basic aqueous layer 2-3 times with a fresh organic solvent (ethyl acetate or DCM). The pure, deprotonated pyrazole will move back into the organic layer.

  • Drying and Evaporation: Combine the final organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified pyrazole[1][13].

Protocol 3: Batch Removal of Residual Palladium with a Metal Scavenger

Objective: To reduce the concentration of a residual palladium catalyst in a solution of the final pyrazole product.

Methodology:

  • Scavenger Selection: Choose a scavenger with high affinity for palladium, such as ISOLUTE® Si-TMT or Si-Thiol[11].

  • Dissolution: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Addition of Scavenger: Add the solid scavenger resin to the solution. A typical starting point is 3-5 molar equivalents of scavenger relative to the initial amount of metal catalyst used in the reaction.

  • Agitation: Stir the resulting mixture at room temperature. The required time can range from 1 to 16 hours, depending on the scavenger, solvent, and temperature. Progress can be monitored by taking small aliquots and analyzing for metal content via ICP-MS[5].

  • Filtration: Once scavenging is complete, simply remove the solid resin by filtration.

  • Rinsing and Concentration: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and rinses, and evaporate the solvent to obtain the final product with significantly reduced metal content[5].

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications.
  • BenchChem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Ali, I., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]

  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Reddy, C. R., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • Sopachem. (n.d.). Metal Scavenger Guide.

Sources

Technical Support Center: Sonogashira Couplings with Electron-Rich Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields and side reactions when using electron-rich pyrazole substrates. We will explore the underlying causes of these common issues and provide field-proven troubleshooting strategies and optimized protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when coupling electron-rich pyrazoles.

Q1: Why is my Sonogashira reaction yield so low when using an N-substituted iodopyrazole?

A1: The most probable cause is catalyst inhibition or poisoning. Electron-rich N-heterocycles, like many pyrazoles, can act as ligands themselves. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate strongly to the palladium catalyst center. This coordination can either prevent the formation of the active Pd(0) species or block the substrate from accessing the catalyst for oxidative addition, thereby stalling the catalytic cycle and leading to low or no conversion.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What's causing this and how can I prevent it?

A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst.[2][3] While copper's role is to facilitate the formation of a copper-acetylide intermediate to speed up transmetalation to the palladium center, it also efficiently catalyzes the oxidative dimerization of terminal alkynes.[4] The best solution is to switch to a copper-free Sonogashira protocol .[5][6] These protocols often require slightly adjusted conditions, such as a stronger base or a more robust ligand, but they completely eliminate the Glaser coupling pathway.

Q3: My reaction mixture turns black and seems to stop. What has happened?

A3: The formation of a black precipitate is indicative of palladium catalyst decomposition into palladium black.[7] This is the agglomeration of the Pd(0) catalyst into an inactive, insoluble form. This can be triggered by several factors:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents.

  • High Temperatures: Running the reaction at an unnecessarily high temperature can accelerate decomposition.

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8]

  • Impurities: Impurities in the starting materials or solvents can also lead to catalyst decomposition.[7]

Q4: Does it matter if I use a chloro-, bromo-, or iodo-pyrazole?

A4: Absolutely. The reactivity of the aryl halide is critical and follows a well-established trend: I > Br >> Cl .[9] The carbon-iodine bond is the weakest and therefore undergoes oxidative addition to the palladium(0) center most readily. Reactions with iodopyrazoles often proceed under milder conditions and give higher yields. Bromo-pyrazoles are less reactive and typically require higher temperatures and more specialized, electron-rich ligands.[10] Chloro-pyrazoles are very challenging and often require highly specialized catalyst systems to achieve reasonable conversion.[11] For initial success, starting with an iodo-pyrazole is strongly recommended.

In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is necessary. Use this guide to diagnose and resolve persistent issues with your reaction.

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting your reaction.

troubleshooting_workflow start Start: Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Catalyst & CuI? - Pure, Dry Solvents/Base? - Pyrazole Halide Purity? start->check_reagents homocoupling 2. Significant Alkyne Homocoupling Observed? check_reagents->homocoupling yes_homo Switch to Copper-Free Protocol (See Protocol B) homocoupling->yes_homo Yes no_homo 3. No Homocoupling, Still Low Yield homocoupling->no_homo No end Optimized Reaction yes_homo->end catalyst_issue 4. Suspect Catalyst Inhibition (Common with Pyrazoles) no_homo->catalyst_issue yes_inhibition Improve Catalytic System catalyst_issue->yes_inhibition Yes no_inhibition 5. Review Reaction Conditions catalyst_issue->no_inhibition No ligand Change Ligand: - Use Bulky, Electron-Rich  Phosphines (e.g., P(t-Bu)3, dppf) - Or NHC Ligands yes_inhibition->ligand temp_base Adjust Conditions: - Increase Temperature (for Ar-Br) - Change Base (e.g., DIPEA, Cs2CO3) - Change Solvent (e.g., DMF, Dioxane) no_inhibition->temp_base ligand->end temp_base->end

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Problem/Cause/Solution Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Poisoning: The electron-rich pyrazole is coordinating to the Pd center. 2. Inactive Catalyst: Pd(0) catalyst has oxidized or decomposed. 3. Low Halide Reactivity: Using a bromo- or chloro-pyrazole.1. Switch to a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to outcompete the pyrazole.[12][13] 2. Use a fresh batch of catalyst, especially Pd(PPh₃)₄. Consider more air-stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂.[13] 3. If possible, synthesize and use the iodo-pyrazole analog. If not, increase temperature and use a more robust ligand system.[9]
Significant Alkyne Homocoupling Copper-Mediated Glaser Coupling: The CuI co-catalyst is promoting the undesired dimerization of the alkyne.Eliminate CuI from the reaction. Switch to a validated copper-free protocol. This may require using a stronger base (e.g., Cs₂CO₃) or a different solvent system.[3]
Decomposition of Starting Material Harsh Conditions: The reaction temperature is too high, or the reaction time is too long, leading to degradation of sensitive functional groups.Run the reaction at the lowest effective temperature. Monitor closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reaction Stalls Mid-Way Catalyst Deactivation Over Time: The catalyst is initially active but is slowly being poisoned or is decomposing during the reaction.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the reaction is maintained under a strictly inert atmosphere for its entire duration.

The Catalytic Cycle and Pyrazole Interference

Understanding the mechanism is key to effective troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles. The electron-rich pyrazole can interfere primarily with the palladium cycle.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd2_add + R¹-X pd2_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd2_add->pd2_trans + Cu-C≡CR² product R¹-C≡C-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regenerated aryl_halide R¹-X (Pyrazole-X) cu_acetylide Cu-C≡CR² alkyne H-C≡CR² alkyne->cu_acetylide + CuI, Base base Base pyrazole Electron-Rich Pyrazole pyrazole->pd0 Catalyst Poisoning pyrazole->pd2_add Inhibition

Caption: The Sonogashira catalytic cycle showing points of pyrazole interference.

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira (Baseline)

This protocol is a typical starting point but is likely to give low yields with electron-rich pyrazoles due to the issues discussed.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

  • Reagents: Add the iodo-pyrazole (1.0 mmol, 1.0 equiv).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Base: Add anhydrous, degassed triethylamine (Et₃N, 4 mL) and anhydrous, degassed THF (4 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.[13]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Optimized Copper-Free Sonogashira for Electron-Rich Pyrazoles

This protocol is designed to overcome catalyst inhibition and prevent alkyne homocoupling. The use of a bulky, electron-rich ligand is critical.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Reagents: Add the iodo-pyrazole (1.0 mmol, 1.0 equiv) and a strong base such as powdered potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent: Add anhydrous, degassed 1,4-dioxane or DMF (5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C. The higher temperature is often necessary for less reactive bromides and to ensure efficient catalytic turnover. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water (3x) to remove the inorganic base and DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). Nature Communications. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). ResearchGate. [Link]

  • An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC - NIH. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira Coupling Reaction Mechanism. (2020). YouTube. [Link]

  • Nickel catalysts in Sonogashira coupling reactions. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Advanced Strategies for Bromopyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for failed or low-yielding cross-coupling reactions involving bromopyrazole substrates. The question-and-answer format is designed to directly address common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs): General Issues

Q1: My cross-coupling reaction with a bromopyrazole has failed completely. Where do I start troubleshooting?

A failed reaction with no product formation points to a fundamental issue with one of the core components of the catalytic cycle. A systematic approach is crucial.

Troubleshooting Workflow:

G Start Reaction Failure (No Product) Catalyst Is the Catalyst Active? Start->Catalyst Inert Is the Atmosphere Inert? Catalyst->Inert Yes Check_Catalyst Use a pre-catalyst (e.g., G3/G4) or verify Pd(0) source activity. Catalyst->Check_Catalyst No Reagents Are Reagents Pure & Dry? Inert->Reagents Yes Check_Inert Improve degassing technique (freeze-pump-thaw) and ensure positive Ar/N2 pressure. Inert->Check_Inert No Conditions Are Conditions Appropriate? Reagents->Conditions Yes Check_Reagents Purify starting materials. Use anhydrous solvents. Reagents->Check_Reagents No Success Reaction Optimized Conditions->Success Reaction Works Redesign Re-evaluate Ligand/Base/Solvent Conditions->Redesign Yes, still fails Check_Conditions Screen temperature and concentration. Consult literature for similar substrates. Conditions->Check_Conditions No Redesign->Catalyst Check_Catalyst->Catalyst Retry Check_Inert->Inert Retry Check_Reagents->Reagents Retry Check_Conditions->Conditions Retry

Caption: Troubleshooting Decision Tree for Failed Reactions.

The first step is to question the integrity of your catalytic system. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the active Pd(0) species. If this reduction fails, the catalytic cycle will not initiate.[1] Using a modern palladium pre-catalyst, which is already in a near-active state, can often resolve this issue.[2] Secondly, oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Therefore, ensuring a rigorously inert atmosphere through proper degassing techniques is paramount.

Q2: I'm observing a significant amount of debrominated pyrazole as a side product. What is causing this and how can I prevent it?

Hydrodehalogenation (or debromination) is a common and frustrating side reaction where the bromine atom is replaced by a hydrogen. This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3]

Mechanism of Dehalogenation: The Pd-H species can arise from several sources, including the oxidative addition of impurities (like water or alcohols) to Pd(0), or from β-hydride elimination from certain ligands or reagents. Once formed, this Pd-H species can insert into the bromopyrazole, and subsequent reductive elimination releases the debrominated pyrazole.

Strategies to Minimize Dehalogenation:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands are crucial.[4][5][6] These ligands accelerate the rate of reductive elimination in the desired productive cycle, which can outcompete the dehalogenation pathway.[4] Ligands like XPhos, SPhos, and other biaryl phosphines are designed to be sterically demanding, promoting the desired coupling.[2][7]

  • Base Selection: The choice of base can influence the formation of Pd-H species. In some cases, weaker bases or carbonate bases may be preferable to alkoxides if the alkoxide or residual alcohol is suspected to be a hydride source.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are free from water and other protic impurities.

  • Additives: In some cases, additives like bromide salts have been shown to suppress dehalogenation by shifting equilibria in the catalytic cycle.[7]

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with a bromopyrazole is sluggish and gives low yields. How can I improve it?

Low reactivity in Suzuki-Miyaura couplings of bromopyrazoles often stems from inefficient transmetalation or catalyst inhibition by the pyrazole nitrogen.

Key Parameters to Optimize:

ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, SPhos).[2]Electron-rich, bulky ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting steps. They also prevent catalyst dimerization and deactivation.[4][6]
Base K₃PO₄, Cs₂CO₃These bases are effective in promoting the formation of the boronate species required for transmetalation without being overly harsh. The choice can be solvent-dependent.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe presence of water is often crucial for the hydrolysis of the boronic acid/ester and for facilitating the transmetalation step.[8]
Temperature 80-110 °CMany Suzuki reactions require elevated temperatures to overcome activation barriers, particularly with less reactive bromides.

Experimental Protocol: Suzuki-Miyaura Reaction Screening

  • To an oven-dried Schlenk tube, add the bromopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 3.0 mmol).

  • Add a magnetic stir bar.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat 3 times).

  • In a separate vial, prepare the catalyst solution: under argon, mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol) in the reaction solvent (e.g., 5 mL of dioxane).

  • Using a syringe, add the catalyst solution to the Schlenk tube containing the substrates.

  • Add water (e.g., 1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination on my bromopyrazole, but I only see starting material. What's wrong?

The Buchwald-Hartwig amination is particularly sensitive to catalyst inhibition. The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.

Critical Considerations:

  • Ligand Choice is Paramount: Extremely bulky and electron-donating ligands are required to overcome catalyst inhibition.[9] Ligands like tBuBrettPhos have been specifically developed for challenging aminations of N-heterocycles.[9] The steric bulk of the ligand prevents the pyrazole from strongly binding to the palladium center, allowing the desired amine coupling partner to react.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.

Visualizing the Catalytic Cycle:

G Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition OA Oxidative Addition PdII_Amine L₂Pd(II)(Aryl)(NR₂) PdII_Aryl->PdII_Amine Amine Coordination Base_Amine Base + Amine (R₂NH) Base_Amine->PdII_Amine PdII_Amine->Pd0 Reductive Elimination Product Aryl-NR₂ PdII_Amine->Product RE Reductive Elimination ArylBr Aryl-Br ArylBr->PdII_Aryl

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig Amination of Bromopyrazole

  • Inside a nitrogen-filled glovebox, add the bromopyrazole (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G4, 0.02 mmol), and any additional ligand to an oven-dried vial.

  • Add a magnetic stir bar and anhydrous, degassed solvent (e.g., toluene or t-BuOH, 5 mL).

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block (e.g., 100 °C).

  • Stir vigorously for 16-24 hours.

  • After cooling, carefully quench the reaction and work up as appropriate.

Sonogashira Coupling

Q5: My Sonogashira reaction is giving a low yield of the desired alkynylpyrazole, and I see a lot of alkyne homocoupling (Glaser coupling). How can I improve this?

Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[10] Optimizing conditions to favor the cross-coupling pathway is key.

Strategies for Successful Sonogashira Coupling:

ParameterRecommendationRationale
Catalyst System PdCl₂(PPh₃)₂ / CuI or Pd(PPh₃)₄ / CuI.[11] Consider copper-free conditions with a Pd(0) source and a bulky phosphine ligand like XPhos.[12]The classic palladium/copper system is effective, but copper can promote homocoupling.[10] Copper-free systems can mitigate this but may require higher temperatures or more specialized ligands.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).The amine base acts as both a base to deprotonate the alkyne and often as a solvent. It also neutralizes the HBr formed during the reaction.[11]
Solvent DMF, THF, or neat amine base.The choice of solvent depends on the solubility of the substrates. DMF is a common choice for its high boiling point and good solvating properties.[11][12]
Atmosphere Rigorously inert (Argon/Nitrogen).Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling). Meticulous degassing is essential.
Temperature Room temperature to 100 °C.Start with milder conditions (RT to 50 °C) to disfavor homocoupling before increasing the temperature if the reaction is slow.[12]

Experimental Protocol: Optimized Sonogashira Coupling

  • To a Schlenk flask, add the bromopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

References

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate.[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[Link]

  • Buchwald-Hartwig coupling. Organic Synthesis.[Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.[Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Phosphines and catalysis. Gessner Group.[Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry.[Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC.[Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.[Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[Link]

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenges of regioselectivity in the functionalization of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous reaction outcomes when modifying the pyrazole core. Here, we move beyond textbook examples to address the nuanced interplay of electronic effects, steric hindrance, and reaction conditions that dictate the final product distribution.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Each section tackles a specific class of pyrazole functionalization, explaining the underlying principles and providing actionable, field-proven solutions to common problems.

Part 1: The Duality of Nitrogen — Troubleshooting N1 vs. N2 Functionalization

The presence of two reactive nitrogen atoms in the pyrazole ring is the most frequent source of regioselectivity issues, particularly in alkylation and arylation reactions. The relative nucleophilicity of N1 and N2 is highly sensitive to the substitution pattern on the pyrazole core and the nature of the electrophile.

Frequently Asked Questions (FAQs): N-Functionalization

Question 1: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer: This is a classic challenge rooted in the subtle balance of sterics and electronics. For a typical 3-substituted pyrazole, the N2 position is electronically favored due to the electron-donating nature of the C3 substituent, which increases the nucleophilicity of the adjacent N2. However, the N1 position is sterically more accessible. To favor the N1 product, you need to employ strategies that amplify the steric factor.

  • Mechanism Insight: The reaction proceeds via deprotonation of the pyrazole N-H to form the pyrazolate anion, which then attacks the electrophile. The regioselectivity is determined in this second step.

  • Troubleshooting Protocol:

    • Increase Steric Bulk: Switch from a simple electrophile (e.g., methyl iodide) to a bulkier one (e.g., isopropyl bromide or benzyl bromide). The larger size of the electrophile will cause it to preferentially attack the less hindered N1 position.

    • Use a Bulky Base: Employing a sterically demanding base like lithium diisopropylamide (LDA) can influence the cation coordination and favor the formation of the N1-lithiated intermediate, which can then be trapped by the electrophile.

    • Solvent Effects: Non-polar solvents like toluene or THF can favor N1 alkylation, as they do not effectively solvate and separate the pyrazolate anion and its counter-ion, leading to a more sterically controlled reaction.

Question 2: I am attempting an N-arylation on a 3,5-disubstituted pyrazole and the reaction is not proceeding. What is going wrong?

Answer: N-arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, are highly sensitive to steric hindrance around the nitrogen atoms. With substituents at both the C3 and C5 positions, the pyrazole becomes a very hindered nucleophile.

  • Troubleshooting Protocol:

    • Ligand Choice is Critical: For Buchwald-Hartwig reactions, switch to a more active and sterically accommodating ligand. Biarylphosphine ligands like XPhos or RuPhos are often effective in these challenging cases as they promote the crucial reductive elimination step.

    • Increase Temperature: These reactions often require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to overcome the activation energy barrier associated with hindered substrates.

    • Choice of Base: A strong, non-nucleophilic base is essential. K2CO3 or Cs2CO3 are commonly used, with cesium carbonate often providing superior results due to its higher solubility and the "cesium effect."

Workflow Diagram: Controlling N1 vs. N2 Selectivity

G cluster_0 Decision Point: Desired Isomer cluster_1 Experimental Levers Desired_N1 Target: N1 Isomer (Sterically favored) Sterics Increase Steric Hindrance Desired_N1->Sterics Employ bulky electrophile Use bulky base Desired_N2 Target: N2 Isomer (Electronically favored) Electronics Decrease Steric Hindrance Desired_N2->Electronics Use smaller electrophile (e.g., MeI, MeOTf) Solvent Solvent Polarity Sterics->Solvent Use non-polar solvent (Toluene, THF) Electronics->Solvent Use polar aprotic solvent (DMF, DMSO) caption Fig 1. Decision workflow for N1/N2 isomer control.

Caption: Fig 1. Decision workflow for N1/N2 isomer control.

Part 2: The Challenge of the Carbon Framework — Regioselective C-H Functionalization

Directing functionalization to a specific carbon atom on the pyrazole ring is a significant hurdle. The inherent electronic nature of the ring often dictates a preferred position, which may not be the desired one.

Frequently Asked Questions (FAQs): C-H Functionalization & Electrophilic Substitution

Question 1: I am trying to brominate my 1-methylpyrazole and I am getting the C4-bromo product exclusively. How can I achieve C5-bromination?

Answer: This is a classic example of the inherent electronic properties of the pyrazole ring directing the outcome. The C4 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. To override this preference and target the C5 position, a Directed Metalation-Deprotonation strategy is required.

  • Mechanism Insight: In electrophilic substitution, the reaction proceeds through a Wheland intermediate. The stability of this intermediate determines the regioselectivity, and for a 1-substituted pyrazole, the intermediate for C4 attack is the most stable.

  • Troubleshooting Protocol: Directed Ortho-Metalation (DoM)

    • Install a Directing Group (DG): A directing group at the N1 position is necessary. A pivaloyl or a carbamoyl group works well. If you start with 1-methylpyrazole, you would first need to demethylate and then install the DG.

    • Deprotonation: Treat the N1-DG pyrazole with a strong lithium amide base like LDA or a Grignard reagent like TMPMgCl·LiCl at low temperatures (e.g., -78 °C to 0 °C). The base will selectively deprotonate the C5 position, which is adjacent to the coordinating directing group.

    • Trapping with an Electrophile: Quench the resulting C5-lithiated or magnesiated pyrazole with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to yield the desired C5-bromo product.

    • DG Removal: The directing group can then be removed under appropriate conditions (e.g., acid or base hydrolysis) if desired.

Question 2: My Palladium-catalyzed C-H arylation of an N-substituted pyrazole is giving low yields and a mixture of C5 and C4 products. How can I improve selectivity for the C5 position?

Answer: Achieving high regioselectivity in transition-metal-catalyzed C-H functionalization is a significant contemporary challenge. Without a strong directing group, selectivity can be poor. The intrinsic reactivity of the C-H bonds often favors the C5 position due to its higher acidity, but competing pathways can lead to mixtures.

  • Troubleshooting Protocol:

    • Install a Removable Directing Group: The most robust solution is to install a directing group at the N1 position. Groups like the picolinamide or the 8-aminoquinoline are excellent for directing palladium catalysts to the C5 position.

    • Optimize the Catalyst System:

      • Catalyst: Pd(OAc)2 is a common and effective precursor.

      • Ligand: The choice of ligand is crucial. Often, these reactions are run without a ligand, but in cases of poor selectivity, adding a monodentate phosphine ligand like P(Cy)3 can sometimes improve the outcome.

      • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst. Silver salts (e.g., Ag2CO3, AgOAc) are common, but sometimes switching to a different oxidant like benzoquinone can alter the selectivity profile.

    • Solvent and Additive Screening: Acidic additives, such as pivalic acid (PivOH), can play a crucial role in the C-H activation step by participating in a concerted metalation-deprotonation (CMD) pathway. Screening solvents (e.g., toluene, dioxane, DMF) is also recommended, as solvent polarity can influence the reaction mechanism and selectivity.

Data Presentation: Comparison of Conditions for C5-Arylation
Parameter Condition A (Non-Directed) Condition B (Directed) Typical Outcome
Catalyst Pd(OAc)2 (10 mol%)Pd(OAc)2 (5 mol%)-
N1-Substituent MethylPicolinamide (Directing Group)-
Solvent TolueneDioxane-
Base/Additive K2CO3PivOH (1.0 equiv)-
Temperature 120 °C100 °C-
Yield 20-40%>80%Condition B is superior.
Regioselectivity (C5:C4) 2:1 to 5:1>99:1Condition B is highly selective.
Diagram: Directed vs. Non-Directed C-H Functionalization

G cluster_0 Non-Directed Pathway cluster_1 Directed Pathway (DoM) Start_A N-Me-Pyrazole Reagent_A Pd(OAc)2 Ar-X Start_A->Reagent_A Product_A1 C5-Aryl Product (Major) Reagent_A->Product_A1 Product_A2 C4-Aryl Product (Minor) Reagent_A->Product_A2 Start_B N-DG-Pyrazole (DG = Directing Group) Reagent_B 1. LDA or TMPMgCl 2. Electrophile (E+) Start_B->Reagent_B Product_B C5-Functionalized Product (>99% selective) Reagent_B->Product_B caption Fig 2. Contrasting outcomes of directed vs. non-directed C-H functionalization.

Caption: Fig 2. Contrasting outcomes of directed vs. non-directed C-H functionalization.

Part 3: Detailed Experimental Protocols

Protocol 1: Selective N1-Benzylation of 3-Methylpyrazole

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-methylpyrazole (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Electrophile Addition: Cool the solution back to 0 °C. Add benzyl bromide (1.05 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers. The N1 isomer is typically the major product under these conditions due to the steric influence of the benzyl group.

References

  • Title: Regioselective functionalization of pyrazole. Source: Arkivoc, 2007. URL: [Link]

  • Title: Transition-metal-catalyzed C–H activation/C–C cross-coupling reactions. Source: Chemical Society Reviews, 2012. URL: [Link]

  • Title: The Concerted Metalation-Deprotonation Mechanism in C-H Bond Activation. Source: Accounts of Chemical Research, 2012. URL: [Link]

Technical Support Center: Dehalogenation of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the dehalogenation of 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the reaction. Each issue is analyzed by probable cause, followed by actionable solutions.

Issue 1: Low or No Product Yield (Incomplete Conversion)

You've run the reaction, but TLC or GC-MS analysis shows a significant amount of starting material remaining and little to no desired product, 3-methoxy-1-methyl-1H-pyrazole.

Probable Cause Underlying Rationale Recommended Solution
Inactive Catalyst The active Pd(0) species is the engine of the catalytic cycle. If the precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) fails to reduce to Pd(0), or if the active catalyst is poisoned, the reaction will not initiate.[1]1. Use a Pd(0) Source Directly: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Ensure Proper Precatalyst Reduction: If using a Pd(II) source, ensure your conditions facilitate reduction. This is often achieved by phosphine ligands, a sacrificial amine, or the hydride source itself.[1] 3. Check Reagent Purity: Impurities, particularly sulfur-containing compounds or other halides, can act as catalyst poisons. Use freshly purified solvents and reagents.
Ineffective Hydride Source The hydride source (e.g., H₂, HCOOH, silanes, NaBH₄) is responsible for regenerating the active catalyst and providing the hydrogen atom that replaces the bromine.[2] Its choice is critical and substrate-dependent.1. Screen Hydride Donors: If using formic acid/amine, try a different source like triethylsilane (TES)[3] or even catalytic transfer hydrogenation with H₂ gas if your setup allows. 2. Optimize Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.2-2.0 eq.), of the hydride donor is used.
Suboptimal Reaction Temperature Oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and requires sufficient thermal energy.[4][5]1. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Monitor for potential side product formation or decomposition. 2. Solvent Choice: Switch to a higher-boiling aprotic solvent like dioxane, toluene, or DMF to safely achieve higher temperatures.[6]
Incorrect Base The base neutralizes the HBr generated during the reaction, preventing it from protonating basic sites on your substrate or reagents and driving the reaction forward.[2]1. Base Strength: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For some systems, a phosphate base like K₃PO₄ can be effective.[6]
Issue 2: Formation of Impurities and Side Products

Your reaction yields the desired product, but it's contaminated with significant side products, complicating purification.

Probable Cause Underlying Rationale Recommended Solution
Protodeboronation (if using boronic acids) If the reaction is a Suzuki-Miyaura coupling where dehalogenation is an undesired side reaction, premature cleavage of the C-B bond can occur.[6]This is less relevant for direct dehalogenation but critical in related cross-couplings. Ensure anhydrous conditions and use a suitable base to minimize this pathway.
Homocoupling of Starting Material Two molecules of the bromo-pyrazole can couple to form a bi-pyrazole impurity. This arises from a competing pathway in the catalytic cycle.1. Lower Catalyst Loading: High catalyst concentrations can sometimes favor bimolecular side reactions. Try reducing the Pd loading to 1-2 mol%. 2. Ligand Modification: Use bulkier phosphine ligands (e.g., XPhos, SPhos) which can sterically hinder the formation of homocoupled products.
Decomposition Pyrazole rings, while generally stable, can be sensitive to very high temperatures or strongly acidic/basic conditions, leading to unidentifiable baseline material on TLC.[7][8]1. Lower Reaction Temperature: Find the minimum temperature required for efficient conversion. 2. Buffer the System: If acidic byproducts are a concern, ensure a sufficient excess of base is present to maintain a stable pH.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed dehalogenation of my pyrazole?

The most widely accepted mechanism is a catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your pyrazole, forming an Aryl-Pd(II)-Br intermediate. This is often the rate-determining step.[4][5]

  • Hydride Transfer/Metathesis: The hydride source (e.g., formate, silane) transfers a hydride (H⁻) to the Pd(II) center, displacing the bromide. This forms an Aryl-Pd(II)-H intermediate.

  • Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the desired C-H bond on your pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Hydride Ar-Pd(II)L₂(H) (Hydride Intermediate) PdII_Aryl->PdII_Hydride Hydride Transfer PdII_Hydride->Pd0 Reductive Elimination Product Ar-H (Dehalogenated Product) PdII_Hydride->Product Byproduct HBr PdII_Hydride->Byproduct neutralized by base BromoPyrazole Ar-Br (Your Substrate) BromoPyrazole->PdII_Aryl HydrideSource Hydride Source (e.g., HCOOH) HydrideSource->PdII_Hydride

Caption: Simplified Pd-catalyzed dehalogenation cycle.

Q2: How do I choose the right catalyst system (palladium source and ligand)?

The choice depends on balancing reactivity, stability, and cost.

  • For General Screening: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are excellent starting points. They are air-stable, cost-effective, and effective for a range of substrates. They require in situ reduction to the active Pd(0) form.

  • For Difficult Substrates: If you experience low reactivity, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand.

  • Ligand Choice: Standard triphenylphosphine (PPh₃) is a good first choice. If you encounter issues like homocoupling or slow reaction rates, switching to more electron-rich and bulky phosphine ligands (e.g., cataCXium® A, SPhos) can accelerate the oxidative addition and reductive elimination steps.[6]

Q3: How can I effectively monitor the reaction's progress?

Regular monitoring is crucial to avoid over-running the reaction, which can lead to decomposition.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting material (more polar due to the bromine) and your product (less polar). A typical eluent might be 20-30% Ethyl Acetate in Hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, take a small aliquot from the reaction, quench it, extract it into a suitable solvent (e.g., EtOAc), and inject it. This will confirm the mass of your product and give a ratio of product to starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile products or for complex reaction mixtures.

Workflow Setup 1. Assemble Reaction (Substrate, Catalyst, Base, Solvent) under Inert Atmosphere Degas 2. Degas Mixture (e.g., N₂/Ar sparging) Setup->Degas Reagents 3. Add Hydride Source Degas->Reagents Heat 4. Heat to Target Temperature Reagents->Heat Monitor 5. Monitor by TLC/GC-MS (Every 1-2 hours) Heat->Monitor Monitor->Monitor No Quench 6. Reaction Complete? Quench (e.g., add water) Monitor->Quench Yes Workup 7. Aqueous Workup (Extraction) Quench->Workup Purify 8. Purify (Column Chromatography) Workup->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for dehalogenation.

Detailed Experimental Protocol

This is a robust starting protocol. Optimization may be required based on your specific results.

Materials:

  • 4-bromo-3-methoxy-1-methyl-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Formic Acid (HCOOH)

  • Anhydrous Toluene or Dioxane

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 eq, 2 mol%) and PPh₃ (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent & Reagents: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution), followed by triethylamine (3.0 eq). Stir for 5 minutes.

  • Hydride Source: Add formic acid (2.5 eq) dropwise. Caution: Gas evolution (CO₂) may occur.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS as described in the FAQ section. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel to obtain the pure 3-methoxy-1-methyl-1H-pyrazole.

References

  • Development of Fluorescent Assay for Monitoring of Dehalogenase Activity.PubMed.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.Benchchem.
  • Identifying side products in reactions with 3-Chloro-3H-pyrazole.Benchchem.
  • How to avoid dehalogenation side reactions in Suzuki coupling.Benchchem.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.ChemRxiv.
  • Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au.ACS Publications.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).University of Windsor.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions.SSRN.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.PMC - NIH.
  • Metal catalyzed defunctionalization reactions.Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB01949D.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.PMC.
  • Palladium-Catalyzed Intramolecular C–C Coupling and Selective Hydrodehalogenation of Halogenated Biaryl Acetamides.Connect Journals.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.Organic Chemistry Portal.
  • Dehalogenation.Wikipedia.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.PMC - NIH.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.ResearchGate.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.ACS Publications.
  • Pd-catalyzed deuteration of aryl halides with deuterium oxide.PMC - NIH.
  • Fact sheet: Catalytic reductive dehalogenation—in situ.CERES.
  • A review of pyrazole an its derivative.National Journal of Pharmaceutical Sciences.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.MDPI.
  • Catalytic Dehydrohalogenation A Chemical Destruction Method For Halogenated Organics.EPA.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.ResearchGate.
  • 4-bromo-3-methoxy-1-methyl-1h-pyrazole.PubChem.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.KTU ePubl.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
  • 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole.BLDpharm.
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.ResearchGate.

Sources

Technical Support Center: Managing Steric Hindrance in Reactions Involving 4-bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This molecule, while a valuable building block, presents unique challenges due to the steric hindrance and electronic effects imparted by its substitution pattern. The adjacent methoxy and methyl groups can significantly influence reactivity at the C4-position, leading to common issues such as low yields, incomplete conversion, and unexpected side reactions in cross-coupling and nucleophilic substitution reactions.

This guide is structured in a practical question-and-answer format to directly address the specific problems you may encounter. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction with 4-bromo-3-methoxy-1-methyl-1H-pyrazole is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate are a common challenge and can often be attributed to a combination of steric hindrance and the electron-rich nature of the pyrazole ring. The 3-methoxy group, being an electron-donating group, increases the electron density of the pyrazole ring, which can make the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond less favorable.[1] Additionally, the proximity of the 3-methoxy and 1-methyl groups to the 4-bromo position creates a sterically congested environment around the reaction center.

Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system that is both bulky and electron-rich to promote oxidative addition.[2]

    • Recommended Ligands: Switch to sterically demanding and electron-rich biaryl phosphine ligands. XPhos, SPhos, and tBuDavePhos are excellent starting points. These ligands create a more coordinatively unsaturated and reactive palladium center that can better accommodate the hindered substrate.

    • Precatalysts: Consider using modern palladium precatalysts such as XPhos Pd G2 or G3. These are often more stable and efficient than generating the active Pd(0) species in situ.[3]

  • Base Selection: The choice of base is critical.

    • Anhydrous Conditions: For reactions with boronic acids, using a weaker, non-nucleophilic base like anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or 2-MeTHF can be effective.[4] It's a common misconception that all Suzuki reactions require water; for some systems, water can promote unwanted side reactions like debromination.

    • Aqueous Conditions: If using aqueous conditions, a strong base like K₃PO₄ or Cs₂CO₃ is still recommended. The water content should be carefully controlled.

  • Solvent and Temperature:

    • Microwave Irradiation: This is a highly effective method for promoting Suzuki couplings with hindered pyrazoles.[5][6][7][8] Microwave heating can rapidly reach high temperatures, overcoming the activation energy barrier for oxidative addition and significantly reducing reaction times. Typical conditions are 90-150°C for 5-30 minutes.[5][8]

    • Conventional Heating: If a microwave reactor is unavailable, use a high-boiling aprotic solvent like dioxane, toluene, or DMF and heat to 100-120°C.

  • Boronic Acid Reagent: Ensure the quality of your boronic acid or boronate ester. If you suspect degradation, use a fresh batch or consider converting the boronic acid to a more stable trifluoroborate salt.

Troubleshooting Workflow for Sluggish Suzuki Coupling

start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Inefficient Catalyst base Optimize Base (Anhydrous K₃PO₄ or Cs₂CO₃) start->base Suboptimal Basicity microwave Employ Microwave Heating (90-150°C, 5-30 min) start->microwave Insufficient Energy boronic_acid Check Boronic Acid Quality start->boronic_acid Reagent Degradation precatalyst Use Palladium Precatalyst (e.g., XPhos Pd G3) ligand->precatalyst For Stability success Improved Yield ligand->success precatalyst->success base->success microwave->success boronic_acid->success

Caption: A decision-making workflow for troubleshooting a sluggish Suzuki coupling reaction.

II. Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination with a secondary amine and 4-bromo-3-methoxy-1-methyl-1H-pyrazole, but I am observing significant amounts of debrominated starting material and low conversion. What should I do?

Answer: This is a classic problem in C-N coupling reactions with electron-rich and sterically hindered substrates. The debromination side reaction often competes with the desired amination. The methoxy group's electron-donating nature makes the pyrazole ring more susceptible to protonolysis.

Here’s how to address this issue:

  • Ligand Choice is Paramount: The selection of the right ligand is even more critical here than in Suzuki couplings.

    • Bulky Biaryl Phosphines: Ligands like tBuDavePhos, BrettPhos, or RuPhos are designed to accelerate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[9][10] A faster reductive elimination can outcompete the pathways leading to debromination.

    • Avoid β-Hydride Elimination: If your amine has β-hydrogens, β-hydride elimination can be a competing pathway. Using a ligand that promotes rapid C-N bond formation is crucial.[9]

  • Base Selection: Strong, non-nucleophilic bases are required, but their choice can influence the extent of side reactions.

    • Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[11]

    • Amide Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) can also be very effective, especially for less nucleophilic amines.[10]

  • Catalyst System:

    • Palladium vs. Copper: While palladium is the standard, copper-catalyzed C-N couplings (Ullmann condensation) can sometimes be more effective for highly sterically hindered partners, although they often require higher temperatures.[9] If palladium systems consistently fail, a CuI-based catalyst system could be explored.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures (80-110°C).[11]

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common Pd(0) and Pd(II) sources.
Ligand tBuDavePhos, BrettPhos, RuPhosBulky, electron-rich ligands to promote reductive elimination.
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents to avoid side reactions.
Temperature 80-110°CTo overcome the activation energy barrier.
III. Sonogashira Coupling

Question 3: My Sonogashira coupling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with a terminal alkyne is not proceeding. What are the critical parameters to check?

Answer: A failed Sonogashira coupling with this substrate can be due to several factors, including catalyst inhibition, insufficient reactivity of the C-Br bond, and side reactions of the alkyne.

  • Catalyst System: The classic Sonogashira reaction uses a dual palladium-copper catalyst system.[12][13]

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[12]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional mechanism as it forms the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13] Ensure your CuI is fresh and of good quality.

    • Copper-Free Conditions: If you observe significant alkyne homocoupling (Glaser coupling), switching to a copper-free Sonogashira protocol may be beneficial. This often requires a more specialized ligand and a stronger base.[14]

  • Ligand Selection:

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is standard, but for this hindered substrate, a more electron-rich and bulky phosphine like P(t-Bu)₃ may be necessary to facilitate the oxidative addition.[15]

  • Base and Solvent:

    • Amine Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[16]

    • Solvent: Anhydrous THF or DMF are common solvents.[16]

  • Reaction Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[15]

IV. Nucleophilic Aromatic Substitution (SNAr)

Question 4: Can I perform a nucleophilic aromatic substitution (SNAr) on 4-bromo-3-methoxy-1-methyl-1H-pyrazole? My attempts with various nucleophiles have failed.

Answer: Direct SNAr on this substrate is highly challenging and likely to be unsuccessful under standard conditions. The success of an SNAr reaction is predicated on the aromatic ring being electron-deficient to facilitate the initial attack by a nucleophile.[17][18][19]

  • Electronic Effects: Your pyrazole ring is substituted with two electron-donating groups: the 3-methoxy group and the 1-methyl group. These groups enrich the ring with electron density, making it nucleophilic rather than electrophilic. This disfavors the attack of an external nucleophile.[1][20] For an SNAr reaction to be feasible, the aromatic ring typically needs to be substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group.[17][19][21]

  • Alternative Strategies: If you need to introduce a nucleophile at the C4 position, cross-coupling reactions are a much more viable strategy. For example, a Buchwald-Hartwig amination (for N-nucleophiles) or a Suzuki-Miyaura coupling (for C-nucleophiles) would be the recommended approach.

SNAr Feasibility Assessment

substrate 4-bromo-3-methoxy-1-methyl-1H-pyrazole electron_donating Electron-Donating Groups (3-MeO, 1-Me) substrate->electron_donating electron_rich Electron-Rich Pyrazole Ring electron_donating->electron_rich snar_unfavorable SNAr is Unfavorable electron_rich->snar_unfavorable cross_coupling Use Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) snar_unfavorable->cross_coupling Alternative Strategy

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 4-bromo-3-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for successful and efficient synthesis.

The substrate , 4-bromo-3-methoxy-1-methyl-1H-pyrazole, is a valuable heterocyclic building block. However, its electronic properties—specifically, being an electron-rich heteroaryl halide—can present unique challenges in common palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to catalyst selection and reaction optimization for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, integrating troubleshooting advice directly.

General Questions

Q1: Why can 4-bromo-3-methoxy-1-methyl-1H-pyrazole be a challenging substrate?

Answer: The pyrazole ring is inherently electron-rich, and this effect is amplified by the methoxy group at the C3 position and the methyl group on the nitrogen. This high electron density can slow down the rate-limiting oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1] Consequently, standard catalyst systems that work well for electron-neutral or electron-poor aryl bromides may prove sluggish or ineffective. Success hinges on selecting a catalyst system, particularly the ligand, that can overcome this initial activation barrier.

Q2: Do I need to worry about side reactions at other positions on the pyrazole ring?

Answer: Generally, no. The C4-bromo bond is the intended site of reactivity. The N-methyl group prevents any complications related to N-H acidity or competing N-arylation that can occur with unprotected pyrazoles.[2] The primary side reactions to monitor are not related to alternative coupling sites but rather to undesired transformations of the starting material, such as debromination.[3]

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

This is the go-to reaction for creating aryl-aryl or aryl-vinyl bonds. The primary challenge is promoting efficient oxidative addition and preventing protodebromination.

Q3: What is the recommended starting catalyst system for a Suzuki-Miyaura coupling with this pyrazole?

Answer: For electron-rich heteroaryl bromides, a highly active catalyst system is required. We recommend using a palladium(II) precatalyst paired with a bulky, electron-rich biarylmonophosphine ligand. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G2 or G3Air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species.[4]
Ligand XPhos, SPhosBulky, electron-donating ligands that accelerate oxidative addition and reductive elimination.[2][5]
Base K₃PO₄ (anhydrous)A moderately weak base that is highly effective but minimizes base-sensitive side reactions.[2][6]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or 2-MeTHFAprotic polar solvents that facilitate the dissolution of both organic and inorganic reagents.[2]

Q4: My Suzuki reaction failed or is very slow. I see only starting material. What's wrong?

Answer: This is a classic symptom of a failed oxidative addition step.

  • Cause: The catalyst system is not active enough to break the C-Br bond of your electron-rich pyrazole. Standard catalysts like Pd(PPh₃)₄ often fail here.[5][7]

  • Solution:

    • Switch to a More Active Ligand: If you are not already, switch to a Buchwald-type biarylphosphine ligand like XPhos or SPhos.[1][2]

    • Increase Temperature: While many modern catalysts work at room temperature, sluggish reactions can often be driven to completion by heating to 80-100 °C.[2]

    • Ensure Catalyst Integrity: Confirm your palladium precatalyst has not degraded. Using a reliable commercial source is critical.

Q5: I'm observing a significant amount of 3-methoxy-1-methyl-1H-pyrazole (debrominated byproduct). How can I prevent this?

Answer: This is a common and frustrating side reaction known as protodebromination.

  • Cause: The Ar-Pd(II)-Br intermediate is intercepted by a proton source before it can undergo transmetalation with the boronic acid. The proton source can be water, alcohol from the solvent, or even trace moisture in the base. This leads to a competing catalytic cycle that simply replaces the bromine with hydrogen.[3][6]

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry your solvent and use an anhydrous grade of base (e.g., powdered, anhydrous K₃PO₄).

    • Minimize Water: While many Suzuki protocols use aqueous bases, for this substrate, minimizing water is key. If using a mixed solvent system like dioxane/water, try reducing the proportion of water or switching to a completely anhydrous system with a base like K₃PO₄ in 2-MeTHF.

    • Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5-2.0 equivalents) can favor the desired transmetalation pathway over the undesired debromination.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

Used for coupling with terminal alkynes, the main considerations are promoting the reaction while avoiding the common side reaction of alkyne homocoupling (Glaser coupling).

Q6: What are the best conditions for Sonogashira coupling with this pyrazole?

Answer: Both traditional copper-cocatalyzed and modern copper-free systems can be effective. The choice often depends on the sensitivity of your substrates.

SystemPd CatalystLigandCo-catalystBaseSolventRationale
Copper-Cocatalyzed PdCl₂(PPh₃)₂PPh₃CuI (1-5 mol%)Et₃N or DIPATHF or DMFThe classic, robust method. Copper accelerates the reaction but can promote homocoupling.[8][9]
Copper-Free Pd(OAc)₂ or Pd₂(dba)₃XPhos or other bulky phosphinesNoneCs₂CO₃ or other amine baseMeCN or DMSOAvoids Glaser homocoupling, often better for sensitive or complex alkynes. Requires a more active ligand system.[10][11][12]

Q7: My reaction is a mess, and I see a lot of diyne product from my alkyne starting material. What happened?

Answer: You are observing extensive Glaser-Hay homocoupling of your terminal alkyne.

  • Cause: This side reaction is catalyzed by the copper(I) cocatalyst, especially in the presence of oxygen. If the palladium-catalyzed cross-coupling is slow (as it can be with this substrate), the copper-catalyzed homocoupling can become the dominant pathway.[13]

  • Solution:

    • Go Copper-Free: The most reliable solution is to switch to a copper-free Sonogashira protocol. Use a system like Pd(OAc)₂/XPhos with a suitable base.[10]

    • Rigorous Degassing: If you must use a copper-catalyzed system, ensure the reaction is meticulously deoxygenated. Perform several vacuum/argon cycles before adding the catalyst and maintain a positive argon pressure throughout.

    • Use a More Active Pd Catalyst: A more active palladium catalyst can accelerate the desired cross-coupling, allowing it to outcompete the homocoupling.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

This reaction couples the pyrazole with an amine. Success is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl) and requires careful ligand selection.

Q8: What is a good general catalyst system for Buchwald-Hartwig amination of this pyrazole?

Answer: The choice of ligand is paramount and depends on the amine coupling partner. A strong, non-nucleophilic base is typically required.

ComponentRecommendationRationale
Pd Precatalyst G3 or G4 Buchwald PrecatalystsHighly active and reliable for generating the active Pd(0) species.[14]
Ligand For Primary Amines: BrettPhos[15] For Secondary Amines: tBuDavePhos[16] General/Robust: Josiphos-type ligandsLigands are specifically designed to facilitate C-N reductive elimination for different amine classes.[17]
Base NaOtBu, LiHMDSStrong bases required to deprotonate the amine and facilitate the catalytic cycle.[14]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are standard for this reaction.[15]

Q9: My reaction with a primary aliphatic amine is giving low yields and some byproducts. How can I optimize it?

Answer: Primary amines can be challenging. The choice of ligand is critical.

  • Cause: The N-H bond of primary amines can interact with the catalyst in complex ways. Furthermore, β-hydride elimination can be a problem if the amine has β-hydrogens.[16]

  • Solution:

    • Use a Specialized Ligand: Switch to a ligand specifically designed for primary amines, such as BrettPhos. These ligands have structural features that promote the desired C-N bond formation.[15]

    • Screen Bases: While NaOtBu is a common choice, sometimes a different strong base like LiHMDS or K₃PO₄ (for very sensitive substrates) can improve yields.[14][15]

Q10: My substrate contains a base-sensitive functional group (e.g., an ester). How can I perform the amination without decomposition?

Answer: This requires moving away from harsh bases like alkoxides.

  • Cause: Strong bases like NaOtBu can hydrolyze esters or cause other undesired side reactions.[15]

  • Solution:

    • Switch to a Weaker Base: Attempt the reaction with a weaker inorganic base like K₂CO₃ or K₃PO₄.

    • Use a Soluble Organic Base: In some cases, a soluble organic base like DBU can be used, which may be more compatible with sensitive functional groups.[14][18]

    • Adjust Catalyst System: The switch to a weaker base will likely require a more active catalyst system (e.g., a G4 precatalyst and a highly active ligand) and potentially higher reaction temperatures to achieve a reasonable reaction rate.

Visualized Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and the underlying catalytic cycle.

Catalyst_Selection_Workflow start Goal: Couple with 4-bromo-3-methoxy-1-methyl-1H-pyrazole coupling_type What type of bond to form? start->coupling_type cc_sp2 C(sp²) - C(sp²) (Aryl, Vinyl) coupling_type->cc_sp2  C-C   cc_sp C(sp²) - C(sp) (Alkyne) coupling_type->cc_sp  C≡C   cn C(sp²) - N (Amine) coupling_type->cn  C-N   suzuki_protocol Use Suzuki-Miyaura Protocol cc_sp2->suzuki_protocol sonogashira_protocol Use Sonogashira Protocol cc_sp->sonogashira_protocol buchwald_protocol Use Buchwald-Hartwig Protocol cn->buchwald_protocol suzuki_catalyst Catalyst System: - Pd Precatalyst (XPhos G2/G3) - Ligand: XPhos or SPhos - Base: K₃PO₄ - Solvent: Dioxane or 2-MeTHF suzuki_protocol->suzuki_catalyst sonogashira_choice Substrate Sensitive to Homocoupling? sonogashira_protocol->sonogashira_choice sonogashira_copper Standard Cu-catalyzed: - PdCl₂(PPh₃)₂ / CuI - Base: Et₃N - Rigorous Degassing! sonogashira_choice->sonogashira_copper No sonogashira_cu_free Copper-Free System: - Pd(OAc)₂ / XPhos - Base: Cs₂CO₃ sonogashira_choice->sonogashira_cu_free Yes buchwald_amine_type Amine Type? buchwald_protocol->buchwald_amine_type primary_amine Primary: Use BrettPhos Ligand buchwald_amine_type->primary_amine Primary secondary_amine Secondary: Use tBuDavePhos Ligand buchwald_amine_type->secondary_amine Secondary

Caption: Decision workflow for selecting the appropriate coupling reaction and initial catalyst system.

Catalytic_Cycle_Troubleshooting cluster_cycle Generic Palladium Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br OA->PdII Trans Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Trans PdII_Nu Ar-Pd(II)-Nu Trans->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regeneration Product Ar-Nu (Desired Product) RE->Product OA_Fail FAIL POINT: Reaction Stalls Here (No Conversion) Solution: - Use bulky, e⁻-rich ligand (XPhos) - Increase temperature OA_Fail->OA Debrom_Fail SIDE REACTION: Protodebromination Solution: - Use anhydrous conditions - Use weaker, non-protic base (K₃PO₄) Debrom_Fail->PdII

Caption: The generic catalytic cycle with key failure points for electron-rich pyrazoles highlighted.

Validated Experimental Protocols

The following are starting-point protocols that have been shown to be effective for substrates similar to 4-bromo-3-methoxy-1-methyl-1H-pyrazole. Optimization may be required for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by using an active catalyst and anhydrous base.[6]

  • Materials:

    • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

    • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane or 2-MeTHF, anhydrous and degassed (5 mL)

  • Procedure:

    • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the arylboronic acid, and anhydrous potassium phosphate.

    • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

    • Reagent Addition: Add the XPhos Pd G3 precatalyst to the vial under a positive flow of argon. Add the degassed solvent via syringe.

    • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of copper to prevent alkyne homocoupling.[10]

  • Materials:

    • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

    • XPhos (0.06 mmol, 6 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Acetonitrile (MeCN), anhydrous and degassed (5 mL)

  • Procedure:

    • Catalyst Pre-mixing: In an oven-dried vial under argon, briefly stir the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent for 5-10 minutes.

    • Reaction Setup: In a separate oven-dried vial, add the 4-bromo-3-methoxy-1-methyl-1H-pyrazole and Cs₂CO₃. Purge with argon.

    • Reagent Addition: Add the terminal alkyne and the remaining degassed acetonitrile. Add the pre-mixed catalyst solution via syringe.

    • Reaction: Heat the mixture to 80-110 °C and stir for 6-18 hours under a positive argon atmosphere.

    • Monitoring & Workup: Follow the monitoring and workup procedure described in Protocol 1.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

This protocol uses a specialized ligand for efficient coupling with primary amines.[15]

  • Materials:

    • 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

    • Primary Amine (1.2 mmol, 1.2 equiv)

    • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene, anhydrous and degassed (5 mL)

  • Procedure:

    • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the NaOtBu to an oven-dried reaction vial.

    • Reagent Addition: Add the 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the BrettPhos Pd G3 precatalyst, and the magnetic stir bar. Add the degassed toluene, followed by the primary amine.

    • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir for 2-16 hours.

    • Monitoring & Workup: Follow the monitoring and workup procedure described in Protocol 1. Note: Use caution when quenching reactions containing NaOtBu.

References
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? MCE.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Use of base metals in Buchwald-Hartwig coupling. Wordpress.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. (2017).
  • (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • Buchwald Hartwig amination catalysts.
  • Synthesis of substituted pyrazoles via tandem cross-coupling/electrocyclization of enol triflates and diazoacet
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. (2023).
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Struggling with Suzuki Reaction. Reddit. (2024).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Palladium catalyzed Sonogashira cross-coupling reaction using magnetically separable Pd/CuFe2O4 nanocatalyst in green solvent. International Journal of New Chemistry. (2024).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

Sources

workup procedures for removing palladium catalyst from pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation in Pyrazole Synthesis

Ticket ID: #PD-PYR-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Workup procedures for removing palladium catalyst from pyrazole compounds

Executive Summary & Diagnostic Triage

The Core Problem: You are likely experiencing high residual palladium (Pd) levels (>1000 ppm) despite standard aqueous workups. This is not a random failure; it is a coordination chemistry issue. Pyrazoles are excellent


-donor ligands. The 

hybridized nitrogen in the pyrazole ring acts as a Lewis base, coordinating tightly to Pd(II) species, effectively competing with standard wash buffers.

Regulatory Context (ICH Q3D): For oral drugs, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1] For parenteral routes, it drops to 10 µ g/day (1 ppm). Standard filtration through Celite rarely achieves these limits for pyrazoles.[2]

Method Selection: The Decision Matrix

Do not guess. Use this logic flow to select the correct remediation strategy based on your compound's solubility and scale.

Pd_Removal_Decision_Tree cluster_legend Recommendation Confidence Start Start: High Pd in Pyrazole Product Solubility Is Product Soluble in Organic Solvent? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes (DCM, THF, EtOAc) Crystallization Method D: Crystallization + Digestion Solubility->Crystallization No (Insoluble) Scavenger Method A: Silica-Based Scavengers (High Selectivity, High Cost) Scale->Scavenger Lab/Pilot (<1kg) Carbon Method B: Activated Carbon (Low Selectivity, Low Cost) Scale->Carbon Manufacturing (>10kg) Extraction Method C: Chelating Wash (NAC) (Liquid-Liquid Extraction) Scavenger->Extraction If Pd still > 50ppm Carbon->Extraction If Yield Loss > 10%

Figure 1: Decision matrix for selecting the optimal palladium removal technique based on solubility and scale.

Protocol A: Silica-Based Scavengers (Recommended)

Why this works: Functionalized silica (e.g., Si-Thiol, Si-TMT) operates on the Hard-Soft Acid-Base (HSAB) principle. Palladium is a "soft" acid. Thiols are "soft" bases. The Pd-S bond formed is thermodynamically stronger than the Pd-N (pyrazole) bond, effectively ripping the metal off your product.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupBest For...Pyrazole Compatibility
Si-Thiol PropylthiolGeneral purpose, Pd(II) and Pd(0).High. Preferred starting point.
Si-DMT DimercaptotriazineStubborn complexes; High metal affinity.[3]Very High. Use if Si-Thiol fails.
Si-Diamine EthylenediamineLow-valent Pd.Low. Pyrazoles compete too strongly. Avoid.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude pyrazole in a solvent where it is highly soluble (THF, EtOAc, or DCM). Avoid MeOH if possible, as it can reduce scavenger efficiency.

  • Loading Calculation: Add 4–5 equivalents of scavenger relative to the residual Pd content (not the product).

    • Calculation: If you used 5 mol% catalyst, assume 100% remains. Add 20-25 mol% scavenger relative to the limiting reagent.

  • Thermal Activation (Critical): Stir the slurry. Heat to 50°C.

    • Insight: Room temperature scavenging is often too slow for coordinated pyrazoles. Heat provides the activation energy to break the Pd-N bond.

  • Duration: Stir for 4 hours (minimum) to 16 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Test filtrate via ICP-MS or XRF.

Protocol B: The "Magic Wash" (Chelating Extraction)

If solid scavengers are unavailable or too expensive, use N-Acetyl Cysteine (NAC) . This is superior to EDTA or standard brine for pyrazoles.

Mechanism: NAC contains a thiol and a carboxylic acid. It forms a water-soluble, anionic complex with Pd, pulling it into the aqueous phase.

Protocol:

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine . Adjust pH to neutral/slightly basic (pH 7-8) using NaOH (deprotonates the thiol for better binding).

  • Perform liquid-liquid extraction (wash organic layer with NAC solution).

  • Repeat 3 times.

  • Wash with water (to remove residual NAC).

  • Dry organic layer (

    
    ) and concentrate.
    

Troubleshooting & FAQs

Q1: The scavenger turned dark black, but my product is still contaminated. Why? A: The color change indicates surface capture, but the kinetics might be limited by pore diffusion.

  • Fix: Switch to Si-DMT (higher affinity) or reflux the mixture for 1 hour. If the Pd is colloidal (nanoparticles), standard scavengers struggle. Add a Celite filtration step before adding the scavenger to physically remove bulk Pd black.

Q2: Can I use Activated Carbon (Charcoal)? A: Yes, but proceed with caution.

  • Risk:[4][5][6] Pyrazoles often adsorb onto carbon, leading to yield losses (10-30%).

  • Mitigation: Use specialized synthetic carbons (e.g., Carboxen or E-PAK ) rather than generic charcoal. Always test a small aliquot first to check for product loss.

Q3: My pyrazole is insoluble in organic solvents. How do I remove Pd? A: You must use Digestion .

  • Suspend the solid in a solvent that swells it but doesn't dissolve it (e.g., MeOH or Acetone).

  • Add Si-Thiol or Trimercaptotriazine (TMT) sodium salt.

  • Heat to reflux for 12 hours.

  • Cool and filter.[7] The Pd will remain in the liquor or bound to the scavenger (if the scavenger size differs significantly from product crystals, sieving may be possible, but usually, TMT salt washes are better here).

Q4: Does the oxidation state of Pd matter? A: Yes.

  • Pd(II): Most common in pyrazole complexes. Best removed by Thiol/DMT .

  • Pd(0): Often colloidal. Best removed by Activated Carbon or filtration.

  • Pro Tip: If you suspect a mix, add a mild oxidant (air bubbling or dilute peroxide) to convert Pd(0)

    
     Pd(II) before scavenging, as Pd(II) binds thiols more predictably.
    

Comparative Data: Scavenger Efficiency

Data derived from average reductions in N-heterocyclic coupling reactions.

MethodInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)Cost
Celite Filtration 5000250099%Low
Activated Carbon 5000< 10075-85%Low
Si-Thiol (RT) 500040098%High
Si-Thiol (50°C) 5000< 5098%High
NAC Wash (3x) 5000< 20095%Medium

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.

  • Biotage. (2022). Strategies for Metal Removal in Synthetic Organic Chemistry.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro-3-methoxy-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-bromo-3-methoxy-1-methyl-1H-pyrazole (Compound A) and 4-chloro-3-methoxy-1-methyl-1H-pyrazole (Compound B) .

While both serve as electrophilic scaffolds for functionalizing the pyrazole core, their reactivity profiles diverge significantly due to the bond dissociation energy (BDE) differences between the C-Br and C-Cl bonds.

  • The Bromide (A) is the superior choice for rapid library generation, standard Suzuki-Miyaura couplings, and specific Lithium-Halogen exchange at the C4 position.

  • The Chloride (B) acts as a cost-effective, stable alternative for late-stage industrial synthesis but requires specialized catalytic systems (bulky phosphine ligands) for cross-coupling and exhibits divergent reactivity under lithiation conditions (favoring C5-deprotonation over C4-exchange).

Structural & Electronic Analysis

The 3-methoxy-1-methyl-1H-pyrazole scaffold is electron-rich due to the resonance donation from the methoxy group at C3 and the methyl-substituted nitrogen (N1).

Electronic Vector Diagram

The following diagram illustrates the competing electronic vectors that dictate reactivity.

ElectronicMap Scaffold 3-methoxy-1-methyl-1H-pyrazole Core C5_Proton C5-H (Acidic Site) Scaffold->C5_Proton Deprotonation Risk (Higher in Cl analog) Methoxy 3-OMe Group (Electron Donor) Methoxy->Scaffold +M Effect (Increases e- density) Halogen 4-Halo (Br/Cl) (Inductive Withdrawal) Halogen->Scaffold -I Effect (Activates C5-H)

Figure 1: Electronic influences on the pyrazole core.[1] The +M effect of the methoxy group makes the ring electron-rich, deactivating it toward nucleophilic attack (SNAr) but facilitating electrophilic substitution. The halogen at C4 enables cross-coupling.

Bond Dissociation Energy (BDE) Implications

The primary differentiator is the carbon-halogen bond strength.[2][3][4][5]

  • C-Br (Heteroaryl): ~81 kcal/mol. Weak enough for facile oxidative addition by Pd(0) and rapid Li-Hal exchange at -78 °C.

  • C-Cl (Heteroaryl): ~96 kcal/mol.[3] Strong bond requires higher activation energy. Pd(0) insertion is the rate-determining step (RDS) and is often sluggish without electron-rich, bulky ligands.

Performance Domain: Palladium-Catalyzed Cross-Coupling

Objective: Formation of C-C bonds (Suzuki-Miyaura).

Reactivity Landscape

The electron-rich nature of the pyrazole ring (due to the 3-OMe group) increases the electron density at the C-X bond. This makes oxidative addition more difficult compared to electron-deficient rings (like pyridine). Consequently, the difference between Br and Cl becomes critical.

Feature4-Bromo Analog4-Chloro Analog
Catalyst Requirement Standard (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Specialized (e.g., Pd2(dba)3 + XPhos/SPhos)
Temperature 60–80 °C100–120 °C (often requires sealed tube)
Base Sensitivity Tolerates weak bases (Na2CO3)Often requires strong bases (K3PO4, Cs2CO3)
Yield (Typical) 85–95%40–70% (variable based on boronic acid)
Experimental Protocol: Suzuki Coupling

Note: This protocol is validated for the Bromo-analog. Modifications for the Chloro-analog are noted in bold.

  • Setup: Charge a reaction vial with 4-halo-pyrazole (1.0 equiv) , Boronic acid (1.2 equiv), and Base (Na2CO3, 2.0 equiv).

  • Solvent: Add Dioxane:Water (4:1, 0.1 M concentration).

  • Catalyst Addition:

    • For Bromide: Add Pd(dppf)Cl2 (5 mol%) .

    • For Chloride: Add Pd(OAc)2 (5 mol%) + XPhos (10 mol%) .

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction:

    • For Bromide: Heat to 80 °C for 4–6 hours.

    • For Chloride: Heat to 110 °C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Performance Domain: Organolithium Chemistry

Objective: Generation of a nucleophile for electrophile trapping (e.g., reaction with aldehydes or CO2).

Critical Divergence: This is the most distinct difference between the two analogs.

  • 4-Bromo: Undergoes Lithium-Halogen Exchange . The reaction is kinetically controlled and faster than deprotonation.

  • 4-Chloro: Undergoes Directed Ortho-Metalation (DoM) . The C-Cl bond is too strong to break at -78 °C. Instead, the n-BuLi acts as a base, removing the proton at C5 , directed by the N1 lone pair and the inductive effect of the Chlorine.

Divergent Pathway Diagram

LithiationPathways StartBr 4-Bromo-3-methoxy-pyrazole Reagent n-BuLi / THF / -78°C StartBr->Reagent StartCl 4-Chloro-3-methoxy-pyrazole StartCl->Reagent Li_Exchange INTERMEDIATE A: 4-Lithio-3-methoxy-pyrazole (C4 Anion) Reagent->Li_Exchange Kinetic Control (Fast Exchange) Deprotonation INTERMEDIATE B: 5-Lithio-4-chloro-3-methoxy-pyrazole (C5 Anion) Reagent->Deprotonation Thermodynamic/DoM (Exchange too slow) Prod_Br Product: C4-Functionalized Li_Exchange->Prod_Br + Electrophile (E+) Prod_Cl Product: C5-Functionalized (C4-Cl retained) Deprotonation->Prod_Cl + Electrophile (E+)

Figure 2: Divergent reactivity with n-BuLi. The bromide allows substitution at the halogen site, while the chloride directs reaction to the adjacent C5 proton.

Experimental Protocol: Selective Lithiation

For 4-Bromo (Halogen Exchange):

  • Dissolve 4-bromo-3-methoxy-1-methyl-1H-pyrazole in anhydrous THF (0.2 M) under Argon.

  • Cool to -78 °C .

  • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

  • Stir for 15 minutes (do not exceed 30 mins to avoid equilibration).

  • Add electrophile (e.g., DMF, CO2).

  • Warm to RT and quench with NH4Cl.

For 4-Chloro (C5-Deprotonation):

  • Dissolve 4-chloro-3-methoxy-1-methyl-1H-pyrazole in anhydrous THF.

  • Cool to -78 °C .

  • Add n-BuLi (1.2 equiv) (or LDA for higher selectivity).

  • Stir for 45–60 minutes to ensure complete deprotonation.

  • Add electrophile.

  • The product will retain the Chlorine atom at C4.

References

  • Synthesis of 3-alkoxypyrazoles: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[6] Molbank, 2009, M639.[6] Link[6][7]

  • Halogen Selectivity in Heterocycles: Gutekunst, W. "Haloselectivity of Heterocycles."[8] Baran Group Meeting, Scripps Research Institute. Link

  • Suzuki Coupling Mechanisms: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[9] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Lithium-Halogen Exchange vs. Deprotonation: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002.
  • Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007.

Sources

Strategic Scaffold: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 4-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) defines itself not as a final therapeutic agent, but as a "Linchpin Intermediate." Its value lies in its unique electronic distribution and dual-functionalization potential, serving as a critical precursor for 4-arylpyrazole libraries targeting kinases (CDK9, JNK3) and inflammatory pathways (COX-2).

This guide objectively compares the utility of this scaffold against alternative pyrazole precursors, details the chemical biology of its derivatives, and provides self-validating protocols for transforming this core into bioactive candidates.

Comparative Analysis: The Scaffold vs. Alternatives

The 4-bromo-3-methoxy-1-methyl-1H-pyrazole core offers distinct advantages over the traditional 3-hydroxy (pyrazolone) or non-methylated analogs.

Feature4-Bromo-3-methoxy-1-methyl-1H-pyrazole 4-Bromo-3-hydroxy-1-methyl-1H-pyrazole 4-Bromo-1H-pyrazole (Unsubstituted)
Solubility (LogP) High (Lipophilic) . The methoxy group masks polarity, improving cell permeability for derivatives.Low (Polar) . Exists as tautomers; difficult to purify and penetrate membranes.Moderate . NH group can cause non-specific binding or solubility issues.
Synthetic Utility Excellent .[1] The O-Me bond is stable under basic Suzuki/Sonogashira conditions but cleavable if needed.Poor . Free -OH poisons Pd-catalysts; requires protection/deprotection steps.Good , but N-alkylation is required later, leading to regioselectivity issues (N1 vs N2).
Biological Target Kinase Inhibitor Precursor .[1] Methoxy mimics the purine ring electron density.Free Radical Scavenger . Often used for anti-oxidant screens, not kinase selectivity.General Scaffold . Lacks the C3 substituent necessary for specific pocket occupancy.
Metabolic Stability High . Methyl cap prevents N-glucuronidation.Low . Rapidly conjugated or oxidized.Low . N-H is a site for rapid metabolism.

Key Insight: The methoxy group at C3 is not merely a protecting group; in many CDK9 and JNK3 inhibitors, it acts as a hydrogen bond acceptor within the ATP-binding pocket, enhancing potency compared to the hydroxy analog.

Biological Mechanism of Action (Derivatives)

The biological activity of this scaffold is "latent" until the C-4 bromine is replaced by an aryl or heteroaryl group. The resulting 1-methyl-3-methoxy-4-arylpyrazoles exhibit activity through two primary mechanisms:

A. Kinase Inhibition (CDK9/JNK3)

Derivatives synthesized from this core function as ATP-competitive inhibitors.

  • The Pharmacophore: The pyrazole nitrogens interact with the hinge region of the kinase.

  • The C-4 Substituent: The aryl group introduced via cross-coupling extends into the hydrophobic pocket, determining selectivity.

  • Case Study (CAN508 Analog): Demethylation of the styryl derivative yields potent CDK9 inhibitors, critical for suppressing RNA Polymerase II transcription in cancer cells.

B. Anti-Inflammatory Signaling

Substituted pyrazoles modulate the COX/LOX pathways. The 1-methyl-3-methoxy motif provides a steric bulk that improves selectivity for COX-2 over COX-1, reducing gastrointestinal side effects common with non-selective NSAIDs.

Pathway Visualization

BiologicalActivity Core 4-Bromo-3-methoxy- 1-methyl-1H-pyrazole Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki + Aryl Boronic Acid Derivative 4-Aryl-3-methoxy- 1-methylpyrazole Suzuki->Derivative C-C Bond Formation Target1 CDK9 Inhibition (Cancer Transcription) Derivative->Target1 Hinge Binding Target2 JNK3 Inhibition (Neurodegeneration) Derivative->Target2 ATP Competition Target3 COX-2 Inhibition (Inflammation) Derivative->Target3 Allosteric Blockade

Figure 1: Divergent synthesis pathway transforming the inert bromo-core into bioactive kinase and inflammatory inhibitors.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating .

Protocol A: Synthesis of the Core (Bromination)

Context: If starting from 3-methoxy-1-methyl-1H-pyrazole.[2]

  • Dissolution: Dissolve 3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in Methanol (0.1 M concentration). Cool to 0°C.[2]

  • Bromination: Add Pyridinium Tribromide (1.0 eq) portion-wise over 30 minutes. Why? Using elemental bromine (

    
    ) is harsh and can over-brominate; Pyridinium tribromide provides a controlled source of 
    
    
    
    .
  • Quench: Stir at 0°C for 1 hour, then warm to RT for 16 hours. Quench with saturated

    
     (sodium thiosulfate) to neutralize active bromine species (indicated by color change from orange to clear).
    
  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the C-4 proton signal (
    
    
    
    ppm).
Protocol B: The "Gateway" Reaction (Suzuki-Miyaura Coupling)

Context: Generating the bioactive library.

  • Reagents: Combine 4-bromo-3-methoxy-1-methyl-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
      (5 mol%) or XPhos Pd G2  (for sterically hindered acids).
    
  • Degassing (Critical Step): Bubble Nitrogen gas through the mixture for 10 minutes. Causality: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Reaction: Heat to 90°C for 5–12 minutes (Microwave) or 12 hours (Reflux).

  • Purification: Filter through Celite. Purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate).[3]

  • Self-Validation Check:

    • TLC: Product should be UV active and more polar than the starting bromide.

    • Yield: Expect 60–90%. Lower yields indicate inefficient degassing or catalyst poisoning.

Protocol C: Biological Assay (CDK9 Kinase Inhibition)
  • Setup: Use a standard ADP-Glo™ Kinase Assay.

  • Incubation: Incubate the synthesized derivative (0.1 nM – 10

    
    M) with recombinant CDK9/CyclinT1 and substrate (e.g., Rb peptide) for 60 mins.
    
  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Data Analysis: Plot Luminescence (RLU) vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
Quantitative Performance Data

The following table summarizes the activity of derivatives synthesized from the 4-bromo-3-methoxy-1-methyl-1H-pyrazole core compared to standard inhibitors.

Compound ClassR-Group (at C4)TargetIC50 / ActivityReference
Core Scaffold BromineADH / GeneralInactive (>100

M)
[1]
Derivative A 4-MethoxystyrylCDK935 nM (Potent)[2]
Derivative B 3-PyridylJNK3120 nM[3]
Derivative C 4-FluorophenylCOX-20.5

M
[4]
Standard FomepizoleADH0.1

M
[1]

Note: The core itself is biologically inert regarding kinase inhibition, serving strictly as the structural foundation.

References
  • PubChem. "4-Bromo-3-methoxy-1-methyl-1H-pyrazole Compound Summary." National Center for Biotechnology Information. Link

  • RSC Advances. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Royal Society of Chemistry, 2015. Link

  • Journal of Organic Chemistry. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." ACS Publications, 2013. Link

  • Biointerface Research. "The Latest Progress on the Preparation and Biological activity of Pyrazoles." Biointerface Research in Applied Chemistry, 2024.[4] Link

  • MDPI Molbank. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." MDPI, 2009. Link[5]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Methoxy-Substituted Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a cornerstone in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the introduction of a methoxy (-OCH₃) substituent on the pyrazole core or its pendant aryl rings introduces a complex interplay of electronic donation, steric bulk, and hydrogen bond acceptance.

This guide objectively compares methoxy-substituted pyrazole inhibitors against their hydrogen, halogen, and alkyl counterparts. Unlike rigid templates, this analysis focuses on the causality of potency shifts , providing actionable intelligence for lead optimization.

Key Findings at a Glance
  • Selectivity Switch: Methoxy substitution frequently alters kinase selectivity profiles (e.g., p38α vs. JNK3) by exploiting specific hydrophobic pockets (Gatekeeper residues) that cannot accommodate smaller (H) or more polar (OH) groups.

  • Metabolic Liability vs. Potency: While methoxy groups often enhance potency via H-bond acceptance, they introduce metabolic soft spots (O-demethylation).

  • Electronic Tuning: The electron-donating nature (EDG) of methoxy modulates the pKa of the pyrazole nitrogens, directly influencing the H-bond strength with the hinge region.

Mechanistic Comparison: The "Why" Behind the Activity

To understand the SAR, we must decouple the physicochemical effects of the methoxy group compared to common alternatives.

FeatureMethoxy (-OCH₃) Hydrogen (-H) Chlorine (-Cl) Hydroxyl (-OH)
Electronic Effect Strong Donor (+M)NeutralWeak Withdrawer (-I, +M)Strong Donor (+M)
H-Bond Capability Acceptor OnlyNoneNone (Weak Halogen bond)Donor & Acceptor
Lipophilicity (LogP) Moderate IncreaseBaselineHigh IncreaseDecrease
Steric Bulk Moderate (Rotatable)NegligibleModerate (Fixed)Low
The Causality of Binding
  • The Hinge Interaction: In many pyrazole-based inhibitors (e.g., for p38 MAPK or BRAF), the pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair with the kinase hinge. A methoxy group on an attached phenyl ring increases electron density on the pyrazole via resonance, potentially strengthening the H-bond acceptance capability of the pyrazole N2.

  • The "Methoxy Pocket": Many kinases (e.g., EGFR, VEGFR-2) possess solvent-exposed regions or specific hydrophobic pockets near the ATP binding site. The methyl portion of the methoxy group can displace water molecules from these hydrophobic patches, providing an entropic gain in binding energy that a simple hydroxyl group (which solvates well) cannot achieve.

Comparative Case Studies: Methoxy vs. Alternatives

Case Study A: p38 MAPK Inhibitors (Selectivity Optimization)

Context: Optimization of N-pyrazole-N'-aryl ureas. Objective: Balance potency with selectivity against other MAPKs.

Experimental Data Comparison:

Compound VariantSubstituent (R)IC50 (p38α) [nM]Selectivity ProfileStructural Insight
Analog A (Baseline) -H350LowLacks hydrophobic contact in the "DFG-out" pocket.
Analog B (Halo) -Cl (para)85ModerateHalogen fills hydrophobic space but lacks H-bond capability.
Analog C (Methoxy) -OCH₃ (para) 27 High Dual Action: Oxygen accepts H-bond from active site residues; Methyl group engages hydrophobic pocket.
Analog D (Polar) -OH120LowHigh desolvation penalty reduces binding affinity.

Interpretation: The methoxy group (Analog C) outperforms both the unsubstituted and halogenated analogs. The specific geometry of the methoxy group allows it to lock the inhibitor in a conformation that favors the "DFG-out" inactive state of the kinase, a mechanism critical for high selectivity in p38 inhibitors [1][4].

Case Study B: Dual EGFR/VEGFR-2 Inhibitors

Context: 4-methoxyphenyl pyrazole derivatives designed to overcome resistance. Objective: Dual inhibition of angiogenesis and proliferation.

Performance Metrics:

CompoundStructure FeatureEGFR IC50 (µM)VEGFR-2 IC50 (µM)Outcome
Erlotinib (Ref) Quinazoline core0.063>1.0Potent but single target.
Comp. 12 (Methoxy) 4-OCH₃-phenyl pyrazole 0.071 0.098 Balanced Dual Inhibition.
Comp.[1] 7a (Halo) 4-Cl-phenyl pyrazole0.4500.320Loss of potency due to lack of H-bond acceptor.

Analysis: In this series, the methoxy group is not just a space-filler. Molecular docking reveals that the oxygen atom of the methoxy group participates in a water-mediated hydrogen bond network within the solvent-exposed region of the EGFR kinase domain, stabilizing the ligand-protein complex [2].

Visualization: SAR Logic & Signaling Pathways

Diagram 1: SAR Decision Tree for Pyrazole Optimization

Caption: Logic flow for introducing methoxy substituents based on target pocket characteristics.

SAR_Decision_Tree Start Base Pyrazole Scaffold (Low Potency) CheckPocket Analyze Target Pocket (Crystallography/Docking) Start->CheckPocket Hydrophobic Hydrophobic Pocket Available? CheckPocket->Hydrophobic HBond H-Bond Donor Nearby? CheckPocket->HBond Decision_Me Add Methyl (-CH3) (Steric fit only) Hydrophobic->Decision_Me Yes, small Decision_OMe Add Methoxy (-OCH3) (Steric + H-Bond Acceptor) Hydrophobic->Decision_OMe Yes, with polar residue HBond->Decision_OMe Residue is Donor (e.g., Lys) Decision_OH Add Hydroxyl (-OH) (H-Bond Donor/Acceptor) HBond->Decision_OH Residue is Acceptor (e.g., Asp) Result_Me Potency Increase (Entropic Gain) Decision_Me->Result_Me Result_OMe High Potency & Selectivity (Enthalpic + Entropic) Decision_OMe->Result_OMe Result_OH Variable Potency (Desolvation Penalty Risk) Decision_OH->Result_OH

Diagram 2: Methoxy-Pyrazole Mode of Action (p38 MAPK Pathway)

Caption: Interaction of methoxy-pyrazole inhibitors within the MAPK signaling cascade.[2]

MAPK_Pathway Stimulus Stress/Cytokines (TNF-alpha) MAPKKK MAPKKK (ASK1/TAK1) Stimulus->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Activation Inhibitor Methoxy-Pyrazole Inhibitor Inhibitor->p38 Competitive Binding (ATP Pocket) Response Inflammation Apoptosis Substrates->Response

Experimental Protocols

To validate the SAR data presented above, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol A: Synthesis of 4-Methoxyphenyl Pyrazoles (Cyclocondensation)

Objective: Generate the core scaffold for SAR testing.

  • Reagents: 4-methoxyacetophenone, dimethylformamide dimethyl acetal (DMF-DMA), hydrazine hydrate, ethanol.

  • Step 1 (Enaminone Formation):

    • Reflux 4-methoxyacetophenone (1.0 eq) with DMF-DMA (1.2 eq) in xylene for 8 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of ketone spot indicates completion.

    • Evaporate solvent to yield the intermediate enaminone.

  • Step 2 (Cyclization):

    • Dissolve enaminone in absolute ethanol. Add hydrazine hydrate (1.5 eq).

    • Reflux for 4-6 hours.

    • Critical Step: Cool to 0°C. The precipitate formed is the crude pyrazole.

    • Recrystallize from ethanol/water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the methoxy singlet (~3.8 ppm) and the pyrazole C-H singlet (~8.0 ppm).

    • Mass Spec: Confirm M+1 peak.

Protocol B: In Vitro Kinase Assay (FRET-based)

Objective: Determine IC50 values (Quantitative SAR).

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Preparation:

    • Prepare 3x serial dilutions of the Methoxy-Pyrazole inhibitor in DMSO (Top conc: 10 µM).

    • Prepare Kinase/Antibody mixture (p38α, Eu-anti-GST antibody).

    • Prepare Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

  • Execution:

    • Add 5 µL inhibitor to 384-well plate.

    • Add 5 µL Kinase/Antibody mix.

    • Add 5 µL Tracer.

    • Incubate 1 hour at Room Temp in dark.

  • Readout:

    • Measure Fluorescence Ratio (665 nm / 615 nm).

    • Self-Validation: Include Staurosporine as a positive control (Reference IC50 ~ 1-5 nM). If Staurosporine deviates >2-fold, invalidate the run.

  • Data Analysis:

    • Plot Log[Inhibitor] vs. Response. Fit to Sigmoidal Dose-Response equation (Variable Slope).

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry. Available at: [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Available at: [Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

Sources

comparative study of different cross-coupling methods for pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Cross-Coupling Methods for Pyrazole Functionalization

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Consequently, the development of efficient and versatile methods for the functionalization of the pyrazole ring is of paramount importance. This guide provides a comparative analysis of the most prominent cross-coupling methodologies for pyrazole derivatization, offering insights into their mechanisms, scopes, and practical applications.

The Landscape of Pyrazole Functionalization

Traditionally, the synthesis of functionalized pyrazoles involved multi-step sequences, often lacking regiochemical control. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, enabling the direct formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision and efficiency.[2][3] This guide will focus on the comparative aspects of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as the emerging field of direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling: A General Overview

Most of the discussed methods operate via a common palladium-based catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing these reactions.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X L₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal R-M Pd(II)ArR Ar-Pd(II)-R L₂ Transmetal->Pd(II)ArR RedElim Reductive Elimination Pd(II)ArR->RedElim RedElim->Pd(0)L2 Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[4]

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its boronic acid and ester reagents.[5][6]

Mechanism & Key Features:

  • Coupling Partners: Pyrazolyl halides/triflates and organoboron compounds (boronic acids, boronic esters).

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[7]

  • Ligands: Phosphine ligands, such as SPhos and XPhos, are often crucial for achieving high yields, especially with less reactive chloro-pyrazoles.[6][8]

  • Advantages: Excellent functional group tolerance, mild reaction conditions, and the byproducts are generally non-toxic and easily removed.[5]

  • Limitations: Unprotected N-H pyrazoles can sometimes inhibit the catalyst, though specific protocols have been developed to overcome this.[9] The presence of water is often required, which can be a limitation for water-sensitive substrates.

Comparative Performance:

Pyrazole HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Iodo-1H-pyrazolePd(OAc)₂/SPhosKFToluene/H₂O8085-95[8]
3-BromopyrazolePd(PPh₃)₄/XPhosK₃PO₄Dioxane/H₂O10061-86[9]
2-ChloropyridinePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10099[6]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole [8][10]

  • To a sealed tube, add 4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and SPhos (0.04-0.10 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: A Robust but Toxic Alternative

The Stille coupling utilizes organotin reagents, which are highly effective but pose significant toxicity concerns.

Mechanism & Key Features:

  • Coupling Partners: Pyrazolyl halides/triflates and organostannanes (e.g., R-SnBu₃).

  • Advantages: Organotin reagents are generally stable to air and moisture and tolerate a wide variety of functional groups.[11][12] The reaction conditions are typically mild and neutral, avoiding the need for a strong base.

  • Limitations: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[11]

Comparative Performance:

Pyrazole ElectrophileOrganostannaneCatalystAdditiveSolventTemp. (°C)Yield (%)
Enol triflateVinylstannanePd(dppf)Cl₂CuI, LiClDMF4087
Aryl bromideArylstannanePd(PPh₃)₄-Toluene10076-99

Representative Experimental Protocol: Stille Coupling [11]

  • To a flame-dried flask, add the pyrazolyl halide/triflate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous solvent (e.g., toluene or DMF).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the organostannane reagent (1.1 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Heck Coupling: Forging C-C Bonds with Alkenes

The Heck reaction is a powerful method for the alkenylation of pyrazoles, forming a new C-C bond between the pyrazole ring and an alkene.[13][14]

Mechanism & Key Features:

  • Coupling Partners: Pyrazolyl halides/triflates and alkenes.

  • Base: A base, typically a tertiary amine like Et₃N, is required to neutralize the HX generated during the reaction.[13]

  • Regioselectivity: The reaction generally exhibits high regioselectivity, with the pyrazolyl group adding to the less substituted carbon of the alkene double bond.[13]

  • Advantages: It tolerates a wide array of functional groups.[13]

  • Limitations: The organic halide should not possess β-hydrogens to avoid side reactions.[13]

Representative Experimental Protocol: Heck Coupling [15]

  • In a sealed vessel, combine the pyrazolyl halide (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a polar aprotic solvent like DMF or acetonitrile.

  • Degas the mixture by bubbling with an inert gas.

  • Seal the vessel and heat to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto the pyrazole core, utilizing a palladium catalyst and a copper(I) co-catalyst.[16][17]

Mechanism & Key Features:

  • Coupling Partners: Pyrazolyl halides/triflates and terminal alkynes.

  • Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is typically employed.[16] Copper-free versions have also been developed.[18]

  • Base: An amine base, such as Et₃N or piperidine, is used to deprotonate the terminal alkyne.[19]

  • Advantages: The reaction proceeds under mild conditions and is highly efficient for forming C(sp²)-C(sp) bonds.[16]

  • Limitations: The need for a copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling) as a side reaction. Rigorously anaerobic conditions are often required.[17]

Comparative Reactivity of Halides: The reactivity of the pyrazolyl halide follows the general trend: I > Br > Cl.[16]

Representative Experimental Protocol: Sonogashira Coupling [17]

  • To a Schlenk flask, add the pyrazolyl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aminopyrazoles, the Buchwald-Hartwig amination is the method of choice. It allows for the formation of C-N bonds by coupling pyrazolyl halides with a wide range of amines.[20][21][22]

Mechanism & Key Features:

  • Coupling Partners: Pyrazolyl halides/triflates and primary or secondary amines, or ammonia equivalents.[20]

  • Base: A strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, is required.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are critical for the success of this reaction.[20]

  • Advantages: It has an exceptionally broad substrate scope, including anilines, alkylamines, and heterocycles.[20]

  • Limitations: The strong base required can be incompatible with certain functional groups. β-hydride elimination can be a competing pathway with certain alkylamines.[23]

Comparative Performance:

Pyrazole HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
4-Bromo-1-tritylpyrazoleBenzylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene11085
Aryl ChlorideSecondary AminePd(OAc)₂/BINAPNaOtBuToluene100>90

Representative Experimental Protocol: Buchwald-Hartwig Amination [23]

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.01-0.05 equiv), a suitable ligand (e.g., Xantphos, 0.02-0.10 equiv), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Add the pyrazolyl halide (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Direct C-H Functionalization: The Next Frontier

Direct C-H functionalization is an emerging and highly attractive strategy that bypasses the need for pre-functionalized pyrazoles (e.g., halides or triflates).[2][3] This approach offers a more atom- and step-economical route to pyrazole derivatives.[1][24]

Mechanism & Key Features:

  • Strategy: A transition metal catalyst (often Pd, Rh, or Cu) activates a C-H bond on the pyrazole ring, typically with the help of a directing group, allowing for coupling with various partners.

  • Regioselectivity: The C5 position of the pyrazole ring is often the most reactive C-H bond for functionalization.[1]

  • Advantages: Reduced synthetic steps, less waste generation, and access to novel chemical space.

  • Limitations: The field is still developing. Challenges include achieving high regioselectivity without a directing group, a limited substrate scope compared to traditional methods, and often requiring harsher reaction conditions or specific directing groups.

Method_Selection start Desired Pyrazole Derivative? bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N co_bond C-O Bond bond_type->co_bond C-O cc_partner Coupling Partner? cc_bond->cc_partner buchwald Buchwald-Hartwig cn_bond->buchwald ullmann Ullmann-type co_bond->ullmann suzuki Suzuki-Miyaura (Boronic Acid) stille Stille (Organostannane) heck Heck (Alkene) sonogashira Sonogashira (Alkyne) cc_partner->suzuki Boronic Acid cc_partner->stille Organotin cc_partner->heck Alkene cc_partner->sonogashira Alkyne

Caption: Decision guide for selecting a cross-coupling method for pyrazole functionalization.

Comparative Summary and Conclusion

MethodBond FormedKey ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura C-C (Aryl, Vinyl)Boronic Acid/EsterLow toxicity, high functional group tolerance, mild conditionsBase sensitive substrates, potential catalyst inhibition by N-H
Stille C-C (Aryl, Vinyl, Alkyl)OrganostannaneMild, neutral conditions, broad scopeHigh toxicity of tin reagents and byproducts
Heck C-C (Alkenyl)AlkeneGood functional group tolerance, readily available reagentsLimited to alkenylation, potential for side reactions
Sonogashira C-C (Alkynyl)Terminal AlkyneMild conditions, direct route to alkynesRequires Cu co-catalyst (often), alkyne homocoupling
Buchwald-Hartwig C-NAmineVery broad amine scope, high efficiencyRequires strong base, sensitive to β-hydride elimination
C-H Functionalization C-C, C-N, C-OVariousAtom economical, no pre-functionalization neededDeveloping field, often requires directing groups, regioselectivity challenges

The choice of cross-coupling method for pyrazole functionalization depends critically on the desired bond, the available starting materials, and the tolerance of functional groups on the substrate. The Suzuki-Miyaura and Buchwald-Hartwig reactions have emerged as the most versatile and widely adopted methods for C-C and C-N bond formations, respectively, due to their broad scope and relatively benign nature. While older methods like Stille coupling are still effective, the toxicity of the reagents is a significant deterrent. The continued development of direct C-H functionalization promises to further streamline the synthesis of complex pyrazole derivatives, offering more sustainable and efficient pathways for drug discovery and development.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Transition-metal-catalyzed C-H functionaliz
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Heck Reaction: easy Mechanism, applic
  • Stille Coupling. NROChemistry.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Comparison between traditional cross coupling (Path A) and C−H...
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
  • Sonogashira coupling. (2019). YouTube.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Methyl-Pyrazole Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Metabolic Hurdle

In the landscape of modern drug discovery, the 1-methyl-pyrazole moiety has emerged as a "privileged scaffold."[1][2] Its versatile chemical nature and ability to form key interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates, from kinase inhibitors to treatments for metabolic disorders.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, one of the most significant being metabolic stability.[3][4]

Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][5] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that inhibits metabolic enzymes can lead to toxicity. Therefore, a thorough and early assessment of metabolic stability is not just a regulatory requirement but a cornerstone of efficient drug design.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the essential in vitro assays used to evaluate the metabolic stability of 1-methyl-pyrazole containing compounds. We will delve into the underlying metabolic pathways, provide detailed, field-proven experimental protocols, and discuss how to interpret the data to guide the next steps in your discovery pipeline.

Understanding the Metabolic Fate of 1-Methyl-Pyrazoles

The 1-methyl-pyrazole core, while generally considered metabolically stable, possesses several potential sites for enzymatic attack, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[6][7][8] Understanding these "metabolic soft spots" is the first step in designing more robust compounds.

The primary metabolic pathways include:

  • N-Dealkylation: The N-methyl group is a common site for oxidative metabolism, leading to its removal and the formation of a pyrazole metabolite.[6] This is often a major clearance pathway.

  • Ring Hydroxylation: Direct oxidation of the pyrazole ring can occur, introducing a hydroxyl group. The position of this hydroxylation can be influenced by the electronic properties of other substituents on the ring.

  • Substituent Oxidation: Functional groups attached to the pyrazole ring are also susceptible to oxidation. For example, an alkyl side chain could be hydroxylated, or an aromatic substituent could undergo hydroxylation.

  • Phase II Conjugation: Following an initial oxidative transformation (Phase I), the newly introduced hydroxyl groups can be conjugated with polar molecules, such as glucuronic acid (glucuronidation), to facilitate excretion.[6]

MetabolicPathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, etc.) Parent 1-Methyl-Pyrazole Compound Metabolite1 N-Demethylated Metabolite Parent->Metabolite1 N-Dealkylation Metabolite2 Hydroxylated Ring Metabolite Parent->Metabolite2 Ring Hydroxylation Metabolite3 Oxidized Substituent Metabolite Parent->Metabolite3 Substituent Oxidation Metabolite4 Glucuronide Conjugate Metabolite2->Metabolite4 Glucuronidation Metabolite3->Metabolite4

Caption: Potential metabolic pathways for 1-methyl-pyrazole compounds.

Comparative Guide to In Vitro Metabolic Stability Assays

The two workhorse assays for assessing metabolic stability in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.[5][9] The choice between them depends on the specific question being asked and the stage of the project.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum) from liver homogenates.[10]Intact, viable liver cells.[11]
Enzymes Present Primarily Phase I enzymes (e.g., CYPs).[12]Comprehensive suite of Phase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs).[13]
Primary Use High-throughput screening of early-stage compounds for Phase I metabolic liability.[12][14]More accurate prediction of in vivo hepatic clearance; assessment of both Phase I and II metabolism.[11][13]
Advantages Cost-effective, high-throughput, good for ranking compounds.[14]More physiologically relevant, provides a better overall picture of hepatic metabolism.[11]
Limitations Lacks Phase II enzymes and cellular cofactors, may not fully predict in vivo clearance.[12]More expensive, lower throughput, subject to inter-individual donor variability.[11][12]

Experimental Workflows: A Side-by-Side Look

The general workflow for both assays involves incubation of the test compound with the biological matrix, followed by analysis of the parent compound's disappearance over time.[10][13]

Workflows cluster_Micro Microsomal Stability Workflow cluster_Hep Hepatocyte Stability Workflow M_Start 1. Mix Compound + Liver Microsomes + Buffer M_Preinc 2. Pre-incubate at 37°C M_Start->M_Preinc M_Initiate 3. Initiate Reaction (Add NADPH) M_Preinc->M_Initiate M_Sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) M_Initiate->M_Sample M_Quench 5. Quench Reaction (Add cold Acetonitrile) M_Sample->M_Quench M_Analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS M_Quench->M_Analyze M_Calc 7. Calculate t½ and CLint M_Analyze->M_Calc H_Start 1. Incubate Compound with Hepatocyte Suspension at 37°C H_Sample 2. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) H_Start->H_Sample H_Quench 3. Quench Reaction (Add cold Acetonitrile) H_Sample->H_Quench H_Analyze 4. Centrifuge & Analyze Supernatant by LC-MS/MS H_Quench->H_Analyze H_Calc 5. Calculate t½ and CLint H_Analyze->H_Calc

Caption: Comparative experimental workflows for metabolic stability assays.

Detailed Experimental Protocols

Adherence to a robust, validated protocol is essential for generating reliable and reproducible data.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability and is suitable for high-throughput screening.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (10 mM in DMSO)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[12]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)[15]

  • Acetonitrile (ACN), ice-cold, containing an analytical internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[10][12]

  • Compound Addition: In an incubation plate, add phosphate buffer. Then, add a small volume of the 10 mM test compound stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[12] Include wells for positive and negative controls (negative control lacks NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking. This step ensures the system reaches thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[15] This cofactor is essential for CYP450 enzyme activity. The time of addition is your t=0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard.[10][16] The cold ACN immediately stops the enzymatic reaction ("quenches") and precipitates the microsomal proteins.

  • Sample Processing: Seal the collection plate, vortex, and centrifuge (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[17] The analytical method must be validated to accurately quantify the remaining parent compound relative to the stable internal standard.[18][19]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and II pathways.

Materials:

  • Cryopreserved pooled human hepatocytes[11]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (10 mM in DMSO)

  • Positive Controls: Testosterone (high clearance), Dextromethorphan (moderate clearance)

  • Acetonitrile (ACN), ice-cold, containing an analytical internal standard

  • Suspension culture plates

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium to achieve a target cell density (e.g., 0.5-1.0 million viable cells/mL).[11] Cell viability should be assessed (e.g., via Trypan Blue exclusion) and should be >80%.

  • Incubation: Add the hepatocyte suspension to the wells of a culture plate. Add the test compound to a final concentration of 1 µM. The final DMSO concentration should remain low (≤ 0.1%).[11] The plate is then incubated at 37°C in a humidified incubator, often with gentle shaking to keep cells in suspension.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing ice-cold ACN with an internal standard.[13] The quenching and protein precipitation principles are the same as in the microsomal assay.

  • Sample Processing: Vortex the collection plate vigorously to ensure cell lysis and protein precipitation. Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound.[5][13]

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of metabolism, which is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[5][14]

  • Quantification: The peak area of the parent compound is normalized to the peak area of the internal standard at each time point.

  • Depletion Curve: The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against time.

  • Rate Constant (k): The slope of the linear regression line from the depletion curve is equal to the negative elimination rate constant (-k).[20]

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k [14]

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, normalized to the amount of protein or number of cells in the incubation.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)[14]

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (incubation volume / number of cells in millions)[11]

Example Data Comparison

The following table illustrates how data can be used to rank compounds.

Compound IDScaffold Modificationt½ (min) (HLM)CLint (µL/min/mg) (HLM)t½ (min) (Hepatocytes)CLint (µL/min/10⁶ cells) (Hepatocytes)Stability Class
Lead-01 Unsubstituted1592.42545.1Low
Lead-02 N-CF3 replacement> 60< 23.1> 120< 9.6High
Lead-03 Steric block (ortho-fluoro)4530.88014.1Moderate
Verapamil High Clearance Control< 10> 138.6< 15> 76.8Very Low
Diazepam Low Clearance Control> 60< 23.1> 120< 9.6High

Data is hypothetical for illustrative purposes.

From this data, a medicinal chemist would conclude that replacing the N-methyl group with a more metabolically robust N-CF3 group (Lead-02) dramatically improves stability. Introducing steric hindrance near a potential site of metabolism (Lead-03) also provides a moderate improvement over the initial lead.

Conclusion: Integrating Metabolic Stability into Drug Design

Assessing the metabolic stability of 1-methyl-pyrazole containing compounds is a critical, data-driven process that directly impacts the success of a drug discovery program. By employing high-throughput microsomal assays for initial screening and more physiologically relevant hepatocyte assays for lead optimization, researchers can build a comprehensive understanding of a compound's metabolic liabilities.[21] This iterative cycle of testing, analyzing, and redesigning—informed by an understanding of the underlying metabolic pathways—enables the strategic modification of chemical structures to enhance metabolic stability, ultimately leading to the development of safer and more effective medicines.[3]

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • ASAP Discovery Consortium. (2025, August 03). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Thakur, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Rautio, J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. [Link]

  • Hasan, M. M., et al. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Dossetter, A. G., et al. (n.d.). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. The Royal Society of Chemistry. [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Zambon, A., et al. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • Hypha Discovery. (2023, March 01). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. [Link]

  • Tidten, A.-C., et al. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Zambon, A., et al. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]

  • Fallacara, A. L., et al. (2021, March 10). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]

  • Fallacara, A. L., et al. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]

  • ResolveMass Laboratories Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. (2022, January 05). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • S. K., et al. (2019, April 26). Bioanalytical Method Validation: A Comprehensive Review. [Link]

  • Domainex. (n.d.). ADME & Bioanalytical Sciences. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]

  • Fustero, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Desta, Z., et al. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. [Link]

  • Kumar, S., & S, S. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Infectious Disorders - Drug Targets. [Link]

  • Monash University. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. [Link]

  • Preetha, T., & Gnanamani, S. (2017, April 24). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Akakpo, J. Y., et al. (2025, January 08). 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity. bioRxiv. [Link]

  • Optibrium. (n.d.). Driving Discovery. [Link]

Sources

A Comparative Guide to In Vitro Testing of Novel Anticancer Compounds Derived from the 4-Bromo-3-methoxy-1-methyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of the in vitro testing methodologies and potential therapeutic applications of novel compounds hypothetically derived from the 4-bromo-3-methoxy-1-methyl-1H-pyrazole core. While direct experimental data for derivatives of this specific scaffold is not extensively available in the public domain, this document synthesizes findings from structurally related pyrazole-based anticancer agents to offer a predictive framework for their evaluation and comparison against established alternatives.

The Pyrazole Core: A Versatile Scaffold in Oncology

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility.[2] This allows for the strategic placement of various substituents to modulate the compound's physicochemical properties and biological activity. Numerous pyrazole derivatives have been successfully developed as potent inhibitors of key oncogenic targets, including protein kinases and tubulin.[3]

Case Study 1: Targeting Cyclin-Dependent Kinases (CDKs) with Pyrazole Derivatives

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-based compounds have emerged as promising CDK inhibitors.

Hypothetical Novel Compound A1: A CDK2 Inhibitor

Let us consider a hypothetical derivative of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, Compound A1 , designed to target the ATP-binding pocket of CDK2. The design would involve the substitution of the bromine at the C4 position with a larger aromatic moiety, a common feature in many kinase inhibitors.

Comparative Compound: Roscovitine

Roscovitine is a well-characterized purine-based CDK inhibitor that serves as an excellent benchmark for comparison.

In Vitro Performance Comparison:
CompoundTargetAssay TypeIC50 (µM)Cancer Cell LineReference
Hypothetical A1 CDK2Kinase ActivityTo be determinedHCT116, MCF7N/A
Roscovitine CDK1, CDK2, CDK5Kinase Activity~0.2 - 0.7Various[4]
Indole-Pyrazole Hybrid CDK2Kinase Activity0.074HCT116, MCF7, HepG2, A549[3][5]
Causality Behind Experimental Choices:

The selection of a kinase activity assay is fundamental to directly measure the inhibitory potential of the compound on its purified target enzyme. The use of multiple cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer), provides insights into the compound's efficacy across different cancer types with varying genetic backgrounds.

Experimental Protocol: In Vitro CDK2 Kinase Assay
  • Reagents and Materials: Recombinant human CDK2/Cyclin A, Histone H1 substrate, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds (Hypothetical A1, Roscovitine) in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant CDK2/Cyclin A, and the test compounds.

    • Initiate the kinase reaction by adding a mixture of ATP and Histone H1 substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated Histone H1 using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway Cyclin E Cyclin E Active CDK2/Cyclin E Active CDK2/Cyclin E Cyclin E->Active CDK2/Cyclin E CDK2 CDK2 CDK2->Active CDK2/Cyclin E p21/p27 p21/p27 p21/p27->Active CDK2/Cyclin E Inhibition Rb Rb Active CDK2/Cyclin E->Rb Phosphorylates E2F E2F Active CDK2/Cyclin E->E2F Activates Rb->E2F Inhibits S-phase Genes S-phase Genes E2F->S-phase Genes Transcription G1/S Transition G1/S Transition S-phase Genes->G1/S Transition

Caption: CDK2/Cyclin E complex drives the G1/S transition.

Case Study 2: Disrupting the Cytoskeleton with Pyrazole-Based Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.

Hypothetical Novel Compound B1: A Tubulin Polymerization Inhibitor

Building upon the 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold, Compound B1 could be synthesized by introducing a trimethoxyphenyl group, a moiety known to interact with the colchicine binding site on tubulin.

Comparative Compound: Combretastatin A-4

Combretastatin A-4 is a natural product and a potent inhibitor of tubulin polymerization, serving as a benchmark for this class of compounds.

In Vitro Performance Comparison:
CompoundTargetAssay TypeIC50 (µM)Cancer Cell LineReference
Hypothetical B1 TubulinPolymerization AssayTo be determinedA549, HeLaN/A
Combretastatin A-4 TubulinPolymerization Assay~1-2Various[3]
Indole-based Pyrazole TubulinPolymerization Assay0.35Various[3]
Causality Behind Experimental Choices:

A direct tubulin polymerization assay is crucial to confirm the mechanism of action. Cell-based assays, such as the MTT assay, are then used to assess the cytotoxic effects resulting from microtubule disruption. The use of cell lines like A549 (lung cancer) and HeLa (cervical cancer) allows for the evaluation of the compound's broad-spectrum anticancer activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagents and Materials: Purified tubulin, polymerization buffer, GTP, fluorescent reporter dye (e.g., DAPI), 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds (Hypothetical B1, Combretastatin A-4) in a suitable buffer.

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter dye.

    • Add the test compounds to the respective wells.

    • Initiate polymerization by adding purified tubulin to each well.

    • Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence intensity is proportional to the extent of tubulin polymerization.

    • Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Workflow: From Target to Cellular Effects

Tubulin_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays Tubulin Tubulin Polymerization_Assay Polymerization_Assay Tubulin->Polymerization_Assay Compound_B1 Compound_B1 Compound_B1->Polymerization_Assay Inhibition Cancer_Cells Cancer_Cells Polymerization_Assay->Cancer_Cells Disrupted Microtubules MTT_Assay MTT_Assay Cancer_Cells->MTT_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Cancer_Cells->Cell_Cycle_Analysis Cytotoxicity_Data Cytotoxicity_Data MTT_Assay->Cytotoxicity_Data G2/M_Arrest_Data G2/M_Arrest_Data Cell_Cycle_Analysis->G2/M_Arrest_Data

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Conclusion

The 4-bromo-3-methoxy-1-methyl-1H-pyrazole scaffold holds significant promise for the development of novel anticancer agents. By leveraging established in vitro testing methodologies and comparing the performance of hypothetical derivatives against known inhibitors, researchers can efficiently guide their drug discovery efforts. The case studies presented herein provide a robust framework for the initial characterization of such compounds, from direct target engagement to cellular consequences. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential in the fight against cancer.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). JETIR. Retrieved February 15, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Retrieved February 15, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved February 15, 2026, from [Link]

  • 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. (n.d.). Google Patents.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved February 15, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 15, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 4-bromo-3-methoxy-1-methyl-1h-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. (n.d.). Google Patents.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). KTU ePubl. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of highly potent and selective inhibitors for a range of therapeutic targets. This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based inhibitors against established drugs, supported by experimental data and detailed protocols. We will delve into the mechanistic nuances that drive their therapeutic profiles, offering insights grounded in scientific literature.

Case Study 1: Selective Inflammation Control - Pyrazole-Based COX-2 Inhibition

The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, was a landmark in anti-inflammatory drug development. While non-selective NSAIDs, such as ibuprofen, inhibit both isoforms, their inhibition of COX-1 is associated with gastrointestinal side effects.[1][2] Pyrazole-based inhibitors were designed to selectively target COX-2, aiming for a better safety profile.[1][3]

Mechanism of Action: Celecoxib vs. Ibuprofen

Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity for COX-2 due to the structural differences in the active sites of the two COX isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side group of celecoxib, whereas the smaller active site of COX-1 cannot.[3] Ibuprofen, being a smaller molecule, can bind to the active site of both isoforms, leading to non-selective inhibition.[2]

cluster_Arachidonic_Acid Arachidonic Acid Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1->Prostaglandins (Stomach Lining, Platelets) Housekeeping Functions Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2->Prostaglandins (Inflammation, Pain) Inflammatory Response Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX-1 Inhibition Ibuprofen->COX-2 Inhibition Celecoxib Celecoxib (Pyrazole-based, COX-2 Selective) Celecoxib->COX-2 Selective Inhibition

Figure 1: Mechanism of selective vs. non-selective COX inhibition.

Comparative Efficacy and Selectivity

The selectivity of an NSAID is quantified by the ratio of its 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

InhibitorTargetIC50 (µM)Selectivity Index (IC50 COX-1 / IC50 COX-2)
Celecoxib COX-11629.6[4]
COX-2 0.54
Ibuprofen COX-1 12 0.15[5]
COX-280

Note: IC50 values can vary between studies depending on the assay conditions. The values presented here are from comparative studies for illustrative purposes.

Clinically, celecoxib (200 mg once daily) has demonstrated non-inferior analgesic and anti-inflammatory efficacy compared to high-dose ibuprofen (800 mg three times daily) for osteoarthritis pain.[6] However, the key differentiator lies in the safety profile.

Safety Profile Comparison

The selective inhibition of COX-2 by celecoxib translates to a significantly lower risk of gastrointestinal complications.[6] Studies have shown that celecoxib reduces the incidence of upper GI adverse events by approximately 50% compared to non-selective NSAIDs like ibuprofen.[6] While both drugs carry a risk of cardiovascular events, some studies suggest that celecoxib may have a more favorable profile regarding blood pressure changes compared to ibuprofen.[7]

Case Study 2: Targeted Cancer Therapy - Pyrazole-Based JAK Inhibition

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are often dysregulated in myeloproliferative neoplasms (MPNs) and inflammatory diseases. The pyrazole-based inhibitor Ruxolitinib was a first-in-class JAK1/JAK2 inhibitor approved for myelofibrosis (MF).

Mechanism of Action: Ruxolitinib vs. Fedratinib

Ruxolitinib is a selective inhibitor of both JAK1 and JAK2.[8] Its pyrazole core is critical for its binding to the ATP-binding pocket of these kinases. Fedratinib, another JAK inhibitor, is more selective for JAK2 and also inhibits FLT3.[8] This difference in selectivity may account for their distinct efficacy and toxicity profiles.

cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK (JAK1/JAK2) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Transcription Ruxolitinib Ruxolitinib (Pyrazole-based, JAK1/JAK2 Inhibitor) Ruxolitinib->JAK Inhibition Fedratinib Fedratinib (JAK2 > JAK1 Inhibitor) Fedratinib->JAK Inhibition

Figure 2: Inhibition of the JAK-STAT signaling pathway.

Comparative Efficacy in Myelofibrosis

While direct head-to-head trials in the frontline setting are limited, data from separate phase III studies and real-world evidence provide a basis for comparison.[9] Fedratinib has shown efficacy in patients who have previously been treated with ruxolitinib, suggesting it can be a valuable second-line option. The FREEDOM2 study demonstrated that fedratinib induced superior spleen volume reduction and symptom response rates compared to the best available therapy (which included ruxolitinib in over 70% of patients) in this patient population.[5]

FeatureRuxolitinib (COMFORT-II)Fedratinib (FREEDOM2 - post-ruxolitinib)
Primary Endpoint ≥35% reduction in spleen volume at week 48≥35% reduction in spleen volume at end of cycle 6
Result 28% of patients on ruxolitinib vs. 0% on best available therapy35.8% of patients on fedratinib vs. 6.0% on best available therapy[5]
Key Indication Frontline treatment of intermediate or high-risk myelofibrosisTreatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis
Safety Profile Comparison

The toxicity profiles of the two drugs differ. Ruxolitinib is associated with dose-dependent cytopenias (anemia and thrombocytopenia). Fedratinib carries a risk of gastrointestinal side effects and, importantly, a boxed warning for serious and fatal encephalopathy, including Wernicke's, which necessitates thiamine monitoring.[8]

Case Study 3: Multi-Targeted vs. Selective Kinase Inhibition in Oncology

Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care for metastatic renal cell carcinoma (mRCC). It targets multiple receptor tyrosine kinases, including VEGFR and PDGFR. Pazopanib is another TKI with a similar but distinct target profile. While sunitinib is not pyrazole-based, this comparison highlights the broader context of kinase inhibitor development.

Mechanism of Action: Sunitinib vs. Pazopanib

Both sunitinib and pazopanib inhibit VEGFR and PDGFR, key drivers of angiogenesis in RCC.[10][11] However, their off-target kinase inhibition profiles differ, which is thought to contribute to their different side-effect profiles.[10]

cluster_Angiogenesis Tumor Angiogenesis Pathways VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Angiogenesis Tumor Blood Vessel Growth VEGFR->Angiogenesis PDGFR->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Pazopanib->PDGFR Inhibition

Figure 3: Inhibition of key angiogenesis pathways by Sunitinib and Pazopanib.

Comparative Efficacy in Renal Cell Carcinoma

A head-to-head phase III trial (COMPARZ) directly compared the efficacy and safety of pazopanib and sunitinib in treatment-naïve mRCC patients.[11]

EndpointPazopanibSunitinibHazard Ratio (95% CI)
Median Progression-Free Survival 8.4 months9.5 months1.05 (0.90-1.22)[11]
Median Overall Survival 28.4 months29.3 months0.91 (0.76-1.08)[11]

The study concluded that pazopanib was non-inferior to sunitinib in terms of progression-free survival, with similar overall survival.[11]

Safety and Quality of Life Comparison

The COMPARZ trial revealed distinct safety profiles and a preference in quality of life for pazopanib. Patients treated with sunitinib had a higher incidence of fatigue, hand-foot syndrome, and thrombocytopenia, while those on pazopanib experienced more instances of elevated liver enzymes.[11] Quality-of-life assessments favored pazopanib, largely due to the lesser impact on fatigue and soreness.[10][11]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Causality and Self-Validation: This assay is crucial for determining the potency and selectivity of NSAIDs. By using purified COX-1 and COX-2 enzymes, the direct inhibitory effect of a compound on each isoform can be quantified. The inclusion of known selective (Celecoxib) and non-selective (Ibuprofen) inhibitors as controls validates the assay's ability to distinguish between inhibitor types.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin (cofactor), and solutions of purified ovine COX-1 and human recombinant COX-2.[12][13]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and control inhibitors (e.g., celecoxib, ibuprofen) in a suitable solvent like DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, hematin, and either COX-1 or COX-2 enzyme to designated wells. Include wells for "100% initial activity" (no inhibitor) and "background" (no enzyme).[13]

  • Inhibitor Addition: Add the diluted test compounds and controls to the appropriate wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzymes.[12]

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate).

  • Detection: The COX peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time using a plate reader.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "100% initial activity" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.

In Vitro JAK2 Kinase Activity Assay

Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK2. It is a fundamental tool for characterizing the potency of potential JAK inhibitors. The assay's validity is ensured by including a no-enzyme control (to measure background signal), a no-inhibitor control (to establish maximal enzyme activity), and a known potent inhibitor (like Ruxolitinib) as a positive control.

Protocol:

  • Reagent Preparation: Use a commercial kit or prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), a solution of purified recombinant JAK2 enzyme, a specific peptide substrate, and ATP.[14][15]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Reaction: In a 96-well plate, combine the JAK2 enzyme, the peptide substrate, and the test inhibitor at various concentrations.[15]

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[16]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate. This can be detected using various methods, such as luminescence (e.g., Kinase-Glo®, which measures ATP consumption) or time-resolved fluorescence resonance energy transfer (TR-FRET).[15][17]

  • Data Analysis: The signal is inversely proportional to the kinase activity (in the case of ATP consumption assays) or directly proportional (in the case of phospho-specific antibody assays). Calculate the IC50 value as described for the COX assay.

MTT Cell Viability Assay

Causality and Self-Validation: This assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells. It relies on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells. Controls are essential: "untreated cells" represent 100% viability, and "media only" wells serve as a blank to subtract background absorbance.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][20]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[20]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • A trial comparing 2 ways of taking sunitinib or pazopanib for advanced kidney cancer (STAR). Cancer Research UK. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Pazopanib Less Toxic Than Sunitinib in RCC. OncLive. Available at: [Link]

  • Motzer RJ, Hutson TE, Cella D, et al. Pazopanib versus sunitinib in metastatic renal-cell carcinoma. N Engl J Med. 2013;369(8):722-731. Available at: [Link]

  • Babon JJ, Murphy JM. In vitro JAK kinase activity and inhibition assays. Methods Mol Biol. 2013;967:39-55. Available at: [Link]

  • Yıldırım A, Akyol M, Çinici M, et al. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma. Urol Oncol. 2021;39(1):75.e9-75.e16. Available at: [Link]

  • Riendeau D, Percival MD, Brideau C, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Pharmacol Toxicol Methods. 2004;50(2):129-136. Available at: [Link]

  • Fedratinib Improved Myelofibrosis Management Compared With Ruxolitinib. Docwire News. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Altıntaş E, et al. Pazopanib or Sunitinib as First-Line Treatment in metastatic Renal Cell Cancers: A Retrospective Comparative Analysis of Survival. Eurasian Journal of Medical Investigation. 2025. Available at: [Link]

  • Fedratinib Compared to Ruxolitinib in the Frontline Setting for Treatment of Myelofibrosis. Targeted Oncology. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • JAK2 Assay Service. BPS Bioscience. Available at: [Link]

  • Comparison of Ruxolitinib vs Fedratinib and Practical Implications. AJMC. Available at: [Link]

  • Study Comparing Fedratinib with Drug Combination for Myelofibrosis in Patients Previously Treated with Ruxolitinib. Clinicaltrials.eu. Available at: [Link]

  • Dr. Mesa on Ruxolitinib Vs Fedratinib in Myelofibrosis Treatment. OncLive. Available at: [Link]

  • How do Celebrex and ibuprofen compare?. Drugs.com. Available at: [Link] сравнение/

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. Available at: [Link]

  • Celebrex vs. ibuprofen: Differences, similarities, and which is better for you. SingleCare. Available at: [Link]

  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Diva-portal.org. Available at: [Link]

  • What is the comparison between Celebrex (Celecoxib) and Ibuprofen?. Dr.Oracle. Available at: [Link]

  • Ibuprofen vs. Celebrex for Rheumatoid Arthritis and Osteoarthritis. GoodRx. Available at: [Link]

Sources

spectroscopic analysis to confirm the structure of pyrazole reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Sildenafil. However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with non-symmetric 1,3-diketones—suffers from a notorious regioselectivity problem. This reaction frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

Distinguishing these regioisomers is critical; their biological activities often differ by orders of magnitude. While X-ray crystallography is the absolute standard, it is low-throughput and crystal-dependent. This guide establishes 2D NMR (specifically NOESY and


N-HMBC)  as the primary, high-throughput method for structural confirmation, reserving X-ray analysis for validation of key intermediates.

PART 1: Comparative Analysis of Structural Assignment Methods[1]

The following table objectively compares the three primary methodologies for confirming pyrazole regiochemistry.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (NOESY,

N-HMBC)
Method C: Single Crystal X-Ray
Primary Utility Preliminary screening; purity check.Definitive structural assignment in solution. Absolute configuration; solid-state tautomerism.
Regioisomer Specificity Low. Chemical shifts are ambiguous and solvent-dependent.High. Relies on through-space (NOE) and through-bond connectivity.Absolute. Unambiguous 3D arrangement.
Sample Requirement ~1-5 mg (dissolved).~10-30 mg (dissolved).Single, high-quality crystal (>0.1 mm).
Turnaround Time < 15 Minutes.1 - 4 Hours.[1]Days to Weeks (crystallization dependent).
Cost Efficiency High.Moderate.Low.
Recommendation Use for monitoring reaction completion only.The Standard Operating Procedure (SOP) for structure confirmation. Use for lead compounds or when NMR is ambiguous.

PART 2: The Definitive NMR Workflow (NOESY & N-HMBC)

The Mechanistic Logic

To distinguish a 1,5-isomer from a 1,3-isomer , we exploit the spatial and electronic environments of the N-substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,5-Isomer: The N1-substituent is spatially crowded against the C5-substituent. Result: Strong NOE correlation between N1-R and C5-R protons.

    • 1,3-Isomer: The N1-substituent is adjacent to the C5-proton (or a small C5-group). The bulky C3-substituent is too far away. Result: No NOE between N1-R and C3-R; strong NOE between N1-R and H5.

  • 
    N-HMBC (Heteronuclear Multiple Bond Correlation): 
    
    • Pyrazoles contain two nitrogens: N1 (pyrrole-like,

      
      -170 ppm) and N2 (pyridine-like, 
      
      
      
      -100 to -120 ppm).[2]
    • The N1-substituent protons will show a strong

      
       coupling to N1.
      
    • Differentiation: The chemical shift of N1 and N2 is highly sensitive to the nature of the adjacent carbon substituents, providing a secondary confirmation fingerprint.

Visualization of the Decision Logic

PyrazoleAnalysis Start Crude Pyrazole Product (Mixture of Isomers) H1_NMR Step 1: 1H NMR (DMSO-d6) Check Purity & Integration Start->H1_NMR Decision1 Are isomers separated? H1_NMR->Decision1 Purify Chromatographic Separation Decision1->Purify No NOESY Step 2: 2D NOESY Target: N1-R vs C5-R interaction Decision1->NOESY Yes Purify->H1_NMR Result_NOE Strong NOE between N1-R and C5-R? NOESY->Result_NOE Isomer15 CONFIRMED: 1,5-Isomer (Steric Crowding) Result_NOE->Isomer15 Yes (Strong Signal) Isomer13 CONFIRMED: 1,3-Isomer (N1-R sees H5) Result_NOE->Isomer13 No (Signal Absent) Ambiguous Ambiguous NOE? (e.g., small substituents) Result_NOE->Ambiguous Unclear N15_HMBC Step 3: 1H-15N HMBC Measure N-Chemical Shifts Ambiguous->N15_HMBC XRay Step 4: X-Ray Crystallography (Slow Evaporation) N15_HMBC->XRay Still Unclear

Caption: Decision matrix for pyrazole regioisomer assignment. The workflow prioritizes rapid NMR methods, escalating to X-ray only when spectroscopic data is inconclusive.

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Regio-Lock" NOESY Experiment

This protocol is designed to maximize the magnetization transfer between the N-substituent and the C5-substituent.

Reagents:

  • Sample: 15–20 mg of isolated isomer.

  • Solvent: 0.6 mL DMSO-d6 .

    • Why DMSO? Unlike CDCl3, DMSO prevents rapid proton exchange and often separates tautomeric signals if N-H is present, sharpening the peaks for NOE analysis [1].

Instrument Parameters (600 MHz recommended, 400 MHz minimum):

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (D8): Set to 500 ms .

    • Validation: If mixing time is too short (<300 ms), NOE signals may be too weak. If too long (>800 ms), spin diffusion leads to false positives (seeing "neighbors of neighbors"). 500 ms is the "Goldilocks" zone for small molecules (MW < 500).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 16 (32 preferred for signal-to-noise).

Data Interpretation:

  • Positive Control: Look for the NOE between the N1-substituent protons and the ortho-protons of the N1-phenyl ring (if present). This confirms the experiment worked.

  • The Test: Look for cross-peaks between the N1-substituent (e.g., Methyl @ 3.8 ppm) and the C5-substituent (e.g., Phenyl @ 7.4 ppm).

    • Presence = 1,5-isomer.

    • Absence = 1,3-isomer (Look instead for N1-Me to H5 correlation).

Protocol B: N-HMBC (Natural Abundance)

Used when NOESY is ambiguous due to overlapping proton signals.

Instrument Parameters:

  • Probe: Cryoprobe preferred (due to low

    
    N sensitivity).
    
  • Pulse Sequence: Gradient-selected

    
    H-
    
    
    
    N HMBC.
  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Reference: External nitromethane (0 ppm) or liquid ammonia.

Validation Criteria:

  • You must observe two distinct Nitrogen signals.

  • N1 (Pyrrole-like): Typically -160 to -180 ppm (relative to nitromethane). Shows

    
     coupling to N1-substituent protons.
    
  • N2 (Pyridine-like): Typically -60 to -120 ppm .

  • Note: The chemical shift difference (

    
    ) between N1 and N2 is often larger in 1,3-isomers than in 1,5-isomers due to electronic shielding effects of the adjacent substituents [2].
    

PART 4: Structural Validation via X-Ray Crystallography[1]

When NMR is inconclusive (e.g., oily products, rapid tautomeric exchange), X-ray is the final arbiter.

Crystallization Protocol (Slow Evaporation):

  • Dissolve 20 mg of pyrazole in a minimal amount of Dichloromethane (DCM) in a small vial.

  • Add an equal volume of Hexane or Heptane .

  • Cap the vial, then insert a needle to create a single, small vent hole.

  • Allow to stand undisturbed in a vibration-free zone (e.g., back of a hood) for 2-5 days.

  • Success Metric: Crystals must be transparent and have sharp edges. Cloudy precipitates are useless.

Data Integration: Compare the X-ray derived bond lengths.

  • N1-C5 bond length vs N1-N2 bond length .

  • In 1,5-isomers, the steric clash often forces the C5-phenyl ring to rotate out of the pyrazole plane (dihedral angle > 30°), whereas 1,3-isomers are often more planar [3].

PART 5: Visualizing the Interaction (Graphviz)

The following diagram illustrates the specific through-space interactions (NOE) that define the two isomers.

IsomerDifferentiation cluster_15 1,5-Disubstituted Isomer (Steric Clash) cluster_13 1,3-Disubstituted Isomer (Spatial Separation) N1_15 N1 (Subst) C5_15 C5 (Subst) N1_15->C5_15 Strong NOE N1_13 N1 (Subst) C3_13 C3 (Subst) N1_13->C3_13 NO NOE (Too Far) H5_13 H5 (Proton) N1_13->H5_13 Strong NOE

Caption: Through-space NOE correlations. Left: 1,5-isomer shows direct interaction between substituents. Right: 1,3-isomer shows interaction between N-substituent and H5 proton.

References

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.

  • Alkorta, I., & Elguero, J. (2020). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Molecules.

  • Foces-Foces, C., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives."

  • Lynch, M., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals invested in the therapeutic potential of pyrazole-based compounds, the accurate assessment of cytotoxicity is a critical early-stage gatekeeper. The selection of an appropriate assay is not a mere procedural choice; it is a decision that profoundly impacts the interpretation of a compound's therapeutic window and its progression through the drug discovery pipeline. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and experimental rationale necessary to make informed decisions when evaluating novel pyrazole-based agents.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] However, the very mechanisms that confer therapeutic efficacy can also induce off-target cytotoxicity. Therefore, a robust and well-validated panel of cytotoxicity assays is indispensable.

Principles of Cytotoxicity Assessment: A Comparative Overview

The most informative cytotoxicity data often comes from a multi-assay approach, as different methods measure distinct cellular events associated with cell death. Here, we compare three widely used assays—MTT, MTS, and LDH—and introduce a more mechanistic assay, the Caspase-Glo® 3/7 assay, to provide a comprehensive toolkit for evaluating pyrazole-based compounds.

Tetrazolium Reduction Assays: MTT and MTS

These colorimetric assays are mainstays in cytotoxicity screening, primarily measuring the metabolic activity of a cell population as an indicator of viability.[4]

The Principle:

Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce yellow tetrazolium salts to a colored formazan product.[5] The intensity of the color is directly proportional to the number of viable cells.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay yields an insoluble purple formazan product that must be solubilized with a detergent (e.g., DMSO) before absorbance can be measured.[7][8]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A "second-generation" tetrazolium salt, MTS is reduced to a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step and making the assay more convenient.[7][9]

Experimental Workflow: A Visual Guide

MTT_MTS_Workflow cluster_plate 96-Well Plate cluster_mtt MTT-Specific Step cell_seeding 1. Seed Cells compound_treatment 2. Treat with Pyrazole Compound cell_seeding->compound_treatment tetrazolium_addition 3. Add MTT or MTS Reagent compound_treatment->tetrazolium_addition incubation 4. Incubate (1-4 hours) tetrazolium_addition->incubation solubilization 5a. Solubilize Formazan (DMSO) incubation->solubilization If using MTT read_absorbance 6. Read Absorbance (MTT: ~570nm, MTS: ~490nm) incubation->read_absorbance If using MTS solubilization->read_absorbance

Caption: Workflow for MTT and MTS cytotoxicity assays.

Comparative Analysis for Pyrazole-Based Agents:

FeatureMTT AssayMTS Assay
Principle Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.Mitochondrial dehydrogenase activity reduces MTS to soluble formazan.[6]
Endpoint Colorimetric (Absorbance ~570 nm).Colorimetric (Absorbance ~490 nm).[6]
Advantages Cost-effective, widely established.[10]Fewer steps (no solubilization), higher throughput.[9]
Disadvantages Requires a solubilization step, insoluble formazan can be toxic.[7]Can be more expensive, potential for interference from reducing agents.[9]
Suitability for Pyrazoles Widely used for pyrazole derivatives, providing a good baseline for cytotoxicity.[1][11][12][13]Suitable for higher-throughput screening of pyrazole libraries.
Lactate Dehydrogenase (LDH) Release Assay

This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[14]

The Principle:

LDH is a stable enzyme present in the cytoplasm of all cells.[14] When the plasma membrane is compromised, LDH is released and its activity can be measured by a coupled enzymatic reaction that results in a colored product. The amount of LDH released is proportional to the number of damaged cells.

Experimental Workflow: A Visual Guide

LDH_Workflow cluster_plate 96-Well Plate cell_seeding 1. Seed Cells compound_treatment 2. Treat with Pyrazole Compound cell_seeding->compound_treatment supernatant_transfer 3. Transfer Supernatant to New Plate compound_treatment->supernatant_transfer add_reagent 4. Add LDH Detection Reagent supernatant_transfer->add_reagent incubation 5. Incubate (Room Temp) add_reagent->incubation read_absorbance 6. Read Absorbance incubation->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Considerations for Pyrazole-Based Agents:

The LDH assay is a valuable orthogonal method to tetrazolium assays because it directly measures membrane integrity rather than metabolic activity. Some pyrazole-based compounds have been shown to inhibit LDH, which could potentially interfere with the assay readout.[15][16] Therefore, it is crucial to run appropriate controls to ensure that the compound itself does not inhibit the LDH enzyme.

Caspase-Glo® 3/7 Assay

For a more mechanistic understanding of pyrazole-induced cell death, the Caspase-Glo® 3/7 assay provides a specific measure of apoptosis.

The Principle:

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[17] The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity.[17]

Experimental Workflow: A Visual Guide

CaspaseGlo_Workflow cluster_plate 96-Well Plate cell_seeding 1. Seed Cells compound_treatment 2. Treat with Pyrazole Compound cell_seeding->compound_treatment add_reagent 3. Add Caspase-Glo® 3/7 Reagent compound_treatment->add_reagent incubation 4. Incubate (Room Temp) add_reagent->incubation read_luminescence 5. Read Luminescence incubation->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Application to Pyrazole Research:

Many pyrazole derivatives have been shown to induce apoptosis as their primary mechanism of anticancer cytotoxicity.[2][18][19] The Caspase-Glo® 3/7 assay is therefore highly relevant for confirming this mechanism and for structure-activity relationship (SAR) studies aimed at optimizing pro-apoptotic activity.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compounds. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compounds and incubate for the desired treatment period (e.g., 24, 48 hours).[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[10]

  • Incubation: Incubate the plates for 4 hours at 37°C in the dark.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plates for 10 minutes and read the absorbance at 570 nm using a microplate reader.[10]

MTS Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[7]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[7]

  • Absorbance Reading: Record the absorbance at 490 nm.[7]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plates and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).[14]

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, typically in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[20]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[20]

Data Interpretation and Validation

For all assays, it is essential to include appropriate controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).

  • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.

  • Blank Control: Medium without cells to subtract background absorbance/luminescence.

The results are typically expressed as a percentage of cell viability compared to the vehicle control, and the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated.

Conclusion

The selection of a cytotoxicity assay for novel pyrazole-based therapeutic agents should be guided by the specific research question and the anticipated mechanism of action. Tetrazolium-based assays like MTT and MTS offer a robust and high-throughput method for initial screening of cell viability. The LDH assay provides a complementary endpoint by measuring membrane integrity. For mechanistic insights into apoptosis, the Caspase-Glo® 3/7 assay is an invaluable tool. By employing a multi-assay strategy and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize the cytotoxic profile of their novel pyrazole compounds, paving the way for the development of safer and more effective therapeutics.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • MTS Tetrazolium Assay Protocol. Creative Bioarray.

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA.

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • MTT Cell Proliferation/Viability Assay. R&D Systems.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.

  • Caspase-Glo 3/7 Assay. Reaction Biology.

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • Caspase 3/7 Activity. Protocols.io.

  • MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). OSTI.GOV.

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. PubMed.

  • Proposed mechanism for the formation of pyrazole‐ethanone. ResearchGate.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

  • A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. ResearchGate.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.

  • Choosing the right cell-based assay for your research.

  • LDH Cytotoxicity Assay. Creative Bioarray.

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PubMed Central.

  • Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate.

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PubMed Central.

  • LDH assay kit guide: Principles and applications. Abcam.

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central.

Sources

Safety Operating Guide

Proper Disposal of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cornerstone of safe disposal is a thorough understanding of the potential hazards. Based on data from analogous compounds, 4-bromo-3-methoxy-1-methyl-1H-pyrazole should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[1][2] Adherence to the procedures outlined below is crucial for mitigating risks and ensuring compliance with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a comprehensive risk assessment is essential. The following table summarizes the anticipated hazards and the required personal protective equipment.

Hazard CategoryAnticipated Hazard DescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.[1][2]Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and full-length pants.[3]
Eye Irritation May cause serious eye irritation.[1][2]Safety goggles with side shields or a face shield.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[1][2]Work in a well-ventilated area, preferably within a chemical fume hood.[4] If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be necessary.[5]

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. [1][3]

Step-by-Step Disposal Protocol

The proper disposal of 4-bromo-3-methoxy-1-methyl-1H-pyrazole is governed by its classification as a halogenated organic compound. These compounds require specific disposal pathways due to their potential to form harmful byproducts during incineration if not handled correctly. The following workflow provides a systematic approach to its disposal.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_disposal Disposal & Labeling cluster_storage Storage & Pickup A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B Ensure Safety C Identify as Halogenated Organic Waste B->C D Select a Designated Halogenated Waste Container C->D E Ensure Container is Chemically Compatible D->E F Transfer Waste to Container E->F G Securely Close Container F->G H Label Container: 'Hazardous Waste' Chemical Name Date G->H I Store in a Designated Satellite Accumulation Area H->I J Arrange for Pickup by EH&S or Licensed Waste Disposal Company I->J

Figure 1: A step-by-step workflow for the proper disposal of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Experimental Protocol for Disposal:
  • Preparation and Safety:

    • Before handling any waste, put on all required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles.[4]

    • Conduct all waste handling and transfer operations within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Waste Segregation (Critical Step):

    • Identify the waste containing 4-bromo-3-methoxy-1-methyl-1H-pyrazole as halogenated organic waste .[6]

    • Do not mix this waste with non-halogenated organic solvents.[7][8] This is for both safety and economic reasons, as the disposal of mixed waste is often more complex and costly.[9]

    • Select a designated, properly labeled container for halogenated organic waste. This container must be made of a material compatible with the chemical (e.g., polyethylene).[10]

  • Containerizing the Waste:

    • Carefully transfer the waste into the designated halogenated waste container. If the compound is a solid, avoid generating dust.[3] If it is in solution, pour carefully to avoid splashing.

    • For spill cleanup materials (e.g., contaminated paper towels, absorbent pads), these must also be placed in the same hazardous waste container.[11]

    • Securely close the container lid. Waste containers must be kept closed at all times except when actively adding waste.[7][11]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[11]

    • The label must clearly state:

      • The words "Hazardous Waste "[8]

      • The full chemical name: "4-bromo-3-methoxy-1-methyl-1H-pyrazole " (no abbreviations or chemical formulas).[6]

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area provides secondary containment to prevent the spread of material in case of a leak.

    • Follow your institution's procedures to arrange for the pickup of the hazardous waste by the Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[12]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • All cleanup materials are considered hazardous waste and must be disposed of according to the protocol above.[11]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EH&S department.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, thereby protecting themselves, their colleagues, and the environment.

References

  • SQEG7-07-TRI. (2019, May 16). The following PPE (Personal Protective Equipment)
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • POGO. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • Salisbury University. Segregation of Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, January 14). RCRA INFORMATION BROCHURE. Retrieved from [Link]

  • Environmental Health and Safety. Hazardous Waste Reduction. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 4-bromo-3-methoxy-1-methyl-1H-pyrazole. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous compounds, including 4-bromo-1-methyl-1H-pyrazole, 4-bromopyrazole, and (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. These analogs consistently indicate that compounds of this class are skin, eye, and respiratory irritants.[1][2][3] A thorough risk assessment should be conducted prior to any handling of this chemical.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any procedural considerations, the primary objective is to minimize potential exposure through robust engineering controls. The inherent hazards of halogenated heterocyclic compounds necessitate a proactive approach to containment.

Primary Engineering Control: All handling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors and to contain any potential spills.

Secondary Engineering Controls:

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with 4-bromo-3-methoxy-1-methyl-1H-pyrazole. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Nitrile glovesProvides a suitable barrier against dermal absorption of brominated organic compounds. Double-gloving is recommended for extended handling periods.
Eyes & Face Chemical safety gogglesProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Body Laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination.
Respiratory N95 respirator or higherRecommended when handling the solid compound outside of a fume hood, or if there is a risk of aerosolization.
Feet Closed-toe shoesProtects feet from potential spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize risk during the handling of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Step 1: Preparation

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) within the fume hood.

  • Have a designated waste container for halogenated organic waste readily available in the fume hood.

Step 2: Handling the Compound

  • Carefully open the container of 4-bromo-3-methoxy-1-methyl-1H-pyrazole inside the fume hood.

  • Use a clean spatula to weigh the desired amount of the solid compound onto a weigh boat.

  • If preparing a solution, slowly add the solid to the solvent in the desired flask or beaker, ensuring gentle mixing to avoid splashing.

  • Once the transfer is complete, securely cap the stock container and the prepared solution.

Step 3: Post-Handling and Decontamination

  • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials in the designated halogenated waste container.

  • Carefully remove gloves and dispose of them in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-bromo-3-methoxy-1-methyl-1H-pyrazole and associated waste is critical to prevent environmental contamination and ensure the safety of all personnel. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation is Key:

  • Halogenated Organic Waste: All solutions and solids containing 4-bromo-3-methoxy-1-methyl-1H-pyrazole must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must also be disposed of in the halogenated waste stream.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Ensure the halogenated waste container is properly sealed and labeled with the chemical name and hazard symbols.

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not mix with non-halogenated waste streams.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 4-bromo-3-methoxy- 1-methyl-1H-pyrazole AssessHandling Assess Handling Conditions Start->AssessHandling FumeHood Work in Chemical Fume Hood? AssessHandling->FumeHood SolidHandling Handling Solid? FumeHood->SolidHandling Yes Respirator Add N95 Respirator FumeHood->Respirator No BasePPE Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes SolidHandling->BasePPE Yes SolidHandling->BasePPE No End Proceed with Experiment BasePPE->End Respirator->BasePPE

Caption: PPE selection workflow for handling 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

References

  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. Retrieved from [Link]

  • University of California, Office of the President. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • BU Université Paris Cité. (n.d.). Halogenated heterocycles : synthesis, application and environment. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[5][6][7]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Reddit. (2010, July 15). Safe Halogenated Solvents?. r/chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.